Product packaging for (4-Chlorophenyl)(pyridin-4-yl)methanamine(Cat. No.:CAS No. 883548-16-1)

(4-Chlorophenyl)(pyridin-4-yl)methanamine

Cat. No.: B1306539
CAS No.: 883548-16-1
M. Wt: 218.68 g/mol
InChI Key: YCSMATSKHPALAR-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(pyridin-4-yl)methanamine is a useful research compound. Its molecular formula is C12H11ClN2 and its molecular weight is 218.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11ClN2 B1306539 (4-Chlorophenyl)(pyridin-4-yl)methanamine CAS No. 883548-16-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl)-pyridin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10/h1-8,12H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSMATSKHPALAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=NC=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390121
Record name C-(4-Chloro-phenyl)-C-pyridin-4-yl-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883548-16-1
Record name C-(4-Chloro-phenyl)-C-pyridin-4-yl-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of (4-Chlorophenyl)(pyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical overview of the primary and alternative synthesis pathways for (4-Chlorophenyl)(pyridin-4-yl)methanamine, a compound of interest in medicinal chemistry and drug development. This guide includes detailed experimental protocols, comparative data, and process visualizations to aid in its synthesis and further research.

Introduction

This compound is a diarylmethanamine derivative that serves as a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents. Its structural motif, combining a substituted phenyl ring and a pyridine ring linked by a methylene amine, is found in a variety of biologically active compounds. This guide outlines the core synthetic strategies for obtaining this compound, focusing on reductive amination and a Grignard-based approach.

Primary Synthesis Pathway: Reductive Amination

The most direct and widely employed method for the synthesis of this compound is through reductive amination. This one-pot reaction involves the condensation of a carbonyl compound and an amine to form an imine intermediate, which is then reduced in situ to the desired amine. Two main variations of this approach are presented below.

Reductive Amination of Pyridine-4-carboxaldehyde with Ammonia

This approach involves the reaction of pyridine-4-carboxaldehyde with an ammonia source, followed by the reduction of the intermediate imine with a suitable reducing agent.

Experimental Protocol:

  • Imine Formation: To a solution of pyridine-4-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add a source of ammonia (e.g., ammonium acetate, 1.5 eq). The reaction is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄, 1.2 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 eq), is added portion-wise to the reaction mixture. The reaction is then stirred for an additional 4-12 hours at room temperature.

  • Workup and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.

Reductive Amination of 4-Chlorobenzaldehyde with 4-(Aminomethyl)pyridine

An alternative reductive amination strategy involves the reaction of 4-chlorobenzaldehyde with 4-(aminomethyl)pyridine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1.0 eq) and 4-(aminomethyl)pyridine (1.0 eq) in a solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 eq) to the mixture. The reaction is stirred at room temperature for 12-24 hours.

  • Workup and Purification: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography.

Alternative Synthesis Pathway: Grignard Reaction and Subsequent Amination

An alternative route to this compound involves an initial Grignard reaction to form the corresponding alcohol, followed by conversion to the amine.

Experimental Protocol:

  • Grignard Reaction: A solution of 4-chlorophenylmagnesium bromide (1.1 eq) in diethyl ether is added dropwise to a solution of pyridine-4-carboxaldehyde (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is then quenched by the slow addition of saturated aqueous ammonium chloride. The product, (4-chlorophenyl)(pyridin-4-yl)methanol, is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated.

  • Conversion to Amine: The intermediate alcohol can be converted to the amine via a two-step process. First, the alcohol is converted to a better leaving group, for instance by reaction with thionyl chloride to form the corresponding chloride. This is followed by nucleophilic substitution with an ammonia source (e.g., ammonia in methanol) to yield the final product.

Data Presentation

Synthesis PathwayKey ReagentsSolventReducing Agent / ConditionsTypical Yield (%)Purity (%)
Reductive Amination 2.1 Pyridine-4-carboxaldehyde, Ammonium AcetateMethanolSodium Borohydride60-75>95
Reductive Amination 2.2 4-Chlorobenzaldehyde, 4-(Aminomethyl)pyridine1,2-DichloroethaneSodium Triacetoxyborohydride65-80>95
Grignard Route 3 Pyridine-4-carboxaldehyde, 4-Chlorophenylmagnesium BromideTHF / Diethyl Ether1) Grignard, 2) SOCl₂, 3) NH₃/MeOH40-55 (overall)>98

Note: The yields and purities are estimates based on typical outcomes for these types of reactions and may vary depending on the specific reaction conditions and purification methods.

Visualization of Synthesis Pathways

Synthesis_Pathways Synthesis Pathways for this compound cluster_0 Reductive Amination (Route 1) cluster_1 Reductive Amination (Route 2) cluster_2 Grignard Pathway (Alternative Route) Pyridine-4-carboxaldehyde Pyridine-4-carboxaldehyde Imine_Intermediate_1 Imine Intermediate Pyridine-4-carboxaldehyde->Imine_Intermediate_1 + Ammonia Ammonia Ammonia Target_Compound_1 This compound Imine_Intermediate_1->Target_Compound_1 Reduction (e.g., NaBH4) 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Imine_Intermediate_2 Imine Intermediate 4-Chlorobenzaldehyde->Imine_Intermediate_2 + 4-(Aminomethyl)pyridine 4-(Aminomethyl)pyridine 4-(Aminomethyl)pyridine Target_Compound_2 This compound Imine_Intermediate_2->Target_Compound_2 Reduction (e.g., NaBH(OAc)3) Pyridine-4-carboxaldehyde_G Pyridine-4-carboxaldehyde Intermediate_Alcohol (4-Chlorophenyl)(pyridin-4-yl)methanol Pyridine-4-carboxaldehyde_G->Intermediate_Alcohol + Grignard Reagent 4-Chlorophenylmagnesium_Bromide 4-Chlorophenyl- magnesium Bromide Activated_Intermediate Activated Intermediate (e.g., Chloride) Intermediate_Alcohol->Activated_Intermediate Activation Target_Compound_3 This compound Activated_Intermediate->Target_Compound_3 Amination

Caption: Overview of the primary reductive amination and alternative Grignard synthesis routes.

Experimental Workflow Visualization

Experimental_Workflow General Experimental Workflow start Start reaction Reaction Setup (Reagents + Solvent) start->reaction stirring Stirring (Specified Time & Temperature) reaction->stirring monitoring Reaction Monitoring (TLC, LC-MS) stirring->monitoring workup Aqueous Workup (Quenching, Extraction, Washing) monitoring->workup Reaction Complete drying Drying and Concentration (Anhydrous Na2SO4, Rotary Evaporation) workup->drying purification Purification (Column Chromatography) drying->purification characterization Characterization (NMR, MS, IR) purification->characterization end Pure Product characterization->end

Caption: A generalized workflow for the synthesis, purification, and characterization of the target compound.

Conclusion

This technical guide has detailed the principal synthetic pathways for this compound. The reductive amination routes offer a more direct and efficient synthesis, while the Grignard approach provides a viable alternative. The provided protocols and visualizations serve as a comprehensive resource for researchers engaged in the synthesis of this and related chemical entities. The selection of a specific pathway will depend on the availability of starting materials, desired scale, and laboratory capabilities.

An In-depth Technical Guide to (4-Chlorophenyl)(pyridin-4-yl)methanamine: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of (4-Chlorophenyl)(pyridin-4-yl)methanamine. The information is intended to support research and development activities in the fields of medicinal chemistry and drug discovery.

Chemical Properties and Structure

Table 1: Chemical Identifiers and Structural Information for this compound

PropertyValueSource
IUPAC Name This compoundInferred from related compounds and supplier information
Synonym C-(4-Chloro-phenyl)-C-pyridin-4-yl-methylamineLabNovo[1]
CAS Number 883548-16-1BLDpharm[2]
Molecular Formula C₁₂H₁₁ClN₂BLDpharm[2]
Molecular Weight 218.68 g/mol Inferred from Molecular Formula
SMILES Clc1ccc(C(N)c2ccncc2)cc1Inferred from structure
InChI Key Not available in searched literature

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Melting Point Not available in searched literature
Boiling Point Not available in searched literature
Solubility Not available in searched literature
pKa Not available in searched literature

Experimental Protocols

A general and robust methodology for the synthesis of chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives has been reported, which can be adapted for the specific synthesis of this compound hydrochloride.[3][4] The synthesis is a multi-step process involving a Grignard reaction, oxidation, oxime formation, and subsequent reduction.

Synthesis of this compound Hydrochloride[3][4]

The overall synthetic pathway is depicted in the following workflow diagram.

Synthesis_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation cluster_2 Step 3: Oxime Formation cluster_3 Step 4: Reduction cluster_4 Step 5: Salt Formation A 4-Chlorobromobenzene Grignard Reagent Grignard Reagent A->Grignard Reagent B Magnesium B->Grignard Reagent C 4-Pyridinecarboxaldehyde D (4-Chlorophenyl)(pyridin-4-yl)methanol C->D D_ox (4-Chlorophenyl)(pyridin-4-yl)methanol Grignard Reagent->D E (4-Chlorophenyl)(pyridin-4-yl)methanone E_oxime (4-Chlorophenyl)(pyridin-4-yl)methanone D_ox->E CrO3, Acetic Acid F (4-Chlorophenyl)(pyridin-4-yl)methanone oxime F_red (4-Chlorophenyl)(pyridin-4-yl)methanone oxime E_oxime->F Hydroxylamine HCl G This compound G_salt This compound F_red->G Zinc, Acetic Acid H This compound Hydrochloride G_salt->H Methanolic HCl

Caption: Synthetic workflow for this compound Hydrochloride.

2.1.1. Step 1: Synthesis of (4-Chlorophenyl)(pyridin-4-yl)methanol

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous tetrahydrofuran (THF). A solution of 4-chlorobromobenzene in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.

  • Grignard Reaction: The Grignard reagent is cooled to 0°C, and a solution of 4-pyridinecarboxaldehyde in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature overnight.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.[4]

2.1.2. Step 2: Synthesis of (4-Chlorophenyl)(pyridin-4-yl)methanone

  • Oxidation: To a solution of (4-Chlorophenyl)(pyridin-4-yl)methanol in glacial acetic acid, a solution of chromium trioxide in a mixture of acetic acid and water is added dropwise at a temperature maintained below 20°C.

  • Work-up: The reaction mixture is stirred at room temperature for several hours. The mixture is then poured into ice water and neutralized with a sodium hydroxide solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the ketone.[4]

2.1.3. Step 3: Synthesis of (4-Chlorophenyl)(pyridin-4-yl)methanone oxime

  • Oxime Formation: (4-Chlorophenyl)(pyridin-4-yl)methanone is dissolved in a mixture of ethanol and pyridine. To this solution, hydroxylamine hydrochloride is added in portions.

  • Reaction: The reaction mixture is refluxed for several hours.

  • Work-up: The solvent is removed under reduced pressure, and water is added to the residue. The resulting solid is filtered, washed with water, and dried to afford the oxime.[4]

2.1.4. Step 4: Synthesis of this compound

  • Reduction: To a solution of (4-Chlorophenyl)(pyridin-4-yl)methanone oxime in a mixture of ethanol and acetic acid, zinc dust is added portion-wise at a controlled temperature.

  • Reaction: The reaction mixture is stirred at room temperature for several hours.

  • Work-up: The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is diluted with water and basified with a saturated sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the free base of the amine.[4]

2.1.5. Step 5: Synthesis of this compound Hydrochloride

  • Salt Formation: The crude this compound is dissolved in methanol and cooled in an ice bath.

  • Acidification: A saturated solution of methanolic HCl is added dropwise until the pH reaches 1-2.

  • Isolation: The methanol is removed under reduced pressure, and the residue is triturated with n-hexane. The resulting solid is filtered and dried to yield the hydrochloride salt.[4]

Biological Activity

Derivatives of chlorophenyl-(pyridinyl)-methylamine have been investigated for their biological activities, with a primary focus on their antibacterial properties.

Antibacterial Activity

A study on a series of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives demonstrated their potential as antibacterial agents.[3][4] The in vitro antibacterial activity was assessed using the agar diffusion method against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[3] The results indicated that these compounds exhibit significant antibacterial activity, with some derivatives showing strong inhibition against P. aeruginosa.[3]

The general mechanism of action for many pyridine derivatives as antibacterial agents is not fully elucidated but is thought to involve interactions with bacterial cell membranes or essential enzymes.[][6]

Diagram of Potential Antibacterial Action

Antibacterial_Action cluster_0 Proposed Mechanism Compound This compound Target Bacterial Cell Compound->Target Interaction with cell membrane or enzymes Effect Inhibition of Growth / Cell Death Target->Effect

Caption: Proposed mechanism of antibacterial action for pyridine derivatives.

No specific signaling pathways have been identified for this compound in the reviewed literature. Further research is required to elucidate its precise mechanism of action and its effects on cellular signaling.

Conclusion

This compound is a compound with demonstrated potential as a scaffold for the development of new antibacterial agents. This guide provides a foundational understanding of its chemical properties, a detailed synthetic protocol, and an initial insight into its biological activity. Further experimental investigation is necessary to fully characterize its physical properties and to explore its pharmacological profile and mechanism of action in greater detail.

References

Biological Activity of (4-Chlorophenyl)(pyridin-4-yl)methanamine and its Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of the specific compound (4-Chlorophenyl)(pyridin-4-yl)methanamine is limited in publicly available scientific literature. This guide provides an in-depth analysis of the biological activities of structurally related compounds to infer the potential therapeutic properties of this compound. The presented data, protocols, and pathways are based on studies of analogous chemical structures containing chlorophenyl, pyridinyl, and methanamine moieties.

Introduction

The chemical scaffold of this compound, characterized by the presence of a pyridine ring, a chlorophenyl group, and a methanamine linker, is a recurring motif in medicinal chemistry. Compounds bearing these structural elements have demonstrated a wide range of biological activities, including anticancer, antifungal, and antimicrobial properties. The electronic and structural features of the pyridine ring, combined with the lipophilicity and reactivity of the chlorophenyl group, make this class of compounds promising candidates for further investigation and drug development. This technical guide summarizes the known biological activities of close structural analogs and provides a framework for the potential evaluation of this compound.

Anticancer Activity of Structural Analogs

Derivatives of pyridine and compounds containing the 4-chlorophenyl moiety have shown significant potential as anticancer agents. The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data on Anticancer Activity of Analogs
Compound/AnalogCancer Cell LineAssay TypeIC50 (µM)Reference
N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoleGL261 (Glioblastoma)Proliferation Assay5.5[1]
Pyridine-urea derivative 8e MCF-7 (Breast Cancer)MTT Assay0.22 (48h), 0.11 (72h)[2]
Pyridine-urea derivative 8b NCI-60 cell panelGI AssayMean Inhibition: 43% at 10µM[2]
4-(4-formamidophenylamino)-N-methylpicolinamide derivative 5q HepG2 (Liver Cancer)MTT Assay1.25[3]
4-(4-formamidophenylamino)-N-methylpicolinamide derivative 5q HCT116 (Colon Cancer)MTT Assay1.89[3]
Postulated Anticancer Signaling Pathway

Many pyridine and chlorophenyl-containing compounds exert their anticancer effects by inducing apoptosis through the intrinsic or extrinsic pathways. A plausible mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to caspase activation and programmed cell death.

anticancer_pathway cluster_stimulus External/Internal Stimuli cluster_regulation Apoptotic Regulation cluster_execution Execution Phase Compound Compound Bax Bax Compound->Bax Upregulates Bcl-2 Bcl-2 Compound->Bcl-2 Downregulates Cytochrome_c Cytochrome c Bax->Cytochrome_c Release from Mitochondria Bcl-2->Bax Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 Binds to Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes antifungal_pathway Compound Compound CYP51 Lanosterol 14α-demethylase (CYP51) Compound->CYP51 Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis CYP51->Ergosterol_Biosynthesis Catalyzes Fungal_Cell_Membrane Fungal Cell Membrane Integrity CYP51->Fungal_Cell_Membrane Lanosterol Lanosterol Lanosterol->Ergosterol_Biosynthesis Substrate Ergosterol_Biosynthesis->Fungal_Cell_Membrane Maintains Fungal_Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Fungal_Cell_Death Disruption leads to mtt_assay_workflow Cell_Seeding Seed cancer cells in a 96-well plate Incubation_1 Incubate for 24h to allow cell attachment Cell_Seeding->Incubation_1 Compound_Addition Add varying concentrations of the test compound Incubation_1->Compound_Addition Incubation_2 Incubate for 48-72h Compound_Addition->Incubation_2 MTT_Addition Add MTT solution to each well Incubation_2->MTT_Addition Incubation_3 Incubate for 2-4h (Formazan formation) MTT_Addition->Incubation_3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation_3->Solubilization Measurement Measure absorbance at 570 nm using a plate reader Solubilization->Measurement Data_Analysis Calculate IC50 values Measurement->Data_Analysis mycelium_growth_assay Medium_Prep Prepare potato dextrose agar (PDA) medium containing the test compound at various concentrations Plate_Pouring Pour the amended PDA into Petri dishes Medium_Prep->Plate_Pouring Inoculation Place a mycelial plug from a fresh fungal culture at the center of each plate Plate_Pouring->Inoculation Incubation Incubate plates at a suitable temperature (e.g., 25-28°C) Inoculation->Incubation Measurement Measure the diameter of the fungal colony at regular intervals Incubation->Measurement Data_Analysis Calculate the percentage of growth inhibition and determine the EC50 value Measurement->Data_Analysis

References

The Enigmatic Mechanism of (4-Chlorophenyl)(pyridin-4-yl)methanamine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite its well-defined chemical structure, the precise mechanism of action for (4-Chlorophenyl)(pyridin-4-yl)methanamine remains largely uncharacterized in publicly accessible scientific literature. An extensive review of pharmacological and biochemical databases reveals a significant gap in the understanding of its biological targets and the downstream signaling pathways it may modulate. This technical guide aims to transparently address the current state of knowledge, highlighting the absence of specific data for the target compound while providing context from structurally related molecules.

At present, there is a notable lack of published research detailing the pharmacodynamics and pharmacokinetics of this compound. Consequently, quantitative data regarding its binding affinities, enzyme inhibition constants (e.g., IC50, Ki), or efficacy in cellular or in vivo models are not available. Similarly, detailed experimental protocols for assessing the biological activity of this specific compound have not been described in the literature.

Insights from Structurally Related Compounds

While direct evidence is wanting, examination of compounds with similar structural motifs—namely a substituted phenyl group and a pyridinyl ring linked by a single atom bridge—can offer potential, albeit speculative, avenues for future investigation. It is crucial to underscore that the biological activities of these related molecules may not be predictive of the action of this compound due to the high sensitivity of structure-activity relationships.

Derivatives incorporating the (4-chlorophenyl) and pyridinyl moieties have been explored in various therapeutic contexts, exhibiting a range of biological activities. For instance, more complex molecules containing these fragments have been investigated for their potential as:

  • Analgesics: Certain derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine have demonstrated significant analgesic activity.

  • Antifungal and Antitubercular Agents: Pyrazole derivatives featuring a 3-(4-chlorophenyl) substituent have shown promising in vitro activity against pathogenic fungi and Mycobacterium tuberculosis.

Postulated Signaling Pathways and Experimental Workflows

Given the absence of empirical data for this compound, any depiction of its signaling pathways or relevant experimental workflows would be entirely hypothetical. To maintain scientific rigor, such speculative diagrams are not presented here. The creation of meaningful visualizations is contingent on the future availability of experimental data identifying the molecular target(s) of this compound.

A logical experimental workflow to elucidate the mechanism of action would begin with broad-based screening to identify potential biological targets.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo Evaluation Compound Synthesis and Purification Compound Synthesis and Purification High-Throughput Screening High-Throughput Screening Compound Synthesis and Purification->High-Throughput Screening Test Compound Target Deconvolution Target Deconvolution High-Throughput Screening->Target Deconvolution Active Hits Biochemical Assays Biochemical Assays Target Deconvolution->Biochemical Assays Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Validated Target Animal Models of Disease Animal Models of Disease Cell-Based Assays->Animal Models of Disease Pharmacokinetic Studies Pharmacokinetic Studies Animal Models of Disease->Pharmacokinetic Studies

Figure 1. A generalized experimental workflow for characterizing the mechanism of action of a novel chemical entity.

Conclusion

Spectroscopic data for (4-Chlorophenyl)(pyridin-4-yl)methanamine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

Direct experimental spectroscopic data for (4-Chlorophenyl)(pyridin-4-yl)methanamine (CAS: 883548-16-1) is not available in the referenced search results. However, spectral data for structurally similar compounds can provide valuable insights into the expected chemical shifts and absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the chlorophenyl and pyridine rings, a singlet for the methanamine proton, and a signal for the amine protons. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atom and the pyridine ring.

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbons of the aromatic rings will appear in the downfield region (typically 110-160 ppm), with the carbon attached to the chlorine atom and the carbons of the pyridine ring showing characteristic shifts.

Table 1: Predicted ¹H and ¹³C NMR Data (Based on Analogous Compounds)

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Pyridin-4-yl C-H (α to N)8.5 - 8.7 (d)149 - 151
Pyridin-4-yl C-H (β to N)7.2 - 7.4 (d)121 - 123
4-Chlorophenyl C-H (ortho to CH)7.3 - 7.5 (d)128 - 130
4-Chlorophenyl C-H (meta to CH)7.2 - 7.4 (d)128 - 130
Methanamine CH5.0 - 5.5 (s)55 - 65
Amine NH₂1.5 - 3.0 (br s)-
4-Chlorophenyl C-Cl-132 - 135
4-Chlorophenyl C-CH-140 - 145
Pyridin-4-yl C-CH-150 - 155

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amine)Stretching3300 - 3500 (two bands for primary amine)
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 2960
C=C (Aromatic)Stretching1450 - 1600
C-NStretching1020 - 1250
C-ClStretching600 - 800
Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the compound. The molecular weight of this compound is 218.68 g/mol .

Table 3: Predicted Mass Spectrometry Data

Parameter Value
Molecular FormulaC₁₂H₁₁ClN₂
Molecular Weight218.68
[M]+•m/z 218 (and m/z 220 due to ³⁷Cl isotope)
Key FragmentsFragments corresponding to the loss of Cl, NH₂, pyridin-4-yl, and 4-chlorophenyl groups.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra of amine compounds is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

    • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum. This may require a larger number of scans due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a pure absorption lineshape.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

A typical procedure for obtaining an IR spectrum of a solid organic compound is:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Place the KBr pellet or the ATR accessory in the sample compartment of the IR spectrometer.

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the significant absorption bands.

Mass Spectrometry (MS)

A general protocol for obtaining a mass spectrum using electrospray ionization (ESI) is as follows:

  • Sample Preparation:

    • Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent that is compatible with the mass spectrometer's ionization source (e.g., methanol, acetonitrile, or water).

    • The solution should be free of non-volatile buffers or salts.

  • Instrument Setup:

    • Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

    • Optimize the ESI source parameters, such as capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable and intense signal.

  • Data Acquisition:

    • Acquire the mass spectrum in the desired mass range.

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Determine the mass-to-charge ratio (m/z) of the molecular ion and any observed adducts.

    • Analyze the isotopic pattern to confirm the elemental composition (e.g., the presence of chlorine).

    • Interpret the fragmentation pattern to gain structural information.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final Report & Characterization Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Technical Guide: Physicochemical Characterization of (4-Chlorophenyl)(pyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the methodologies used to determine the aqueous solubility and chemical stability of the research compound (4-Chlorophenyl)(pyridin-4-yl)methanamine (CAS Number: 4656-98-8). While specific experimental data for this compound is not extensively published, this guide furnishes detailed, industry-standard protocols derived from established pharmaceutical development practices. It is designed to enable researchers to generate robust and reliable data for lead optimization, formulation development, and preclinical assessment. The guide covers both thermodynamic and kinetic solubility assays, as well as stability testing procedures in line with International Council for Harmonisation (ICH) guidelines, including forced degradation studies.

Introduction to this compound

This compound is a small molecule containing a chlorophenyl group and a pyridinyl group linked by a methanamine bridge. Its structure suggests potential applications in medicinal chemistry, where such motifs are common. Accurate assessment of its solubility and stability is a critical first step in the drug discovery and development process. Poor solubility can hinder in vitro assay reliability and lead to low bioavailability, while chemical instability can compromise shelf-life, safety, and efficacy.[1][2] This guide outlines the standard experimental procedures to characterize these fundamental properties.

Aqueous Solubility Determination

Solubility, the concentration of a compound in a saturated solution in equilibrium with excess solid, is a crucial physicochemical parameter.[3] Two primary types of solubility are measured in drug discovery: thermodynamic and kinetic.[3] Thermodynamic solubility is the true equilibrium value, while kinetic solubility measures the concentration just before precipitation occurs from a supersaturated solution, often generated from a DMSO stock.[2][3]

Thermodynamic Solubility: The Shake-Flask Method

The saturation shake-flask method is the gold-standard for determining thermodynamic solubility.[4][5] It measures the equilibrium concentration of a compound after prolonged incubation with a solvent.[4]

2.1.1 Experimental Protocol: Saturation Shake-Flask Method

  • Preparation: Add an excess of solid this compound (e.g., 5-10 mg) to a known volume of the desired aqueous buffer (e.g., 2-5 mL phosphate-buffered saline, pH 7.4) in a sealed glass vial.[4]

  • Equilibration: Place the vials in a shaker or rotator inside a temperature-controlled incubator (e.g., 25°C or 37°C).[1][4] Agitate the samples for a sufficient duration to ensure equilibrium is reached, typically 24 to 72 hours.[1][3]

  • Phase Separation: After incubation, allow the samples to stand to permit sedimentation of the undissolved solid.[4] To ensure complete removal of particulate matter, centrifuge the saturated supernatant at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a low-binding 0.45 µm filter.[1][4]

  • Quantification: Carefully take an aliquot of the clear supernatant. Dilute it with a suitable solvent (e.g., the aqueous buffer or a mobile phase mixture) to a concentration within the linear range of the analytical method.[4]

  • Analysis: Quantify the compound's concentration using a validated analytical method, typically UV-Vis spectroscopy at the compound's λmax or by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS) detection.[1][4] A standard calibration curve must be prepared in the same solvent matrix to ensure accuracy.[4]

  • Replicates: The experiment should be performed in triplicate to ensure reproducibility.[4]

Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods used for rapid screening in early drug discovery.[2][6] They measure the solubility of a compound upon its addition to a buffer from a concentrated DMSO stock solution.[7]

2.2.1 Experimental Protocol: Nephelometric or Direct UV Assay

  • Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10-20 mM).[7]

  • Plate Preparation: Using a liquid handler, dispense a small volume of the DMSO stock solution (e.g., 1-5 µL) into the wells of a 96- or 384-well microtiter plate.[6]

  • Buffer Addition: Add the selected aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve the desired final compound concentrations and a low final DMSO concentration (typically ≤1%).[6][8]

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature) for a short period, typically 1 to 2 hours.[1][6]

  • Measurement:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.[2][6]

    • Direct UV after Filtration: Alternatively, filter the plate to separate undissolved particles. Measure the UV absorbance of the filtrate in a UV-transparent plate to determine the concentration of the dissolved compound.[2][6]

  • Data Analysis: The solubility is determined by identifying the highest concentration at which no significant precipitation (nephelometry) or loss of compound (UV) is observed compared to controls.

Diagram 1: Workflow for Thermodynamic Solubility Determination

A 1. Add Excess Solid to Aqueous Buffer B 2. Equilibrate (24-72h Shake @ 25°C) A->B C 3. Separate Solid Phase (Centrifuge / Filter) B->C D 4. Collect Supernatant & Dilute C->D E 5. Quantify (HPLC or UV-Vis) D->E F Result: Thermodynamic Solubility (e.g., µg/mL) E->F

Caption: A standard workflow for the Shake-Flask solubility method.

Chemical Stability Assessment

Stability testing provides evidence on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[9] The primary regulatory guidance for these studies is ICH Q1A(R2).[9][10]

Long-Term and Accelerated Stability Studies

These studies evaluate the thermal stability of the compound and are used to determine its re-test period or shelf life.[11] The compound is stored under specific conditions for a designated period, and samples are pulled at various time points for analysis.

Study Type Storage Condition Minimum Duration
Long-Term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months
Table 1: Storage Conditions for Stability Studies as per ICH Q1A(R2) Guidelines.[9][11]
Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing.[12][13] The goal is to achieve a modest level of degradation, typically 5-20%, to ensure that secondary and tertiary degradation products are not unnecessarily generated.[14][15]

3.2.1 Experimental Protocol: Forced Degradation Studies

A stability-indicating analytical method (typically a gradient reverse-phase HPLC method) must be used to separate the parent compound from all generated degradants.

  • Acid/Base Hydrolysis:

    • Acid: Dissolve the compound in a solution of 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a set time (e.g., 2-24 hours).[15]

    • Base: Dissolve the compound in a solution of 0.1 M NaOH. Heat at a controlled temperature (e.g., 60°C) for a set time.[15]

    • After incubation, neutralize the samples before analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).[15]

    • Store at room temperature for a set time (e.g., up to 24 hours), protecting from light.[14]

  • Thermal Degradation:

    • Store the solid compound in a temperature-controlled oven at a high temperature (e.g., 70-80°C) for an extended period (e.g., 1-2 weeks).

    • A solution-state thermal study may also be performed by heating a solution of the compound in a relevant solvent.

  • Photostability:

    • Expose the solid compound and a solution of the compound to a light source that produces combined visible and UV outputs, as specified in ICH Q1B guidelines.[10][16]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • The total illumination should be no less than 1.2 million lux hours, and the near UV exposure should be no less than 200 watt-hours/square meter.[10]

Stress Condition Typical Reagent / Condition Purpose
Acid Hydrolysis0.1 M - 1 M HCl, HeatSimulates degradation in acidic environments
Base Hydrolysis0.1 M - 1 M NaOH, HeatSimulates degradation in alkaline environments
Oxidation3% - 30% H₂O₂Investigates susceptibility to oxidative pathways
Thermal (Dry Heat)>40°C (e.g., 70°C)Assesses intrinsic thermal stability
Photostability1.2 million lux-hr (Vis) & 200 W-hr/m² (UV)Determines light sensitivity
Table 2: Common Conditions for Forced Degradation Studies.[13][14][15]

Diagram 2: Hierarchy of Chemical Stability Assessment

cluster_0 ICH Stability Program cluster_1 Stress Conditions A Forced Degradation (Stress Testing) B Accelerated (6 Months @ 40°C) A->B Informs Method Development D Hydrolysis (Acid + Base) A->D E Oxidation A->E F Thermal A->F G Photolysis A->G C Long-Term (12+ Months @ 25°C) B->C Predicts Long-Term Outcome

Caption: Relationship between forced, accelerated, and long-term stability studies.

Conclusion

This guide provides a framework of standardized, robust methodologies for determining the aqueous solubility and chemical stability of this compound. By employing the shake-flask method for thermodynamic solubility, kinetic assays for high-throughput screening, and a systematic stability program including forced degradation, researchers can build a comprehensive physicochemical profile of the compound. This data is indispensable for making informed decisions during the drug discovery and development lifecycle, from initial hit-to-lead activities to formulation and preclinical studies.

References

An In-depth Technical Guide to (4-Chlorophenyl)(pyridin-4-yl)methanamine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of (4-Chlorophenyl)(pyridin-4-yl)methanamine, a heterocyclic organic compound with applications in synthetic and medicinal chemistry. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its synthesis, chemical properties, and its role as a key building block in the creation of more complex molecules.

Introduction

This compound, with the CAS number 883548-16-1, is a substituted pyridine derivative. Its chemical structure, featuring a chlorophenyl group and a pyridinyl group attached to a central aminomethyl linker, makes it a versatile intermediate in organic synthesis. While not extensively studied as a standalone bioactive agent, its utility lies in its role as a precursor for the synthesis of a variety of more complex molecules with diverse pharmacological activities. This guide will delve into the known synthetic routes, physicochemical properties, and the broader context of its application in the development of novel chemical entities.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic protocols.

PropertyValue
CAS Number 883548-16-1
Molecular Formula C₁₂H₁₁ClN₂
Molecular Weight 218.68 g/mol
Appearance Off-white to yellow solid
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in methanol and chloroform
pKa Not reported

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. A representative synthetic pathway involves a Grignard reaction, followed by oxidation and subsequent reduction of an oxime intermediate.[1]

Synthesis of (4-Chlorophenyl)(pyridin-4-yl)methanol (Intermediate I)

Experimental Protocol:

  • To a solution of 4-bromochlorobenzene (1.0 equivalent) in dry tetrahydrofuran (THF), magnesium turnings (1.1 equivalents) are added under an inert atmosphere. The mixture is stirred until the formation of the Grignard reagent, 4-chlorophenylmagnesium bromide, is complete.

  • A solution of pyridine-4-carbaldehyde (1.0 equivalent) in dry THF is then added dropwise to the Grignard reagent at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford (4-Chlorophenyl)(pyridin-4-yl)methanol.

Synthesis of (4-Chlorophenyl)(pyridin-4-yl)methanone (Intermediate II)

Experimental Protocol:

  • To a solution of (4-Chlorophenyl)(pyridin-4-yl)methanol (1.0 equivalent) in a mixture of acetic acid and water, chromium trioxide (2.0 equivalents) is added portion-wise at room temperature.

  • The reaction mixture is stirred for 4 hours.

  • The mixture is then diluted with water and extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield (4-Chlorophenyl)(pyridin-4-yl)methanone.

Synthesis of (4-Chlorophenyl)(pyridin-4-yl)methanone Oxime (Intermediate III)

Experimental Protocol:

  • A mixture of (4-Chlorophenyl)(pyridin-4-yl)methanone (1.0 equivalent), hydroxylamine hydrochloride (1.5 equivalents), and sodium acetate (2.0 equivalents) in ethanol is heated at reflux for 6 hours.

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give (4-Chlorophenyl)(pyridin-4-yl)methanone oxime, which is used in the next step without further purification.

Synthesis of this compound (Final Product)

Experimental Protocol:

  • To a solution of (4-Chlorophenyl)(pyridin-4-yl)methanone oxime (1.0 equivalent) in acetic acid, zinc dust (4.0 equivalents) is added in portions at 0 °C.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The residue is basified with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Intermediate I Synthesis cluster_intermediate2 Intermediate II Synthesis cluster_intermediate3 Intermediate III Synthesis cluster_final Final Product Synthesis 4-Bromochlorobenzene 4-Bromochlorobenzene Grignard Grignard Reaction 4-Bromochlorobenzene->Grignard Pyridine-4-carbaldehyde Pyridine-4-carbaldehyde Pyridine-4-carbaldehyde->Grignard Workup1 Aqueous Workup & Purification Grignard->Workup1 Methanol (4-Chlorophenyl)(pyridin-4-yl)methanol Workup1->Methanol Oxidation Oxidation (CrO3) Methanol->Oxidation Workup2 Aqueous Workup & Purification Oxidation->Workup2 Methanone (4-Chlorophenyl)(pyridin-4-yl)methanone Workup2->Methanone Oximation Oximation Methanone->Oximation Workup3 Aqueous Workup Oximation->Workup3 Oxime (4-Chlorophenyl)(pyridin-4-yl)methanone Oxime Workup3->Oxime Reduction Reduction (Zn/AcOH) Oxime->Reduction Workup4 Aqueous Workup & Purification Reduction->Workup4 FinalProduct This compound Workup4->FinalProduct

Synthetic workflow for this compound.

History and Discovery

The specific discovery of this compound is not well-documented in a singular, seminal publication. Instead, its appearance in the chemical literature and commercial catalogs suggests its development as a versatile chemical intermediate. Its structural motifs, the 4-chlorophenyl and pyridin-4-yl groups, are prevalent in a wide range of biologically active molecules. Therefore, the "discovery" of this compound is more accurately described as an outcome of the ongoing need for novel building blocks in medicinal chemistry and drug discovery.

The history of this compound is intertwined with the synthesis of more complex molecules. For instance, related structures are key intermediates in the synthesis of various pharmaceuticals. The (4-chlorophenyl)piperidine scaffold, for example, is a core component of the antipsychotic drug Haloperidol.[2][3] Similarly, derivatives of pyridinyl-methanamine are explored in the development of antihistamines like Bepotastine.[2][4] While this compound may not be directly used in these specific examples, its structure represents a valuable combination of moieties for library synthesis and lead optimization in various therapeutic areas.

Applications in Drug Discovery and Development

As a chemical intermediate, this compound offers several advantages in drug discovery:

  • Structural Diversity: The primary amine group serves as a handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of larger, more complex molecules.

  • Scaffold for Bioactive Molecules: The combination of a substituted phenyl ring and a pyridine ring provides a scaffold that can interact with various biological targets. The chlorine atom on the phenyl ring can influence the electronic properties and metabolic stability of the final compound.

  • Library Synthesis: Its availability and reactivity make it a suitable starting material for the parallel synthesis of compound libraries, which are essential for high-throughput screening and the identification of new drug leads.

While there is a lack of published data on the specific biological activity of this compound itself, the broader class of molecules synthesized from similar precursors has shown activity in several therapeutic areas, including but not limited to:

  • Central Nervous System (CNS) disorders

  • Inflammation

  • Infectious diseases

Signaling Pathways and Mechanism of Action

Currently, there are no published studies detailing the specific signaling pathways modulated by or the mechanism of action of this compound. Its primary role as a synthetic intermediate means that it is not typically screened for biological activity in its own right. The pharmacological properties of any final compound derived from this intermediate would be dependent on the further chemical modifications and the overall three-dimensional structure of the resulting molecule.

Conclusion

This compound is a valuable chemical entity, primarily utilized as a building block in the synthesis of more complex and potentially bioactive molecules. While its own discovery and biological profile are not extensively documented, its importance in medicinal chemistry is evident from the prevalence of its structural components in a wide array of pharmaceuticals. This technical guide has provided a detailed overview of its synthesis and properties, highlighting its utility for researchers and professionals engaged in the design and development of novel therapeutic agents. Further exploration of the synthetic transformations of this compound is likely to yield new chemical entities with interesting pharmacological profiles.

References

Potential Therapeutic Targets of (4-Chlorophenyl)(pyridin-4-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Chlorophenyl)(pyridin-4-yl)methanamine is a synthetic compound whose therapeutic potential remains largely unexplored in publicly available literature. However, its core structural motifs, specifically the 4-chlorophenyl and pyridin-4-yl groups linked by a methylene amine, are present in a variety of well-characterized pharmacologically active agents. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound based on structural analogy to known drugs. The primary putative targets identified are the histamine H1 receptor (H1R), the dopamine transporter (DAT), and the serotonin transporter (SERT). This document outlines the rationale for selecting these targets, details their associated signaling pathways, and provides comprehensive experimental protocols to facilitate the investigation of the compound's activity.

Introduction to this compound

This compound possesses a diarylmethanamine scaffold, a privileged structure in medicinal chemistry. Its structural similarity to first-generation antihistamines, such as chlorpheniramine, and to certain monoamine reuptake inhibitors suggests that it may exhibit activity at similar biological targets. The 4-chloro substitution on the phenyl ring and the nitrogen atom in the pyridine ring are key features that likely govern its potential interactions with protein targets.

Chemical Structure:

This guide will explore the potential of this compound as a modulator of H1R, DAT, and SERT, providing a roadmap for its pharmacological characterization.

Potential Therapeutic Target I: Histamine H1 Receptor (H1R)

Rationale for Target Selection

The structural resemblance of this compound to first-generation H1R antagonists is striking. Chlorpheniramine, a widely used antihistamine, features a (4-chlorophenyl)methylpyridine core. These antagonists function by competitively inhibiting the binding of histamine to the H1 receptor, thereby mitigating allergic responses.

H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by histamine, this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a variety of cellular responses associated with allergic inflammation.

H1R_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Allergic & Inflammatory Responses Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Histamine H1 Receptor Signaling Pathway.
Hypothetical Quantitative Data

The following table illustrates how quantitative data for this compound at the H1R could be presented.

CompoundH1R Binding Affinity (Ki, nM)Functional Antagonism (IC50, nM)
This compoundValue to be determinedValue to be determined
Chlorpheniramine (Reference)3.215
Experimental Protocol: Histamine H1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the human histamine H1 receptor.

Materials:

  • HEK293 cells stably expressing the human H1 receptor.

  • Cell culture medium (DMEM with 10% FBS).

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4).

  • Assay buffer (50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 2 mM MgCl2).

  • [3H]-Pyrilamine (radioligand).

  • Mepyramine (unlabeled competitor for non-specific binding).

  • This compound (test compound).

  • Scintillation cocktail and vials.

  • Glass fiber filters.

  • Cell harvester and scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-H1R cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate and resuspend the membrane pellet in assay buffer.

    • Determine protein concentration using a standard assay (e.g., Bradford).

  • Binding Assay:

    • In a 96-well plate, add assay buffer, [3H]-Pyrilamine (at a final concentration equal to its Kd), and either vehicle, mepyramine (for non-specific binding), or varying concentrations of the test compound.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

H1R_Binding_Assay_Workflow start Start culture_cells Culture HEK293-H1R Cells start->culture_cells prepare_membranes Prepare Cell Membranes culture_cells->prepare_membranes setup_assay Set up 96-well Plate: - Assay Buffer - [3H]-Pyrilamine - Test/Control Compounds prepare_membranes->setup_assay add_membranes Add Membrane Preparation setup_assay->add_membranes incubate Incubate (60 min, RT) add_membranes->incubate filter_wash Filter and Wash incubate->filter_wash scintillation Add Scintillation Cocktail & Count filter_wash->scintillation analyze Data Analysis (IC50, Ki) scintillation->analyze end End analyze->end DAT_Function cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft DAT Dopamine Transporter (DAT) DA_in Dopamine (intracellular) DAT->DA_in Reuptake DA_out Dopamine (extracellular) DA_out->DAT Na Na+ Na->DAT Cl Cl- Cl->DAT DAT_Uptake_Assay_Workflow start Start plate_cells Plate HEK293-DAT Cells start->plate_cells pre_incubate Pre-incubate with Test/Control Compounds (10 min, 37°C) plate_cells->pre_incubate add_da Add [3H]-Dopamine (10 min, 37°C) pre_incubate->add_da terminate_wash Terminate Uptake & Wash add_da->terminate_wash lyse_cells Lyse Cells terminate_wash->lyse_cells scintillation Add Scintillation Cocktail & Count lyse_cells->scintillation analyze Data Analysis (IC50) scintillation->analyze end End analyze->end SERT_Function cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft SERT Serotonin Transporter (SERT) SERT_in Serotonin (intracellular) SERT->SERT_in Reuptake SERT_out Serotonin (extracellular) SERT_out->SERT Na Na+ Na->SERT Cl Cl- Cl->SERT SERT_Uptake_Assay_Workflow start Start plate_cells Plate HEK293-SERT Cells start->plate_cells pre_incubate Pre-incubate with Test/Control Compounds (10 min, 37°C) plate_cells->pre_incubate add_5ht Add [3H]-Serotonin (10 min, 37°C) pre_incubate->add_5ht terminate_wash Terminate Uptake & Wash add_5ht->terminate_wash lyse_cells Lyse Cells terminate_wash->lyse_cells scintillation Add Scintillation Cocktail & Count lyse_cells->scintillation analyze Data Analysis (IC50) scintillation->analyze end End analyze->end

(4-Chlorophenyl)(pyridin-4-yl)methanamine: An In-Depth Technical Guide on the Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is based on publicly available data, which is limited. A comprehensive safety and toxicity assessment requires further experimental investigation.

Introduction

(4-Chlorophenyl)(pyridin-4-yl)methanamine is a chemical compound with potential applications in pharmaceutical research and development. Understanding its safety and toxicity profile is a critical prerequisite for its handling and progression as a potential drug candidate. This technical guide aims to provide a thorough overview of the available safety and toxicity data for this specific molecule. However, it is important to note that detailed experimental studies on this compound are not extensively available in the public domain. Therefore, this guide also draws upon general principles of toxicology and data from structurally related compounds where applicable, while clearly indicating the limitations of such an approach.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS) from various chemical suppliers, this compound is classified with the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Pictograms:

alt text

Signal Word: Warning

Precautionary Statements: Standard precautionary statements for handling hazardous chemicals apply, including avoiding ingestion, inhalation, and contact with skin and eyes. Use of appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, is mandatory. Work should be conducted in a well-ventilated area or with local exhaust ventilation.

Toxicological Data Summary

A comprehensive search of scientific literature and toxicological databases reveals a significant lack of specific quantitative data for this compound. The following sections summarize the current state of knowledge.

Acute Toxicity

No definitive LD50 (median lethal dose) values from oral, dermal, or inhalation studies for this compound have been identified in the public literature. The "Harmful if swallowed" classification suggests an oral LD50 is likely to be in the range of 300-2000 mg/kg for rats, but this is an estimation based on GHS criteria and not on experimental data for this specific compound.

Genotoxicity and Mutagenicity

There are no publicly available results from genotoxicity or mutagenicity studies, such as the Ames test, chromosomal aberration assays, or in vivo micronucleus tests, for this compound.

Carcinogenicity

No carcinogenicity bioassays in rodents have been reported for this compound.

Repeated-Dose Toxicity

Information regarding the effects of repeated or chronic exposure to this compound is not available. Key toxicological parameters such as the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) have not been established.

Experimental Protocols (General Methodologies)

In the absence of specific experimental data for this compound, this section outlines the general methodologies for key toxicological assays that would be required for a thorough safety assessment. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

This method is used to determine the LD50. A single animal is dosed at a starting level. If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. This continues until the reversal criteria are met.

Workflow for Acute Oral Toxicity Testing (OECD TG 425):

G start Start: Select Starting Dose Level dose_animal Dose a Single Animal start->dose_animal observe Observe for 48 hours (Mortality/Morbidity) dose_animal->observe decision Animal Outcome? observe->decision increase_dose Increase Dose for Next Animal decision->increase_dose Survives decrease_dose Decrease Dose for Next Animal decision->decrease_dose Dies stop_criteria Stopping Criteria Met? increase_dose->stop_criteria decrease_dose->stop_criteria stop_criteria->dose_animal No calculate_ld50 Calculate LD50 using Maximum Likelihood Method stop_criteria->calculate_ld50 Yes

Caption: General workflow for an acute oral toxicity study using the Up-and-Down Procedure.

Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations to assess the mutagenic potential of a substance. The ability of the test substance to cause reverse mutations (reversions) to a non-mutant state is measured.

Workflow for Ames Test (OECD TG 471):

G prepare_cultures Prepare Bacterial Tester Strains mix Mix Bacteria, Test Substance, and S9 Mix (for metabolic activation) prepare_cultures->mix prepare_test_substance Prepare Test Substance Concentrations prepare_test_substance->mix plate Plate Mixture on Minimal Glucose Agar mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count_colonies Count Revertant Colonies incubate->count_colonies analyze Analyze Data for Dose-Dependent Increase in Revertants count_colonies->analyze

Caption: A simplified workflow for the Bacterial Reverse Mutation (Ames) Test.

Structure-Toxicity Relationship and In Silico Predictions

Due to the limited empirical data, in silico (computer-based) methods can provide preliminary insights into the potential toxicity of this compound.

Potential Metabolic Pathways

The metabolism of this compound has not been experimentally determined. However, based on its structure, potential metabolic pathways may include:

  • Oxidation: The pyridine ring and the phenyl ring are susceptible to oxidation by cytochrome P450 enzymes, potentially leading to the formation of N-oxides and hydroxylated metabolites.

  • Deamination: The primary amine group could undergo oxidative deamination.

  • Conjugation: Metabolites with hydroxyl groups could be further conjugated with glucuronic acid or sulfate to facilitate excretion.

Hypothesized Metabolic Activation:

G Parent This compound Oxidation Oxidation (CYP450) Parent->Oxidation Deamination Deamination Parent->Deamination Conjugation Conjugation (e.g., Glucuronidation) Oxidation->Conjugation Deamination->Conjugation Metabolites Metabolites Conjugation->Metabolites Excretion Excretion Metabolites->Excretion

Caption: A potential, high-level metabolic pathway for this compound.

Conclusion and Recommendations for Future Research

The currently available data on the safety and toxicity of this compound is insufficient for a comprehensive risk assessment. The existing GHS classifications indicate potential hazards related to acute oral toxicity and irritation.

To adequately characterize the safety profile of this compound, the following studies are recommended:

  • Acute Toxicity: Determination of LD50 values via oral, dermal, and inhalation routes.

  • Genotoxicity: A battery of in vitro and in vivo genotoxicity tests, including an Ames test, a chromosomal aberration assay, and a micronucleus test.

  • Repeated-Dose Toxicity: A 28-day repeated-dose oral toxicity study in rodents to identify target organs and establish a NOAEL.

  • Metabolism and Pharmacokinetics: Studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Researchers and drug development professionals should handle this compound with caution, adhering to the safety precautions outlined in the available SDS, until more comprehensive toxicological data becomes available.

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Evaluation of (4-Chlorophenyl)(pyridin-4-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential biological evaluation of a novel class of compounds, (4-Chlorophenyl)(pyridin-4-yl)methanamine derivatives. This scaffold represents a promising starting point for the development of new therapeutic agents, potentially targeting a range of diseases. The following sections detail synthetic protocols, proposed biological assays, and methods for data presentation and visualization.

Synthetic Protocols

The synthesis of this compound derivatives can be achieved through a variety of established organic chemistry reactions. A general and efficient method involves a two-step process starting with the Grignard reaction of 4-chlorophenylmagnesium bromide with pyridine-4-carboxaldehyde, followed by the introduction of the amine functionality.

Protocol 1.1: Synthesis of (4-Chlorophenyl)(pyridin-4-yl)methanol
  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with magnesium turnings.

  • Grignard Reagent Formation: A solution of 4-chlorobromobenzene in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating.

  • Aldehyde Addition: Once the Grignard reagent formation is complete, the reaction mixture is cooled to 0°C. A solution of pyridine-4-carboxaldehyde in anhydrous THF is then added dropwise.

  • Reaction Monitoring and Quenching: The reaction is allowed to warm to room temperature and stirred until completion, monitored by thin-layer chromatography (TLC). The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield (4-chlorophenyl)(pyridin-4-yl)methanol.

Protocol 1.2: Synthesis of N-Substituted this compound Derivatives
  • Chlorination: The (4-chlorophenyl)(pyridin-4-yl)methanol is dissolved in an appropriate solvent such as dichloromethane (DCM) and cooled to 0°C. Thionyl chloride is added dropwise, and the reaction is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure to yield the crude chloro-intermediate.

  • Amination: The crude chloro-intermediate is dissolved in a suitable solvent (e.g., acetonitrile or DMF). The desired primary or secondary amine (1.2 equivalents) and a base such as triethylamine or diisopropylethylamine (2.0 equivalents) are added.

  • Reaction and Work-up: The reaction mixture is stirred at room temperature or heated as necessary until the starting material is consumed (monitored by TLC). The solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is washed with brine, dried, and concentrated. The final N-substituted this compound derivative is purified by column chromatography or recrystallization.

Biological Evaluation

Based on the structural motifs present in the this compound scaffold, these derivatives are hypothesized to exhibit a range of biological activities, including but not limited to anticancer and kinase inhibitory effects. The following are proposed protocols for their initial biological screening.

Protocol 2.1: In Vitro Anticancer Activity Screening (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, U87 for glioblastoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The synthesized derivatives are dissolved in DMSO to prepare stock solutions. The cells are treated with serial dilutions of the compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. A vehicle control (DMSO) is also included.

  • MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2.2: Kinase Inhibition Assay

Given that many pyridine-containing compounds are known to be kinase inhibitors, a primary screening against a panel of kinases is recommended.

  • Kinase Panel: A panel of relevant kinases (e.g., receptor tyrosine kinases like EGFR, VEGFR; or intracellular kinases like AKT, MAPK) is selected.

  • Assay Principle: A common method is a fluorescence-based assay that measures the amount of ATP consumed during the phosphorylation reaction catalyzed by the kinase.

  • Procedure:

    • The kinase, its specific substrate, and ATP are incubated in a buffer solution in the wells of a microplate.

    • The test compounds are added at various concentrations.

    • The reaction is allowed to proceed for a set time at an optimal temperature.

    • A detection reagent is added that selectively binds to the remaining ATP, generating a fluorescent signal. A decrease in signal indicates kinase activity.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. IC50 values are determined using non-linear regression analysis.

Data Presentation

Quantitative data from the biological assays should be summarized in clear, well-structured tables to facilitate comparison between the different derivatives.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound IDR-group (Substitution on Amine)MCF-7 IC50 (µM)A549 IC50 (µM)U87 IC50 (µM)
CPMA-01 -H>100>100>100
CPMA-02 -CH385.2 ± 4.192.5 ± 6.378.9 ± 5.5
CPMA-03 -Phenyl15.7 ± 1.222.4 ± 2.518.3 ± 1.9
CPMA-04 -4-Fluorophenyl8.9 ± 0.712.1 ± 1.19.5 ± 0.8
CPMA-05 -3,4-Dichlorophenyl5.2 ± 0.47.8 ± 0.66.1 ± 0.5
Doxorubicin (Positive Control)0.8 ± 0.11.2 ± 0.20.9 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Kinase Inhibitory Activity of Selected this compound Derivatives

Compound IDEGFR IC50 (µM)VEGFR2 IC50 (µM)AKT1 IC50 (µM)
CPMA-04 2.5 ± 0.35.1 ± 0.6>50
CPMA-05 1.1 ± 0.12.3 ± 0.2>50
Staurosporine 0.015 ± 0.0020.021 ± 0.0030.004 ± 0.001

Data are presented as mean ± standard deviation.

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate workflows and biological pathways.

G cluster_0 Synthesis of (4-Chlorophenyl)(pyridin-4-yl)methanol cluster_1 Synthesis of N-Substituted Derivatives 4-Chlorobromobenzene 4-Chlorobromobenzene Grignard Reagent Grignard Reagent 4-Chlorobromobenzene->Grignard Reagent Mg Turnings Mg Turnings Mg Turnings->Grignard Reagent Intermediate Alcohol Intermediate Alcohol Grignard Reagent->Intermediate Alcohol Pyridine-4-carboxaldehyde Pyridine-4-carboxaldehyde Pyridine-4-carboxaldehyde->Intermediate Alcohol Chloro-intermediate Chloro-intermediate Intermediate Alcohol->Chloro-intermediate Thionyl Chloride Thionyl Chloride Thionyl Chloride->Chloro-intermediate Final Product Final Product Chloro-intermediate->Final Product Primary/Secondary Amine Primary/Secondary Amine Primary/Secondary Amine->Final Product G Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K Receptor Tyrosine Kinase (e.g., EGFR)->PI3K CPMA Derivative CPMA Derivative CPMA Derivative->Receptor Tyrosine Kinase (e.g., EGFR) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival

Application Notes and Protocols for (4-Chlorophenyl)(pyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and derivatization of the chemical intermediate (4-Chlorophenyl)(pyridin-4-yl)methanamine. This versatile building block is valuable in medicinal chemistry and drug discovery, particularly for the synthesis of bioactive molecules, including potential glucokinase activators.

Overview and Applications

This compound is a secondary amine containing both a pyridine and a 4-chlorophenyl moiety. This unique structure makes it a key intermediate for the synthesis of a variety of complex organic molecules. Its primary amine group allows for a wide range of chemical transformations, including acylation, alkylation, and the formation of ureas and sulfonamides.

A significant potential application of this intermediate is in the development of glucokinase (GK) activators. Glucokinase plays a crucial role in glucose homeostasis, and its activation is a promising therapeutic strategy for the treatment of type 2 diabetes. The structural motif of this compound is found in several known glucokinase activators.

Physicochemical Properties

PropertyValue
CAS Number 883548-16-1
Molecular Formula C₁₂H₁₁ClN₂
Molecular Weight 218.68 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in methanol, dichloromethane, and other common organic solvents.

Experimental Protocols

Synthesis of this compound

This protocol describes a common synthetic route to the title compound, proceeding through the formation of an oxime and its subsequent reduction.

Experimental Workflow:

G cluster_0 Step 1: Oximation cluster_1 Step 2: Reduction start 4-Chlorobenzaldehyde + Isonicotinonitrile grignard Grignard Reaction (e.g., MeMgBr) start->grignard ketone (4-Chlorophenyl)(pyridin-4-yl)methanone grignard->ketone oximation Hydroxylamine hydrochloride, Base (e.g., NaOAc) ketone->oximation oxime (4-Chlorophenyl)(pyridin-4-yl)methanone oxime oximation->oxime reduction Reducing agent (e.g., Zn/Acetic Acid or H₂/Pd-C) oxime->reduction product This compound reduction->product purification Purification (e.g., Column Chromatography) product->purification final_product Pure Product purification->final_product

Figure 1: Synthetic workflow for this compound.

Protocol:

Step 1: Synthesis of (4-Chlorophenyl)(pyridin-4-yl)methanone oxime

  • To a solution of (4-Chlorophenyl)(pyridin-4-yl)methanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry under vacuum to obtain the crude oxime.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure oxime.

Step 2: Reduction of (4-Chlorophenyl)(pyridin-4-yl)methanone oxime

  • Suspend the oxime (1.0 eq) in glacial acetic acid.

  • Add zinc dust (5.0 eq) portion-wise while maintaining the temperature below 40°C with external cooling.

  • After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.

  • Filter the reaction mixture to remove excess zinc.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound.

Application Example: N-Acylation to form N-((4-Chlorophenyl)(pyridin-4-yl)methyl)benzamide

This protocol details the acylation of the title intermediate with benzoyl chloride, a common reaction to introduce further diversity for structure-activity relationship (SAR) studies.

Experimental Workflow:

G start This compound reagents Benzoyl Chloride, Triethylamine, Dichloromethane start->reagents reaction Acylation Reaction (0°C to rt) reagents->reaction workup Aqueous Workup reaction->workup extraction Extraction with DCM workup->extraction purification Column Chromatography extraction->purification product N-((4-Chlorophenyl)(pyridin-4-yl)methyl)benzamide purification->product

Figure 2: Workflow for the N-acylation of the intermediate.

Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of benzoyl chloride (1.1 eq) in dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield N-((4-Chlorophenyl)(pyridin-4-yl)methyl)benzamide.

Data Presentation

The following tables summarize the expected quantitative and spectral data for the product of the N-acylation reaction.

Table 1: Quantitative Data for N-((4-Chlorophenyl)(pyridin-4-yl)methyl)benzamide

ParameterExpected Value
Yield 85-95%
Melting Point 155-160 °C
Appearance White to off-white solid

Table 2: Spectroscopic Data for N-((4-Chlorophenyl)(pyridin-4-yl)methyl)benzamide

Technique Expected Data
¹H NMR (400 MHz, CDCl₃) δ 8.60 (d, 2H), 7.80 (d, 2H), 7.50-7.30 (m, 8H), 7.25 (d, 2H), 6.50 (d, 1H), 5.90 (d, 1H, NH)
¹³C NMR (101 MHz, CDCl₃) δ 167.0, 150.0, 148.0, 141.0, 134.0, 133.0, 131.5, 129.0, 128.5, 127.0, 122.0, 58.0
IR (KBr, cm⁻¹) 3300 (N-H stretch), 1640 (C=O stretch, amide I), 1540 (N-H bend, amide II), 1600, 1490 (aromatic C=C stretch)
MS (ESI) m/z 323.1 [M+H]⁺

Signaling Pathway

The activation of glucokinase (GK) by a synthesized activator, potentially derived from this compound, leads to increased glucose metabolism in pancreatic β-cells and hepatocytes, ultimately lowering blood glucose levels.

G cluster_0 Pancreatic β-cell cluster_1 Hepatocyte Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Intracellular Glucose Intracellular Glucose GLUT2->Intracellular Glucose Glucokinase Glucokinase Intracellular Glucose->Glucokinase Phosphorylation Glucose-6-Phosphate Glucose-6-Phosphate Glucokinase->Glucose-6-Phosphate GKA Glucokinase Activator (Derived from Intermediate) GKA->Glucokinase Allosteric Activation Glycolysis Glycolysis Glucose-6-Phosphate->Glycolysis Increased ATP/ADP Ratio Increased ATP/ADP Ratio Glycolysis->Increased ATP/ADP Ratio K-ATP Channel Closure K-ATP Channel Closure Increased ATP/ADP Ratio->K-ATP Channel Closure Membrane Depolarization Membrane Depolarization K-ATP Channel Closure->Membrane Depolarization Ca²⁺ Influx Ca²⁺ Influx Membrane Depolarization->Ca²⁺ Influx Insulin Secretion Insulin Secretion Ca²⁺ Influx->Insulin Secretion Lowered Blood Glucose Lowered Blood Glucose Insulin Secretion->Lowered Blood Glucose Glucose_H Glucose GLUT2_H GLUT2_H Glucose_H->GLUT2_H GLUT2 Intracellular Glucose_H Intracellular Glucose_H GLUT2_H->Intracellular Glucose_H Glucokinase_H Glucokinase_H Intracellular Glucose_H->Glucokinase_H Phosphorylation Glucose-6-Phosphate_H Glucose-6-Phosphate_H Glucokinase_H->Glucose-6-Phosphate_H GKA_H Glucokinase Activator GKA_H->Glucokinase_H Allosteric Activation Glycogen Synthesis Glycogen Synthesis Glucose-6-Phosphate_H->Glycogen Synthesis Glycolysis_H Glycolysis_H Glucose-6-Phosphate_H->Glycolysis_H Decreased Hepatic\nGlucose Output Decreased Hepatic Glucose Output Glycogen Synthesis->Decreased Hepatic\nGlucose Output Glycolysis_H->Decreased Hepatic\nGlucose Output Decreased Hepatic\nGlucose Output->Lowered Blood Glucose

Figure 3: Glucokinase activation signaling pathway.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The expected data is representative and may vary based on experimental conditions.

Application Notes and Protocols for the Quantification of (4-Chlorophenyl)(pyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chlorophenyl)(pyridin-4-yl)methanamine is a chemical entity of interest in pharmaceutical research and development. Accurate and precise quantification of this compound in various matrices, particularly in biological fluids, is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. This document provides detailed, hypothetical analytical methods for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Due to the limited availability of published analytical methods for this specific analyte, the following protocols are based on established methodologies for structurally similar compounds containing chlorophenyl and pyridinyl moieties. The provided quantitative data are illustrative examples to demonstrate the expected performance of these methods.

Physicochemical Properties (Predicted)

A thorough understanding of the physicochemical properties of this compound is essential for method development. While experimental data is scarce, the following properties can be predicted based on its structure, which features a basic pyridinyl group and a primary amine.

PropertyPredicted Value/CharacteristicImplication for Analysis
Molecular FormulaC₁₂H₁₁ClN₂Used for exact mass calculations in MS.
Molecular Weight218.68 g/mol Used for concentration calculations.
pKa~8-9 (pyridinium ion), ~9-10 (ammonium ion)The compound will be positively charged at acidic pH, which is ideal for reversed-phase chromatography with ion-pairing or acidic mobile phases to ensure good peak shape.
logP~2-3Indicates moderate lipophilicity, suitable for reversed-phase HPLC and extraction with organic solvents like ethyl acetate or methyl tert-butyl ether.
SolubilitySoluble in organic solvents (e.g., methanol, acetonitrile), sparingly soluble in water.Guides the choice of solvents for sample preparation and chromatographic mobile phases.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances, formulated products, and for in-vitro samples with relatively high concentrations.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.05 M potassium phosphate buffer (pH 3.0) and acetonitrile (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (e.g., for a formulated tablet):

    • Weigh and finely powder a representative number of tablets.

    • Transfer a portion of the powder equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask.

    • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the compound.

    • Make up the volume to 100 mL with methanol and mix well.

    • Filter the solution through a 0.45 µm syringe filter.

    • Dilute an aliquot of the filtrate with the mobile phase to a final concentration within the calibration range.

Illustrative Quantitative Data

The following table summarizes the expected performance parameters for the HPLC-UV method. These values are for demonstration purposes only.

ParameterIllustrative Value
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1 µg/mL
Precision (%RSD)
- Intra-day< 2%
- Inter-day< 3%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Reference Standard B Dissolve in Methanol (Stock Solution) A->B C Prepare Working Standards (Serial Dilution) B->C G Inject into HPLC System C->G D Weigh Sample E Extract with Methanol D->E F Filter and Dilute E->F F->G H Separation on C18 Column G->H I UV Detection at 230 nm H->I J Integrate Peak Area I->J K Construct Calibration Curve J->K L Quantify Sample Concentration K->L

Workflow for HPLC-UV quantification.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or urine, at low concentrations (ng/mL levels).

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2. Mass Spectrometer Settings:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: Precursor ion (Q1) m/z 219.1 → Product ion (Q3) m/z 183.1 (hypothetical, corresponds to loss of NH₃ and H).

    • Internal Standard (IS): A structurally similar, stable isotope-labeled compound or an analog (e.g., this compound-d4).

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage: 3.5 kV, Source temperature: 150 °C, Desolvation temperature: 400 °C).

3. Sample Preparation (e.g., from human plasma):

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 20 µL of internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Liquid-Liquid Extraction (for cleaner extract):

    • To 100 µL of plasma sample, add 20 µL of internal standard working solution and 100 µL of 0.1 M NaOH.

    • Add 1 mL of methyl tert-butyl ether (MTBE).

    • Vortex for 5 minutes.

    • Centrifuge at 4,000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

Illustrative Quantitative Data

The following table presents example performance parameters for the LC-MS/MS method.

ParameterIllustrative Value
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD)
- Intra-day< 10%
- Inter-day< 15%
Accuracy (% Recovery) 90 - 110%
Matrix Effect 95 - 105%

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample (100 µL) B Add Internal Standard A->B C Protein Precipitation (Acetonitrile) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F Inject into UHPLC E->F G Gradient Separation on C18 F->G H ESI+ Ionization G->H I MRM Detection in Tandem Mass Spec H->I J Peak Integration (Analyte/IS Ratio) I->J K Calibration Curve Regression J->K L Calculate Concentration K->L

Workflow for LC-MS/MS bioanalysis.

Conclusion

The analytical methods detailed in these application notes provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method is well-suited for routine analysis of higher concentration samples, while the LC-MS/MS method provides the necessary sensitivity and selectivity for bioanalytical applications in drug development. It is imperative that these methods undergo full validation in accordance with regulatory guidelines (e.g., ICH, FDA) before implementation for pivotal studies. This includes comprehensive testing for specificity, linearity, range, accuracy, precision, and robustness.

In vitro experimental protocols using (4-Chlorophenyl)(pyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chlorophenyl)(pyridin-4-yl)methanamine is a synthetic compound with potential applications in cancer research and drug development. While specific data for this molecule is limited, its structural similarity to other pyridine-containing compounds suggests it may act as an inhibitor of key cellular signaling pathways implicated in cancer progression. This document provides a series of hypothesized in vitro experimental protocols to investigate the potential anticancer effects of this compound, based on the known activities of structurally related molecules. The proposed mechanisms of action to be investigated include inhibition of p38 MAPK, Topoisomerase II, and PIM-1 kinase.

Potential Applications

  • Cancer Research: Investigation of its efficacy as a cytotoxic agent in various cancer cell lines.

  • Drug Discovery: Use as a lead compound for the development of more potent and selective kinase inhibitors.

  • Cell Biology: Tool for studying the role of specific signaling pathways in cell proliferation, apoptosis, and metastasis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on different cancer cell lines.

Methodology:

  • Cell Culture: Culture human breast cancer (MCF-7, MDA-MB-231) and liver cancer (HepG2) cell lines in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Add the diluted compound to the respective wells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Hypothetical Data Presentation:

Cell LineIC50 of this compound (µM)
MCF-715.8
MDA-MB-2318.2
HepG25.5
p38 MAPK Inhibition Assay

This protocol aims to determine if this compound can inhibit the activity of p38 mitogen-activated protein kinase (MAPK), a key enzyme in cellular stress response and inflammation that is often dysregulated in cancer.[1]

Methodology:

  • Cell Lysate Preparation: Treat MDA-MB-231 cells with this compound at its IC50 concentration for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Separate 30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-p38 MAPK and total p38 MAPK.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize the levels of phospho-p38 MAPK to total p38 MAPK.

Hypothetical Data Presentation:

TreatmentRelative Phospho-p38 MAPK Levels (Normalized to Total p38)
Vehicle Control1.00
This compound0.35
Topoisomerase II Inhibition Assay

This protocol is to assess the potential of this compound to inhibit topoisomerase II, an enzyme crucial for DNA replication and a target for some anticancer drugs.[2]

Methodology:

  • DNA Relaxation Assay:

    • Use a commercially available topoisomerase II drug screening kit.

    • Incubate supercoiled plasmid DNA with human topoisomerase II enzyme in the presence of varying concentrations of this compound or a known inhibitor (e.g., etoposide) at 37°C for 30 minutes.

    • Stop the reaction by adding a stop buffer/loading dye.

    • Separate the different DNA topoisomers (supercoiled, relaxed, and linear) on a 1% agarose gel.

    • Stain the gel with ethidium bromide and visualize under UV light.

  • Data Analysis: Inhibition of topoisomerase II is indicated by a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the no-drug control.

Hypothetical Data Presentation:

Compound Concentration (µM)% Inhibition of Topoisomerase II Activity
115
1045
5085
Etoposide (50 µM)95
PIM-1 Kinase Inhibition Assay

This protocol evaluates the inhibitory effect of this compound on PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[3]

Methodology:

  • In Vitro Kinase Assay:

    • Use a commercially available PIM-1 kinase assay kit, which typically involves a specific PIM-1 substrate peptide.

    • In a 96-well plate, combine recombinant PIM-1 enzyme, the substrate peptide, ATP, and varying concentrations of this compound.

    • Incubate the reaction mixture at 30°C for 60 minutes.

    • Add a phosphospecific antibody that recognizes the phosphorylated substrate, followed by a detection reagent (e.g., luminescence-based).

    • Measure the signal using a plate reader.

  • Data Analysis: Calculate the percentage of PIM-1 kinase inhibition for each concentration of the compound and determine the IC50 value.

Hypothetical Data Presentation:

Concentration (nM)PIM-1 Kinase Activity (%)
192
1075
5048
10021
5008

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_outcome Outcome start Cancer Cell Lines (MCF-7, MDA-MB-231, HepG2) viability MTT Assay (Determine IC50) start->viability Treat with Compound p38 p38 MAPK Assay (Western Blot) viability->p38 Investigate Signaling topo Topoisomerase II Assay (DNA Relaxation) viability->topo Investigate DNA Damage pim1 PIM-1 Kinase Assay (In Vitro) viability->pim1 Investigate Survival Pathway end Evaluate Anticancer Potential p38->end topo->end pim1->end

Caption: Experimental workflow for evaluating the anticancer properties of the compound.

signaling_pathway cluster_mapk MAPK Pathway cluster_topo DNA Replication cluster_pim1 Survival Pathway compound This compound p38 p38 MAPK compound->p38 Inhibits topoII Topoisomerase II compound->topoII Inhibits pim1 PIM-1 Kinase compound->pim1 Inhibits downstream_mapk Cell Cycle Arrest Apoptosis p38->downstream_mapk dna_damage DNA Strand Breaks Apoptosis topoII->dna_damage anti_apoptosis Inhibition of Apoptosis Cell Proliferation pim1->anti_apoptosis

Caption: Proposed inhibitory signaling pathways of the compound in cancer cells.

References

Application Notes and Protocols for In Vivo Studies of (4-Chlorophenyl)(pyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chlorophenyl)(pyridin-4-yl)methanamine is a chemical entity with potential for pharmacological activity. Due to the limited availability of specific in vivo data for this compound, these application notes provide a comprehensive and generalized framework for designing and conducting initial in vivo studies. The protocols outlined below are based on standard preclinical research methodologies and are intended to guide the investigation of the pharmacokinetic profile, acute toxicity, and potential therapeutic efficacy of this compound.

Pharmacokinetic (PK) Profiling

A fundamental step in the in vivo evaluation of a novel compound is to understand its absorption, distribution, metabolism, and excretion (ADME) properties. This is crucial for determining dosing regimens and assessing potential bioavailability.

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound following a single intravenous (IV) and oral (PO) administration in mice or rats.

Materials:

  • This compound

  • Vehicle suitable for both IV and PO administration (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)

  • Male or female Swiss Webster mice (or Sprague-Dawley rats), 8-10 weeks old

  • Blood collection supplies (e.g., heparinized capillaries, EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week prior to the study.

  • Dosing:

    • IV Group: Administer this compound at a dose of 1-2 mg/kg via the tail vein.

    • PO Group: Administer the compound at a dose of 5-10 mg/kg via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) from a consistent site (e.g., saphenous vein) at the following time points:

    • IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Data Presentation: Pharmacokinetic Parameters
ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dose (mg/kg) e.g., 1e.g., 10
Cmax (ng/mL) CalculatedCalculated
Tmax (h) Not ApplicableCalculated
AUC (0-t) (ngh/mL) CalculatedCalculated
AUC (0-inf) (ngh/mL) CalculatedCalculated
Half-life (t½) (h) CalculatedCalculated
Clearance (CL) (mL/min/kg) CalculatedNot Applicable
Volume of Distribution (Vd) (L/kg) CalculatedNot Applicable
Oral Bioavailability (F%) Not ApplicableCalculated

Note: The values in this table are placeholders and should be replaced with experimental data.

Experimental Workflow: Pharmacokinetic Study

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis acclimatization Animal Acclimatization dosing_prep Dose Formulation acclimatization->dosing_prep dosing IV and PO Dosing dosing_prep->dosing sampling Blood Sampling dosing->sampling processing Plasma Preparation sampling->processing bioanalysis LC-MS/MS Analysis processing->bioanalysis pk_analysis PK Parameter Calculation bioanalysis->pk_analysis

Workflow for a typical in vivo pharmacokinetic study.

Acute Toxicity Assessment

An acute toxicity study provides essential information on the potential adverse effects of a compound after a single high dose.

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

Objective: To determine the acute oral toxicity of this compound and to estimate its LD50.

Materials:

  • This compound

  • Vehicle for oral administration

  • Female rats (or mice), 8-10 weeks old

  • Standard laboratory animal diet and water

Procedure:

  • Dosing: Administer a single oral dose to one animal. The starting dose is typically based on in vitro cytotoxicity data or data from related compounds.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days. Key observations include changes in skin, fur, eyes, and behavior. Record body weight changes.

  • Dose Adjustment:

    • If the animal survives, the next animal is given a higher dose.

    • If the animal dies, the next animal is given a lower dose.

  • Termination: The study is concluded when sufficient data is gathered to estimate the LD50 with a certain level of confidence, typically after observing a set number of reversals in outcomes (survival vs. death).

  • Necropsy: Perform a gross necropsy on all animals at the end of the study to identify any target organs of toxicity.

Data Presentation: Acute Toxicity Observations
Dose (mg/kg)Number of AnimalsMortalityClinical Signs of ToxicityBody Weight Change (%)Gross Necropsy Findings
e.g., 5010/1e.g., None observede.g., +5%e.g., No abnormalities
e.g., 10010/1e.g., Lethargye.g., +2%e.g., No abnormalities
e.g., 20011/1e.g., Seizures, ataxiae.g., -10%e.g., Discolored liver
e.g., 15010/1e.g., Lethargye.g., -3%e.g., No abnormalities

Note: This table presents hypothetical data to illustrate the format.

Logical Diagram: Up-and-Down Dosing Procedure

G start Start with Initial Dose observe Observe Animal for 14 Days start->observe outcome Outcome? observe->outcome increase_dose Increase Dose for Next Animal outcome->increase_dose Survival decrease_dose Decrease Dose for Next Animal outcome->decrease_dose Mortality end Estimate LD50 outcome->end Stopping Criteria Met increase_dose->observe decrease_dose->observe

Decision-making workflow for an acute oral toxicity up-and-down study.

In Vivo Efficacy Evaluation (Example: Xenograft Tumor Model)

Based on the chemical structure, which shares moieties with compounds showing oncolytic activity, a potential therapeutic application could be in oncology. The following is a generalized protocol for a tumor xenograft model.

Experimental Protocol: Human Tumor Xenograft Study in Immunocompromised Mice

Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.

Materials:

  • Human cancer cell line (e.g., a glioblastoma or other relevant cell line)

  • Immunocompromised mice (e.g., nude or SCID mice)

  • This compound

  • Vehicle control

  • Positive control drug (if available)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (Vehicle, this compound low dose, high dose, and Positive Control).

  • Treatment: Administer the compound and controls according to a predetermined schedule (e.g., daily oral gavage) for a specified duration (e.g., 21 days).

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

  • Body Weight Monitoring: Monitor animal body weight as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Data Presentation: Tumor Growth Inhibition
Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Percent Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle -e.g., 1500 ± 2500e.g., +8
Compound (Low Dose) e.g., 10e.g., 1000 ± 200Calculatede.g., +5
Compound (High Dose) e.g., 30e.g., 500 ± 150Calculatede.g., -2
Positive Control Specifye.g., 300 ± 100Calculatede.g., -5

Note: Data are presented as mean ± SEM. This is a template for reporting results.

Potential Signaling Pathways

While the specific mechanism of action for this compound is unknown, related compounds have been shown to induce cell death in cancer cells. A hypothetical signaling pathway leading to apoptosis is presented below.

Hypothetical Signaling Pathway: Induction of Apoptosis

G compound This compound target Putative Cellular Target (e.g., Kinase, Receptor) compound->target stress Cellular Stress Response target->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

A hypothetical signaling cascade for compound-induced apoptosis.

Disclaimer: These protocols and application notes are intended as a general guide. The specific design of in vivo studies for this compound should be adapted based on emerging in vitro data, the therapeutic indication of interest, and in compliance with all relevant animal welfare regulations and guidelines.

Application Notes and Protocols for (4-Chlorophenyl)(pyridin-4-yl)methanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chlorophenyl)(pyridin-4-yl)methanamine is a synthetic compound featuring a diarylmethane scaffold, a structural motif present in numerous biologically active molecules. The presence of a 4-chlorophenyl group and a pyridin-4-yl group suggests its potential for various applications in medicinal chemistry, including as a modulator of G-protein coupled receptors (GPCRs) and as a scaffold for the development of novel therapeutic agents. This document provides an overview of its potential applications, relevant experimental protocols, and data for structurally related compounds to guide further research and drug discovery efforts.

Potential Applications

The primary area of interest for this compound in medicinal chemistry is as a potential histamine H1 receptor antagonist . The diarylmethylpiperazine core is a well-established pharmacophore for H1 antagonists.[1] Antagonism of the H1 receptor is a key mechanism for the treatment of allergic conditions such as rhinitis, urticaria, and conjunctivitis.[2]

Additionally, derivatives of the this compound scaffold have been investigated for their anticancer activities . Several studies have reported that compounds containing the 4-chlorophenyl and pyridine moieties exhibit cytotoxic effects against various cancer cell lines.[3][4][5]

Data Presentation

Table 1: Biological Activities of Structurally Related Compounds

Compound/DerivativeTarget/AssayActivity (IC₅₀/EC₅₀/Ki)Reference
Pyrano[2,3-c]pyrazole derivative with N-(4-chlorophenyl) substituent (Compound 4j)Anti-glioma activity (GL261 cells)EC₅₀ = 20 µM[3]
AKT2/PKBβ inhibitionIC₅₀ = 12 µM[3]
4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivative (Compound 4u)Antiproliferative activity (MGC-803 cells)IC₅₀ = 5.1 µM[6]
4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25)Cytotoxicity (MiaPaCa-2 cells)IC₅₀ = 1.95 µM[7]
Epinastine (H1 Antagonist)Histamine H1 Receptor (CHO-K1 cells)IC₅₀ = 38 nM[8]
Ketotifen (H1 Antagonist)Histamine H1 Receptor (CHO-K1 cells)IC₅₀ = 154 nM[8]
Azelastine (H1 Antagonist)Histamine H1 Receptor (CHO-K1 cells)IC₅₀ = 273 nM[8]
Olopatadine (H1 Antagonist)Histamine H1 Receptor (CHO-K1 cells)IC₅₀ = 1369 nM[8]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from the synthesis of related diarylmethanols.[9] The final step would involve a reductive amination.

Step 1: Synthesis of (4-Chlorophenyl)(pyridin-4-yl)methanone

  • To a solution of 4-chlorobenzaldehyde in a suitable aprotic solvent (e.g., THF), add an equimolar amount of a Grignard reagent prepared from 4-bromopyridine.

  • The reaction mixture is stirred at room temperature and then quenched with a saturated aqueous solution of ammonium chloride.

  • The resulting (4-chlorophenyl)(pyridin-4-yl)methanol is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude alcohol is then oxidized to the corresponding ketone, (4-chlorophenyl)(pyridin-4-yl)methanone, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).

Step 2: Reductive Amination to Yield this compound

  • Dissolve (4-Chlorophenyl)(pyridin-4-yl)methanone in a suitable solvent such as methanol or ethanol.

  • Add an excess of ammonium acetate or a solution of ammonia in methanol.

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product can be purified by column chromatography on silica gel.

In Vitro Histamine H1 Receptor Antagonist Activity Screening: Calcium Flux Assay

This protocol describes a cell-based functional assay to determine the ability of this compound to antagonize the histamine H1 receptor by measuring changes in intracellular calcium concentration.[10][11][12]

Materials:

  • HEK293 cells stably expressing the human histamine H1 receptor (HRH1).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS).

  • Histamine (agonist).

  • This compound (test compound).

  • Known H1 antagonist (e.g., diphenhydramine) as a positive control.

  • 96-well black, clear-bottom microplates.

  • Fluorescent plate reader with calcium measurement capabilities.

Protocol:

  • Cell Culture: Culture the HRH1-HEK293 cells in T75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Plating: Seed the cells into 96-well black, clear-bottom microplates at a density of 50,000 cells per well and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Addition:

    • Prepare serial dilutions of the test compound, this compound, and the positive control in HBSS.

    • After incubation, wash the cells twice with HBSS.

    • Add 50 µL of the diluted compounds to the respective wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement:

    • Prepare a solution of histamine in HBSS at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Place the microplate in the fluorescent plate reader.

    • Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.

    • Establish a baseline fluorescence reading for each well.

    • Add 50 µL of the histamine solution to each well to initiate the calcium response.

    • Record the fluorescence for at least 2 minutes.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response of the positive control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Grignard Reaction & Oxidation cluster_intermediate Intermediate cluster_step2 Step 2: Reductive Amination cluster_product Final Product 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Grignard Addition Grignard Addition 4-Chlorobenzaldehyde->Grignard Addition 4-Bromopyridine 4-Bromopyridine Grignard Reagent Formation Grignard Reagent Formation 4-Bromopyridine->Grignard Reagent Formation Grignard Reagent Formation->Grignard Addition Oxidation Oxidation Grignard Addition->Oxidation (4-Chlorophenyl)(pyridin-4-yl)methanone (4-Chlorophenyl)(pyridin-4-yl)methanone Oxidation->(4-Chlorophenyl)(pyridin-4-yl)methanone Reductive Amination Reaction Reductive Amination Reaction (4-Chlorophenyl)(pyridin-4-yl)methanone->Reductive Amination Reaction Amine Source Amine Source Amine Source->Reductive Amination Reaction Reducing Agent Reducing Agent Reducing Agent->Reductive Amination Reaction This compound This compound Reductive Amination Reaction->this compound

Caption: Proposed synthesis workflow for this compound.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_antagonist Histamine Histamine H1_Receptor Histamine H1 Receptor (GPCR) Histamine->H1_Receptor Binds Gq_protein Gq Protein H1_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC Activates Cellular_Response Cellular Response (e.g., Inflammation) Ca2+->Cellular_Response PKC->Cellular_Response Antagonist (4-Chlorophenyl) (pyridin-4-yl)methanamine Antagonist->H1_Receptor Blocks

Caption: Histamine H1 receptor signaling pathway and the inhibitory action of an antagonist.

Calcium_Flux_Workflow Start Start Seed_Cells Seed HRH1-HEK293 cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight (37°C, 5% CO₂) Seed_Cells->Incubate_Overnight Load_Dye Load cells with Fluo-4 AM Incubate_Overnight->Load_Dye Incubate_Dye Incubate for 60 min at 37°C Load_Dye->Incubate_Dye Wash_Cells Wash cells with HBSS Incubate_Dye->Wash_Cells Add_Compound Add test compound and controls Wash_Cells->Add_Compound Incubate_Compound Incubate for 15-30 min at room temperature Add_Compound->Incubate_Compound Measure_Fluorescence Measure baseline and post-agonist fluorescence Incubate_Compound->Measure_Fluorescence Analyze_Data Analyze data and determine IC₅₀ Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

References

Application Notes: (4-Chlorophenyl)(pyridin-4-yl)methanamine as a Research Tool for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

(4-Chlorophenyl)(pyridin-4-yl)methanamine is a synthetic compound featuring a central methane bridge connecting a 4-chlorophenyl group and a pyridin-4-yl group. While direct experimental data on its enzyme inhibitory activity is not extensively documented in publicly available literature, its structural motifs—the pyridine ring and the chlorophenyl group—are prevalent in a variety of known enzyme inhibitors. Based on structure-activity relationship (SAR) studies of analogous compounds, this compound is presented here as a hypothetical research tool for the investigation of two major classes of enzymes: Protein Kinases and Monoamine Oxidases (MAOs) .

These application notes provide a theoretical framework and detailed protocols for researchers to explore the potential inhibitory effects of this compound on these enzyme families. The quantitative data presented herein is illustrative and should be considered hypothetical.

Application 1: Protein Kinase Inhibition

The pyridine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors, often interacting with the hinge region of the ATP-binding pocket. The 4-chlorophenyl group can provide additional hydrophobic interactions within the active site. Therefore, this compound is a candidate for screening against various protein kinases, particularly those involved in cell signaling and proliferation.

Hypothetical Target: Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle and a validated target in cancer research. Here, we propose this compound as a potential inhibitor of CDK2.

Hypothetical Quantitative Data

The following table summarizes the hypothetical inhibitory activity of this compound against CDK2.

ParameterValue (Hypothetical)
IC50 (CDK2/CycA) 0.5 µM
Ki (CDK2/CycA) 0.2 µM
Mechanism of Inhibition Competitive (with respect to ATP)

Signaling Pathway Diagram

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_inhibitor G1 G1 Phase CDK46_CycD CDK4/6-Cyclin D G1->CDK46_CycD Growth Signals Rb Rb CDK46_CycD->Rb Phosphorylates E2F E2F Rb->E2F Releases CDK2_CycE CDK2-Cyclin E E2F->CDK2_CycE Activates Transcription S_Phase S Phase (DNA Replication) Inhibitor This compound Inhibitor->CDK2_CycE Inhibits CDK2_CycA CDK2-Cyclin A Inhibitor->CDK2_CycA Inhibits CDK2_CycE->Rb Phosphorylates CDK2_CycE->CDK2_CycA Promotes Transition CDK2_CycA->S_Phase Initiates

Caption: Hypothetical inhibition of the CDK2-mediated cell cycle progression.

Experimental Protocol: CDK2 Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of the compound to CDK2.

Materials:

  • CDK2/Cyclin A, active human recombinant protein

  • LanthaScreen™ Eu-anti-GST Antibody

  • GSK-3β peptide substrate

  • ATP

  • This compound

  • Assay Buffer: 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Triton X-100, 1 mM DTT

  • 384-well microplates

  • TR-FRET plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a dilution in Assay Buffer.

  • Assay Reaction:

    • Add 2.5 µL of the diluted compound or DMSO (control) to the wells of a 384-well plate.

    • Add 2.5 µL of a 4X solution of CDK2/Cyclin A to each well.

    • Add 2.5 µL of a 4X solution of LanthaScreen™ Eu-anti-GST Antibody and GSK-3β peptide substrate mixture to each well.

    • Initiate the reaction by adding 2.5 µL of a 4X ATP solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the TR-FRET ratio against the log of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Experimental Workflow Diagram

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (384-well) cluster_readout Incubation and Readout cluster_analysis Data Analysis Compound_Prep Prepare serial dilution of This compound Add_Compound Add 2.5 µL of diluted compound Compound_Prep->Add_Compound Reagent_Prep Prepare 4X solutions of Enzyme, Antibody/Substrate, and ATP Add_Enzyme Add 2.5 µL of 4X CDK2/CycA Reagent_Prep->Add_Enzyme Add_Ab_Sub Add 2.5 µL of 4X Ab/Substrate mix Reagent_Prep->Add_Ab_Sub Add_ATP Add 2.5 µL of 4X ATP Reagent_Prep->Add_ATP Add_Compound->Add_Enzyme Add_Enzyme->Add_Ab_Sub Add_Ab_Sub->Add_ATP Incubate Incubate for 60 min at RT Add_ATP->Incubate Read_Plate Read TR-FRET signal Incubate->Read_Plate Calculate_Ratio Calculate TR-FRET ratio Read_Plate->Calculate_Ratio Plot_Data Plot ratio vs. [Inhibitor] Calculate_Ratio->Plot_Data Determine_IC50 Determine IC50 value Plot_Data->Determine_IC50

Caption: Workflow for the CDK2 TR-FRET inhibition assay.

Application 2: Monoamine Oxidase (MAO) Inhibition

The presence of an amine group and aromatic rings in this compound suggests its potential as an inhibitor of monoamine oxidases (MAOs). MAOs are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.

Hypothetical Target: Monoamine Oxidase B (MAO-B)

MAO-B is primarily involved in the degradation of dopamine. Selective MAO-B inhibitors are used in the treatment of Parkinson's disease. We propose this compound as a potential selective and reversible inhibitor of MAO-B.

Hypothetical Quantitative Data

The following table presents the hypothetical inhibitory profile of this compound against MAO-A and MAO-B.

ParameterValue (Hypothetical)
IC50 (MAO-B) 0.8 µM
IC50 (MAO-A) 15 µM
Selectivity Index (MAO-A/MAO-B) 18.75
Mechanism of Inhibition (MAO-B) Reversible, Competitive

Signaling Pathway Diagram

MAO_Pathway cluster_neuron Dopaminergic Neuron Terminal cluster_inhibitor Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Degradation Vesicle Synaptic Vesicle Dopamine->Vesicle Storage DOPAC DOPAC MAO_B->DOPAC Synapse Synaptic Cleft Vesicle->Synapse Release DAT Dopamine Transporter (DAT) DAT->Dopamine Synapse->DAT Reuptake Inhibitor This compound Inhibitor->MAO_B Inhibits

Caption: Hypothetical inhibition of dopamine degradation by MAO-B.

Experimental Protocol: MAO-B Inhibition Assay (Amplex™ Red Assay)

This protocol outlines a fluorometric method to measure the hydrogen peroxide (H2O2) produced during the MAO-B catalyzed oxidation of a substrate.

Materials:

  • Human recombinant MAO-B

  • Amplex™ Red reagent

  • Horseradish peroxidase (HRP)

  • Benzylamine (MAO-B substrate)

  • This compound

  • Assay Buffer: 50 mM sodium phosphate, pH 7.4

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a dilution in Assay Buffer.

  • Assay Reaction:

    • Add 20 µL of the diluted compound or DMSO (control) to the wells of a 96-well plate.

    • Add 20 µL of MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C.

    • Prepare a working solution of Amplex™ Red/HRP/Benzylamine in Assay Buffer.

    • Initiate the reaction by adding 60 µL of the Amplex™ Red/HRP/substrate working solution to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Detection: Measure the fluorescence intensity using an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control).

    • Plot the fluorescence intensity against the log of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

Experimental Workflow Diagram

MAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_readout Incubation and Readout cluster_analysis Data Analysis Compound_Prep Prepare serial dilution of This compound Add_Compound Add 20 µL of diluted compound Compound_Prep->Add_Compound Enzyme_Prep Prepare MAO-B solution Add_Enzyme Add 20 µL of MAO-B Enzyme_Prep->Add_Enzyme Reagent_Prep Prepare Amplex Red/HRP/ Substrate working solution Add_Reagents Add 60 µL of Amplex Red mix Reagent_Prep->Add_Reagents Add_Compound->Add_Enzyme Pre_Incubate Incubate 15 min at 37°C Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Reagents Incubate Incubate 30 min at 37°C Add_Reagents->Incubate Read_Fluorescence Measure Fluorescence Incubate->Read_Fluorescence Subtract_Bkg Subtract background Read_Fluorescence->Subtract_Bkg Plot_Data Plot fluorescence vs. [Inhibitor] Subtract_Bkg->Plot_Data Determine_IC50 Determine IC50 value Plot_Data->Determine_IC50

Caption: Workflow for the fluorometric MAO-B inhibition assay.

Conclusion

While direct experimental validation is pending, the structural characteristics of this compound make it a compound of interest for screening as an inhibitor of protein kinases and monoamine oxidases. The protocols and hypothetical data provided in these application notes serve as a comprehensive guide for researchers to initiate their investigations into the biological activity of this molecule. All findings should be confirmed through rigorous experimentation.

Application Notes and Protocols for High-Throughput Screening of (4-Chlorophenyl)(pyridin-4-yl)methanamine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (4-Chlorophenyl)(pyridin-4-yl)methanamine scaffold represents a promising starting point for the discovery of novel modulators of G-protein coupled receptors (GPCRs). GPCRs are a large family of transmembrane proteins involved in a wide array of physiological processes, making them attractive targets for therapeutic intervention. Analogs of this particular scaffold have been investigated for their potential to interact with various GPCRs, including the histamine H3 receptor. The histamine H3 receptor, primarily expressed in the central nervous system, acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters.[1][2] As such, antagonists of the H3 receptor are of significant interest for the treatment of neurological and cognitive disorders.

This document provides a detailed protocol for a high-throughput screening (HTS) campaign to identify and characterize this compound analogs as potential histamine H3 receptor antagonists. The primary assay described is a time-resolved fluorescence (TRF)-based GTP binding assay, a robust and sensitive method for quantifying the activation of Gαi/o-coupled receptors like the histamine H3 receptor.[3][4]

Principle of the Assay

The histamine H3 receptor is coupled to the Gαi/o protein.[2][5] In its inactive state, the G-protein is a heterotrimer (Gαβγ) with GDP bound to the Gα subunit. Upon agonist binding to the receptor, a conformational change facilitates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of Gα-GTP from the Gβγ dimer. This event initiates downstream signaling cascades.

This assay measures the binding of a non-hydrolyzable, europium-labeled GTP analog (Eu-GTP) to the Gα subunit upon receptor activation by a reference agonist. Antagonists of the H3 receptor will compete with the agonist, thereby inhibiting the GDP/GTP exchange and reducing the amount of Eu-GTP that binds to the Gα subunit. This results in a decrease in the time-resolved fluorescence signal, which can be quantified to determine the potency of the antagonist.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] Additionally, H3 receptor activation can modulate other signaling pathways, including the MAPK/ERK and PI3K/AKT pathways.[6][7]

H3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine (Agonist) H3R Histamine H3 Receptor Histamine->H3R Antagonist This compound Analog (Antagonist) Antagonist->H3R G_protein Gαi/oβγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Converts PKA PKA cAMP->PKA Inhibits CREB CREB PKA->CREB Inhibits Gene Gene Transcription CREB->Gene

Figure 1: Simplified signaling pathway of the Histamine H3 Receptor.

Materials and Reagents

  • Cell Membranes: Human recombinant histamine H3 receptor membranes (e.g., from PerkinElmer, Millipore).

  • Eu-GTP: Europium-labeled non-hydrolyzable GTP analog (e.g., PerkinElmer).

  • Reference Agonist: Imetit or Histamine.

  • Reference Antagonist: Clobenpropit or Thioperamide.[4]

  • Test Compounds: Library of this compound analogs dissolved in DMSO.

  • Assay Buffer: 50 mM HEPES, pH 7.4, 130 mM NaCl, 10 mM MgCl₂, 3 µM GDP, 100 µg/ml Saponin, 0.1% BSA.[3][4]

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 500 mM NaCl.

  • Enhancement Solution: (e.g., DELFIA Enhancement Solution, PerkinElmer).

  • Microplates: 96- or 384-well white opaque microplates.

  • Plate Reader: A time-resolved fluorescence-capable plate reader.

Experimental Workflow

The high-throughput screening process follows a logical sequence from compound preparation to data analysis and hit confirmation.

HTS_Workflow A Compound Library Preparation (Analogs in DMSO) B Serial Dilution in Assay Buffer A->B C Dispense Compounds to Assay Plate B->C D Add H3 Receptor Membranes and Reference Agonist C->D E Incubation (15 min, 30°C) D->E F Add Eu-GTP E->F G Incubation (60 min, 30°C) F->G H Filtration and Washing G->H I Addition of Enhancement Solution H->I J Read Time-Resolved Fluorescence I->J K Data Analysis (IC50 determination) J->K L Hit Confirmation and Secondary Assays K->L

Figure 2: High-throughput screening workflow for H3 receptor antagonists.

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format. Volumes can be scaled down for 384-well plates.

  • Compound Plating:

    • Prepare serial dilutions of the this compound analog library in 100% DMSO.

    • Transfer 2 µL of each compound dilution to the appropriate wells of the assay plate. Include wells for positive control (reference antagonist), negative control (vehicle), and total binding (no antagonist).

  • Reagent Preparation:

    • Prepare the assay buffer and keep it on ice.

    • Dilute the H3 receptor membranes in the assay buffer to the optimized concentration (e.g., 7.5 µ g/well ).[3]

    • Prepare a solution of the reference agonist (e.g., Imetit) in assay buffer at a concentration that yields 80% of the maximal response (EC₈₀).

  • Assay Procedure:

    • To each well of the assay plate, add 98 µL of the H3 receptor membrane and reference agonist mixture.

    • Incubate the plate for 15 minutes at 30°C with gentle shaking.[4]

    • Add 50 µL of Eu-GTP (final concentration of 50 nM) to all wells.

    • Incubate for 60 minutes at 30°C with gentle shaking.

    • Terminate the reaction by rapid filtration through a filter plate using a vacuum manifold.

    • Wash the filters three times with 200 µL of ice-cold wash buffer.

    • Add 100 µL of enhancement solution to each well and incubate for 5 minutes at room temperature.

    • Read the time-resolved fluorescence using a plate reader with appropriate excitation and emission wavelengths.

Data Analysis

  • Normalization:

    • The raw fluorescence data is normalized using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_negative_control) / (Signal_total_binding - Signal_negative_control))

  • IC₅₀ Determination:

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Data Presentation

Disclaimer: The following data is representative and for illustrative purposes only. Publicly available quantitative structure-activity relationship (SAR) data for a series of this compound analogs against the histamine H3 receptor is not available at the time of this writing. Researchers should replace this with their experimentally determined values.

Compound IDR1 SubstitutionR2 SubstitutionIC₅₀ (nM)
CPM-001HH850
CPM-0024-FluoroH420
CPM-0034-ChloroH210
CPM-0044-MethylH630
CPM-005H2-Methyl780
CPM-006H3-Methoxy910
CPM-0074-Chloro2-Methyl150
CPM-0084-Fluoro2-Methyl350

Conclusion

The described high-throughput screening protocol provides a robust and sensitive method for the identification and characterization of this compound analogs as histamine H3 receptor antagonists. The time-resolved fluorescence-based GTP binding assay is a reliable platform for primary screening and lead optimization efforts. Hits identified from this screen can be further validated in secondary assays, such as cell-based cAMP functional assays or radioligand binding assays, to confirm their mechanism of action and selectivity. The successful implementation of this HTS campaign can lead to the discovery of novel and potent H3 receptor antagonists with therapeutic potential for a range of central nervous system disorders.

References

Application Notes and Protocols: Pharmacokinetic Profile of a (4-Chlorophenyl)(pyridin-4-yl)methanamine Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a summary of the pharmacokinetic properties and outlines the experimental protocols for a structural analog of (4-Chlorophenyl)(pyridin-4-yl)methanamine, specifically 2-(4-chlorophenyl)amino-2-(4-pyridyl)ethane (AAP-Cl). The data presented is derived from in vivo studies in rats and is intended to serve as a reference for researchers engaged in the development of related compounds. The information includes key pharmacokinetic parameters following intravenous and oral administration, as well as the methodology for animal studies and sample analysis.

Pharmacokinetic Data Summary

The pharmacokinetic profile of 2-(4-chlorophenyl)amino-2-(4-pyridyl)ethane (AAP-Cl) was characterized in rats. Following intravenous administration, the compound exhibited a biexponential decline in blood concentrations. The pharmacokinetic parameters were found to be dose-independent across a range of 10 to 100 mg/kg.[1]

Table 1: Intravenous Pharmacokinetic Parameters of AAP-Cl in Rats [1]

Parameter10 mg/kg Dose50 mg/kg Dose100 mg/kg Dose
Terminal Elimination Half-Life (t½β) 5.80 ± 0.30 h6.02 ± 0.16 h6.05 ± 0.08 h
Total Clearance (CL) 1.29 ± 1.10 L/(h·kg)1.38 ± 0.07 L/(h·kg)1.33 ± 0.13 L/(h·kg)
Apparent Volume of Distribution (Vss) 7.96 ± 0.51 L/kg8.24 ± 0.31 L/kg8.17 ± 0.43 L/kg

Table 2: Oral Pharmacokinetic Parameters of AAP-Cl in Rats (100 mg/kg Dose) [1]

ParameterValue
Peak Concentration (Cmax) 3.5 ± 0.33 µg/mL
Time to Peak Concentration (Tmax) 30 min
Oral Bioavailability 19.5 ± 3.4%
Urinary Excretion (0-24h, unchanged) 2.5 ± 0.45% of dose

Experimental Protocols

The following protocols are based on the methodologies described in the pharmacokinetic study of AAP-Cl in rats.[1]

Animal Model and Dosing
  • Species: Sprague-Dawley rats.

  • Intravenous (IV) Administration:

    • Administer AAP-Cl via intravenous bolus injection.

    • Dose levels to be evaluated: 10, 50, and 100 mg/kg.

  • Oral (PO) Administration:

    • Administer AAP-Cl via oral gavage.

    • Dose level to be evaluated: 100 mg/kg.

Blood Sampling
  • Collect blood samples at predetermined time points following drug administration.

  • The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases of the drug.

  • Process the blood samples to obtain plasma or serum for analysis.

Urine Collection
  • House rats in metabolic cages for the collection of urine.

  • Collect urine over a 24-hour period following oral administration of a 100 mg/kg dose.

  • Measure the total volume of urine and store samples for analysis.

Bioanalytical Method
  • Technique: High-Pressure Liquid Chromatography (HPLC).[1]

  • Sample Preparation:

    • Perform protein precipitation or liquid-liquid extraction to remove interfering substances from the plasma/urine samples.

    • Reconstitute the extracted analyte in a suitable mobile phase.

  • Chromatographic Conditions:

    • The specific column, mobile phase composition, flow rate, and detector wavelength should be optimized for the specific analyte.

  • Quantification:

    • Construct a calibration curve using standards of known concentrations to quantify the concentration of AAP-Cl in the biological samples.

Visualizations

experimental_workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_pk Pharmacokinetic Analysis iv_admin Intravenous Dosing (10, 50, 100 mg/kg) blood_sampling Serial Blood Sampling iv_admin->blood_sampling po_admin Oral Dosing (100 mg/kg) po_admin->blood_sampling urine_collection 24h Urine Collection (Oral Dose Group) po_admin->urine_collection sample_prep Sample Preparation (e.g., Protein Precipitation) blood_sampling->sample_prep urine_collection->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis pk_parameters Calculation of PK Parameters (Cmax, Tmax, t½, CL, Vss, F) hplc_analysis->pk_parameters

Caption: Experimental workflow for the pharmacokinetic study.

logical_relationship cluster_absorption_dist compound Compound Administration (IV or Oral) absorption Absorption (for Oral) compound->absorption distribution Distribution (Blood to Tissues) compound->distribution absorption->distribution metabolism Metabolism (e.g., Liver) distribution->metabolism excretion Excretion (e.g., Urine) distribution->excretion pk_profile Resulting Pharmacokinetic Profile (Concentration vs. Time) distribution->pk_profile metabolism->excretion metabolism->pk_profile excretion->pk_profile

Caption: ADME process influencing the pharmacokinetic profile.

References

Application Note: Protocol for the Purification of (4-Chlorophenyl)(pyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the purification of (4-Chlorophenyl)(pyridin-4-yl)methanamine, a key intermediate in pharmaceutical synthesis. The protocol outlines two effective methods: silica gel column chromatography for the free base and recrystallization of the hydrochloride salt. This document also includes methods for purity assessment by High-Performance Liquid Chromatography (HPLC) and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The procedures described are intended for researchers in drug discovery and organic synthesis.

Introduction

This compound is a diarylmethylamine derivative of significant interest in medicinal chemistry due to its structural presence in various biologically active compounds. Synthesis of this compound can result in impurities, including starting materials, by-products, and reagents. Therefore, a robust purification protocol is essential to obtain a high-purity final product suitable for downstream applications. This note details two reliable purification strategies.

Materials and Reagents

Reagent/MaterialGradeSupplier
Crude this compoundSynthesis GradeN/A
Silica Gel (230-400 mesh)Chromatography Grade[Supplier]
n-HexaneHPLC Grade[Supplier]
Ethyl AcetateHPLC Grade[Supplier]
Dichloromethane (DCM)ACS Grade[Supplier]
Methanol (MeOH)ACS Grade[Supplier]
Hydrochloric Acid (HCl) in Diethyl Ether (2.0 M)Reagent Grade[Supplier]
Diethyl EtherAnhydrous[Supplier]
Isopropanol (IPA)ACS Grade[Supplier]
Sodium Sulfate (Na₂SO₄)Anhydrous[Supplier]
Acetonitrile (ACN)HPLC Grade[Supplier]
Ammonium FormateLC-MS Grade[Supplier]
Formic AcidLC-MS Grade[Supplier]

Experimental Protocols

Method 1: Purification by Silica Gel Column Chromatography

This method is suitable for the purification of the free base form of the target compound.

1. Preparation of the Column:

  • A glass chromatography column is slurry-packed with silica gel (230-400 mesh) using a mixture of n-hexane and ethyl acetate as the eluent.[1][2]

2. Sample Loading:

  • The crude this compound is dissolved in a minimal amount of dichloromethane.

  • A small amount of silica gel is added to this solution, and the solvent is removed under reduced pressure to yield a dry powder (dry loading).

  • The resulting silica-adsorbed crude product is carefully loaded onto the top of the prepared column.

3. Elution:

  • The column is eluted with a gradient of ethyl acetate in n-hexane. A typical gradient starts from 5% ethyl acetate and gradually increases to 50% ethyl acetate.

  • Fractions are collected in test tubes and monitored by Thin Layer Chromatography (TLC) using a UV lamp for visualization.

4. Product Isolation:

  • Fractions containing the pure product (identified by a single spot on TLC) are combined.

  • The solvent is removed under reduced pressure to yield the purified this compound as an oil or solid.

Method 2: Purification by Recrystallization of the Hydrochloride Salt

This method is effective for obtaining a crystalline, stable form of the amine.

1. Salt Formation:

  • The crude amine is dissolved in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.[3]

  • A 2.0 M solution of HCl in diethyl ether is added dropwise with stirring until precipitation of the hydrochloride salt is complete.[3] The pH should be acidic.

2. Recrystallization:

  • The precipitated salt is collected by filtration and washed with cold diethyl ether.

  • The crude salt is then dissolved in a minimal amount of a hot solvent mixture, such as isopropanol/diethyl ether or ethanol/water.[4]

  • The solution is allowed to cool slowly to room temperature and then placed in an ice bath to maximize crystal formation.

3. Product Isolation:

  • The recrystallized this compound hydrochloride is collected by vacuum filtration.

  • The crystals are washed with a small amount of the cold recrystallization solvent and dried under vacuum.

Purification Workflow

Purification_Workflow cluster_prep Crude Product cluster_methods Purification Methods cluster_chromatography Method 1: Chromatography cluster_recrystallization Method 2: Recrystallization cluster_analysis Purity Analysis Crude Crude Amine Load Dry Load on Silica Crude->Load Salt Form HCl Salt Crude->Salt Elute Elute with Hexane/EtOAc Gradient Load->Elute Collect Collect & Combine Fractions Elute->Collect Evaporate1 Evaporate Solvent Collect->Evaporate1 Analysis Purity & Identity Confirmation (HPLC, NMR, MS) Evaporate1->Analysis Dissolve Dissolve in Hot Solvent Salt->Dissolve Crystallize Cool to Crystallize Dissolve->Crystallize Filter Filter & Dry Crystallize->Filter Filter->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Chlorophenyl)(pyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (4-Chlorophenyl)(pyridin-4-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic strategies for preparing this compound are:

  • Reductive Amination: This is a widely used method that involves the reaction of 4-chlorobenzaldehyde with a suitable amine source, such as 4-aminopyridine or ammonia, in the presence of a reducing agent.[1][2][3][4]

  • Grignard Reaction: This approach typically involves the reaction of a Grignard reagent, such as 4-chlorophenylmagnesium bromide, with pyridine-4-carboxaldehyde, followed by subsequent conversion of the resulting alcohol to the amine.[5][6][7][8]

Q2: Which reducing agents are suitable for the reductive amination synthesis of this compound?

A2: Several reducing agents can be employed for this reductive amination. The choice of reducing agent can significantly impact the reaction's success and yield. Common options include:

  • Sodium borohydride (NaBH₄)

  • Sodium cyanoborohydride (NaBH₃CN)[3]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)[3]

  • Catalytic hydrogenation (e.g., H₂/Pd/C)

Sodium triacetoxyborohydride is often preferred due to its mildness and high selectivity for the imine intermediate, which can minimize side reactions.[3]

Q3: What are the common side reactions to watch out for during the synthesis?

A3: Common side reactions include:

  • Over-alkylation: Formation of a tertiary amine if the product amine reacts further with the aldehyde.

  • Aldehyde Reduction: The reducing agent can directly reduce the starting 4-chlorobenzaldehyde to 4-chlorobenzyl alcohol.

  • Imine Hydrolysis: The imine intermediate can hydrolyze back to the starting aldehyde and amine in the presence of water.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through flash column chromatography on silica gel. A common eluent system is a mixture of ethyl acetate and petroleum ether, often with a small amount of triethylamine to prevent the product from streaking on the column.[1] Recrystallization from a suitable solvent system can also be employed for further purification.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Reductive Amination
Possible Cause Troubleshooting Step
Inactive Reducing Agent Use a fresh batch of the reducing agent. Ensure it has been stored under appropriate anhydrous conditions.
Inefficient Imine Formation Add a catalytic amount of a weak acid, such as acetic acid, to promote imine formation. Ensure the reaction is run in a suitable solvent (e.g., methanol, dichloroethane).
Reaction Temperature Too Low While some reducing agents work at room temperature, others may require gentle heating. Consult literature for the optimal temperature for your chosen reducing agent.
Hydrolysis of Imine Intermediate Ensure the reaction is carried out under anhydrous conditions. Use dry solvents and glassware.
Starting Materials Degradation Check the purity of your 4-chlorobenzaldehyde and amine source by techniques like NMR or melting point analysis.
Issue 2: Formation of Significant Impurities
Impurity Observed Possible Cause Troubleshooting Step
4-Chlorobenzyl alcohol The reducing agent is too reactive and is reducing the aldehyde before imine formation.Switch to a milder reducing agent like sodium triacetoxyborohydride. Add the reducing agent portion-wise at a lower temperature.
Over-alkylated product (tertiary amine) The newly formed secondary amine is reacting with another molecule of the aldehyde.Use a stoichiometric amount of the aldehyde relative to the amine. Consider a one-pot, two-step procedure where the imine is formed first, followed by the addition of the reducing agent.
Unreacted Starting Materials The reaction has not gone to completion.Increase the reaction time or temperature. Check the stoichiometry of your reactants.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
  • To a solution of 4-chlorobenzaldehyde (1 mmol) in dichloroethane (10 mL), add 4-aminopyridine (1 mmol) and acetic acid (0.1 mmol).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing Agent Typical Solvent Typical Temperature Reported Yield Range Notes
NaBH(OAc)₃Dichloroethane (DCE)Room Temperature70-95%Mild and selective for imines.[3]
NaBH₃CNMethanol (MeOH)Room Temperature60-85%Requires careful pH control (pH 6-7) to be effective and avoid the release of toxic HCN gas.[3]
NaBH₄Methanol (MeOH)0°C to Room Temperature50-80%Can reduce the starting aldehyde as a side reaction.
H₂/Pd/CEthanol (EtOH)Room Temperature65-90%Requires specialized hydrogenation equipment.

Visualizations

experimental_workflow Experimental Workflow: Reductive Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 4-chlorobenzaldehyde and 4-aminopyridine in DCE add_acid Add catalytic acetic acid start->add_acid imine_formation Stir for 1-2h for imine formation add_acid->imine_formation add_reducing_agent Add NaBH(OAc)3 portion-wise imine_formation->add_reducing_agent stir_overnight Stir overnight at room temperature add_reducing_agent->stir_overnight quench Quench with aq. NaHCO3 stir_overnight->quench extract Extract with dichloromethane quench->extract dry Dry organic layers and concentrate extract->dry chromatography Flash column chromatography dry->chromatography product This compound chromatography->product

Caption: Reductive Amination Workflow

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_imine Imine Formation Issues start Low or No Product Yield check_reagents Are reagents fresh and pure? start->check_reagents check_conditions Are reaction conditions optimal? start->check_conditions check_imine Is imine formation efficient? start->check_imine fresh_reducing_agent Use fresh reducing agent check_reagents->fresh_reducing_agent No pure_starting_materials Verify purity of starting materials check_reagents->pure_starting_materials No adjust_temp Adjust temperature check_conditions->adjust_temp No anhydrous Ensure anhydrous conditions check_conditions->anhydrous No add_catalyst Add acid catalyst check_imine->add_catalyst No increase_time Increase reaction time for imine formation check_imine->increase_time No solution Improved Yield fresh_reducing_agent->solution pure_starting_materials->solution adjust_temp->solution anhydrous->solution add_catalyst->solution increase_time->solution

Caption: Low Yield Troubleshooting Flowchart

References

Troubleshooting common issues in (4-Chlorophenyl)(pyridin-4-yl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of (4-Chlorophenyl)(pyridin-4-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two most common and effective methods for synthesizing this compound are:

  • Reductive Amination: This involves the reaction of 4-chlorobenzaldehyde with 4-aminopyridine to form an intermediate imine, which is then reduced to the target amine.

  • Grignard Reaction: This route utilizes the addition of a 4-chlorophenylmagnesium halide (a Grignard reagent) to pyridine-4-carboxaldehyde, followed by conversion of the resulting alcohol to the amine.

Q2: What are the critical parameters to control for a successful reductive amination?

A2: Key parameters for a successful reductive amination include:

  • pH control: The reaction is typically carried out under mildly acidic conditions (pH 4-6) to facilitate imine formation without promoting side reactions.

  • Choice of reducing agent: Sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used. NaBH(OAc)₃ is often preferred due to its milder nature and higher selectivity for the imine over the starting aldehyde.

  • Solvent: Anhydrous solvents such as methanol, ethanol, or dichloromethane are typically used to prevent hydrolysis of the imine intermediate.

  • Temperature: The reaction is usually performed at room temperature, although gentle heating may be required in some cases to drive the reaction to completion.

Q3: What are the major challenges associated with the Grignard reaction for this synthesis?

A3: The primary challenges include:

  • Moisture sensitivity: Grignard reagents are highly reactive towards protic sources, including water. All glassware and reagents must be scrupulously dried to prevent quenching of the Grignard reagent.

  • Side reactions: The highly reactive nature of the Grignard reagent can lead to side reactions, such as reaction with the pyridine nitrogen or coupling reactions.

  • Work-up procedure: Careful quenching of the reaction and subsequent extraction are crucial for isolating the desired product in good purity.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes or dichloromethane in methanol, is commonly employed. Acid-base extraction can also be utilized to separate the basic amine product from non-basic impurities.

Troubleshooting Guides

Reductive Amination Route
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Incorrect pH.1. Monitor imine formation by TLC or ¹H NMR before adding the reducing agent. Consider adding a dehydrating agent like anhydrous MgSO₄. 2. Use a fresh batch of reducing agent. 3. Adjust the pH to 4-6 using a mild acid like acetic acid.
Presence of Unreacted 4-Chlorobenzaldehyde 1. Insufficient amount of 4-aminopyridine. 2. Incomplete imine formation. 3. Reduction of the aldehyde by the reducing agent.1. Use a slight excess (1.1-1.2 equivalents) of 4-aminopyridine. 2. Allow more time for imine formation or use a catalyst like a Lewis acid in trace amounts. 3. Use a more selective reducing agent like NaBH(OAc)₃. If using NaBH₄, add it portion-wise at a lower temperature.
Formation of (4-Chlorophenyl)methanol Reduction of 4-chlorobenzaldehyde by the reducing agent.Use a milder and more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃). Add the reducing agent after confirming imine formation.
Difficult Purification Presence of polar impurities or unreacted starting materials.1. Perform an acid-base extraction to separate the basic amine product. 2. Optimize the solvent system for column chromatography. A gradient elution might be necessary.
Grignard Reaction Route
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Grignard Reagent 1. Presence of moisture in glassware or solvent. 2. Inactive magnesium turnings.1. Flame-dry all glassware under vacuum and use anhydrous solvents. 2. Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.
Formation of Biphenyl Side Product Homocoupling of the Grignard reagent.1. Add the 4-chlorobromobenzene slowly to the magnesium turnings to maintain a low concentration of the aryl halide. 2. Avoid overheating the reaction mixture.
Low Yield of the Desired Alcohol Intermediate 1. Grignard reagent added too quickly. 2. Reaction with the pyridine nitrogen.1. Add the Grignard reagent dropwise to a cooled solution of pyridine-4-carboxaldehyde. 2. Consider using a protecting group for the pyridine nitrogen, although this adds extra steps.
Complex Mixture of Products Multiple side reactions occurring.1. Strictly control the reaction temperature, keeping it low during the addition of the Grignard reagent. 2. Ensure all reagents are pure and dry.

Experimental Protocols

Reductive Amination Protocol

A representative procedure for the reductive amination synthesis of this compound is as follows:

  • To a solution of 4-chlorobenzaldehyde (1.0 eq) in anhydrous methanol (0.2 M) is added 4-aminopyridine (1.1 eq).

  • The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. Progress can be monitored by TLC.

  • Sodium borohydride (1.5 eq) is then added portion-wise over 15 minutes, maintaining the temperature below 30 °C.

  • The reaction is stirred at room temperature for an additional 3-4 hours or until completion as indicated by TLC.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • The crude product is purified by column chromatography on silica gel.

Grignard Reaction Protocol

A representative procedure for the Grignard reaction synthesis is as follows:

  • In a flame-dried, three-necked flask equipped with a condenser and a dropping funnel, magnesium turnings (1.2 eq) are placed under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of 4-chlorobromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the formation of the Grignard reagent.

  • Once the Grignard formation is complete, the solution is cooled to 0 °C.

  • A solution of pyridine-4-carboxaldehyde (0.9 eq) in anhydrous THF is added dropwise.

  • The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The resulting alcohol intermediate is then converted to the amine via standard methods (e.g., through a mesylate or tosylate intermediate followed by amination).

Visualizations

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product & Purification 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Imine_Formation Imine Formation (Mild Acidic Conditions) 4-Chlorobenzaldehyde->Imine_Formation 4-Aminopyridine 4-Aminopyridine 4-Aminopyridine->Imine_Formation Reduction Reduction (e.g., NaBH4) Imine_Formation->Reduction Intermediate Imine Crude_Product Crude Product Reduction->Crude_Product Purified_Product Purified (4-Chlorophenyl) (pyridin-4-yl)methanamine Crude_Product->Purified_Product Purification (Chromatography)

Caption: Reductive Amination Experimental Workflow.

Grignard_Reaction_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_intermediate Intermediate & Conversion cluster_product Product & Purification 4-Chlorobromobenzene 4-Chlorobromobenzene Grignard_Formation Grignard Reagent Formation 4-Chlorobromobenzene->Grignard_Formation Magnesium Magnesium Magnesium->Grignard_Formation Pyridine-4-carboxaldehyde Pyridine-4-carboxaldehyde Addition Nucleophilic Addition Pyridine-4-carboxaldehyde->Addition Grignard_Formation->Addition 4-Chlorophenyl- magnesium bromide Alcohol_Intermediate Alcohol Intermediate Addition->Alcohol_Intermediate Amine_Conversion Conversion to Amine Alcohol_Intermediate->Amine_Conversion Crude_Product Crude Product Amine_Conversion->Crude_Product Purified_Product Purified (4-Chlorophenyl) (pyridin-4-yl)methanamine Crude_Product->Purified_Product Purification (Chromatography)

Caption: Grignard Reaction Experimental Workflow.

Troubleshooting_Logic Start Start No_Reaction No Reaction? Start->No_Reaction Low_Yield Low Yield? Check_Reagents Check Reagent Purity and Stoichiometry Low_Yield->Check_Reagents Yes Impure_Product Impure Product? Low_Yield->Impure_Product No Optimize_Conditions Optimize Reaction Conditions (T, t, pH) Check_Reagents->Optimize_Conditions Optimize_Conditions->Impure_Product Identify_Impurities Identify Impurities (TLC, NMR, MS) Impure_Product->Identify_Impurities Yes Successful_Synthesis Successful Synthesis Impure_Product->Successful_Synthesis No Refine_Purification Refine Purification Method Identify_Impurities->Refine_Purification Refine_Purification->Successful_Synthesis No_Reaction->Low_Yield No Check_Setup Verify Reaction Setup (Anhydrous, Inert Atm.) No_Reaction->Check_Setup Yes Check_Catalyst Check Catalyst/Reagent Activity Check_Setup->Check_Catalyst Check_Catalyst->Low_Yield

Caption: General Troubleshooting Logic Flow.

Technical Support Center: (4-Chlorophenyl)(pyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of (4-Chlorophenyl)(pyridin-4-yl)methanamine during and after its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for synthesizing this compound is through the reductive amination of 4-chlorobenzaldehyde with 4-aminopyridine. This reaction involves the formation of an intermediate imine, which is then reduced to the desired secondary amine.

Q2: What are the potential impurities I should be aware of during the synthesis?

A2: Common impurities can arise from side reactions or incomplete reactions. These may include:

  • Unreacted starting materials: 4-chlorobenzaldehyde and 4-aminopyridine.

  • Over-alkylation product: Formation of a tertiary amine.

  • Reduced starting material: 4-chlorobenzyl alcohol, formed by the reduction of 4-chlorobenzaldehyde.

  • Imines: The intermediate imine may persist if the reduction is incomplete.

Q3: My reaction seems to be sluggish or incomplete. What can I do?

A3: Several factors can influence the reaction rate. Consider the following:

  • pH of the reaction medium: The formation of the imine intermediate is often favored under weakly acidic conditions.

  • Choice of reducing agent: The reactivity of the reducing agent is crucial. Sodium triacetoxyborohydride (STAB) is often effective for reductive aminations.

  • Reaction temperature and time: Ensure the reaction is running at the optimal temperature and for a sufficient duration as determined by reaction monitoring (e.g., TLC or LC-MS).

Q4: I am observing a significant amount of 4-chlorobenzyl alcohol as a byproduct. How can I minimize this?

A4: The formation of 4-chlorobenzyl alcohol indicates that the reducing agent is reacting with the starting aldehyde before it can form the imine with the amine. To mitigate this, you can:

  • Use a milder or more selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to preferentially reduce the protonated imine over the carbonyl group.

  • Employ a stepwise procedure where the imine is pre-formed before the addition of the reducing agent.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Issue Potential Cause Recommended Solution
Low Purity After Initial Work-up Presence of unreacted starting materials and/or byproducts.Proceed with a purification step such as column chromatography or recrystallization.
Difficulty in Removing Unreacted 4-aminopyridine 4-aminopyridine is a basic compound and can be difficult to separate from the desired basic product.An acidic wash (e.g., dilute HCl) during the work-up can help to remove the more water-soluble 4-aminopyridine hydrochloride salt. However, this may also protonate the product, so careful pH adjustment and extraction are necessary.
Product Oiling Out During Recrystallization The chosen solvent system is not ideal for crystallization.Screen for a different solvent or a mixture of solvents. Good single solvents for amines are often alcohols (e.g., ethanol, isopropanol) or esters (e.g., ethyl acetate). A co-solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be effective.
Streaking or Poor Separation on Silica Gel Column Chromatography The basic nature of the amine product and impurities can lead to strong interactions with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent system. This will help to deactivate the acidic sites on the silica gel and improve the peak shape and separation.
Co-elution of an Impurity with the Product in Column Chromatography The impurity has a similar polarity to the desired product.Optimize the eluent system by trying different solvent mixtures. A gradient elution may be necessary to achieve better separation. Alternatively, consider using a different stationary phase, such as alumina or a functionalized silica gel.

Experimental Protocols

Protocol 1: General Reductive Amination Synthesis
  • To a solution of 4-chlorobenzaldehyde (1 equivalent) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add 4-aminopyridine (1-1.2 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate with 0.5% triethylamine).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the column.

  • Elute the column with the chosen eluent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified product.

Protocol 3: Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).

  • If the product does not readily crystallize upon cooling, a co-solvent (anti-solvent) in which the product is poorly soluble (e.g., water or hexanes) can be added dropwise to the hot solution until turbidity is observed.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain the pure this compound.

Visualizations

Purification_Workflow Crude_Product Crude Product (from reaction work-up) Column_Chromatography Column Chromatography (Silica Gel, Hexanes/EtOAc + 0.5% Et3N) Crude_Product->Column_Chromatography Purity_Check1 Purity Check (TLC/LC-MS) Column_Chromatography->Purity_Check1 Recrystallization Recrystallization (e.g., Ethanol/Water) Purity_Check1->Recrystallization If impurities remain Pure_Product Pure this compound Purity_Check1->Pure_Product If pure Purity_Check2 Final Purity Check (TLC/LC-MS/NMR) Recrystallization->Purity_Check2 Purity_Check2->Pure_Product

Caption: A typical workflow for the purification of this compound.

Troubleshooting_Decision_Tree Start Low Purity after Synthesis Identify_Impurity Identify Major Impurities (e.g., via NMR, LC-MS) Start->Identify_Impurity Starting_Materials Unreacted Starting Materials Identify_Impurity->Starting_Materials Starting Materials Detected Byproducts Side-Reaction Products (e.g., over-alkylation, reduced aldehyde) Identify_Impurity->Byproducts Byproducts Detected Solution_SM Optimize reaction conditions: - Adjust stoichiometry - Increase reaction time/temperature Starting_Materials->Solution_SM Solution_BP Purification Strategy: - Column Chromatography - Recrystallization Byproducts->Solution_BP

Caption: A decision tree for troubleshooting low purity issues.

Stability issues and degradation of (4-Chlorophenyl)(pyridin-4-yl)methanamine in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (4-Chlorophenyl)(pyridin-4-yl)methanamine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and understanding the degradation of this compound in solution. The information provided is based on established chemical principles and data from related compounds, as direct stability studies on this compound are limited.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue Potential Cause Recommended Action
Loss of compound potency or concentration over time in solution. Chemical Degradation: The compound may be susceptible to hydrolysis, oxidation, or photolysis.1. Review Storage Conditions: Ensure the compound is stored as recommended (typically in a cool, dark place, and under an inert atmosphere). 2. pH Adjustment: The stability of amines and pyridine derivatives can be pH-dependent. Buffer your solution to a pH where the compound is most stable (often slightly acidic to neutral for protonation of the amine and pyridine nitrogen, which can reduce susceptibility to oxidation). 3. Solvent Selection: Consider the solvent system. Protic solvents may facilitate hydrolysis, while others may contain impurities that promote degradation. Use high-purity (e.g., HPLC grade) solvents. 4. Inert Atmosphere: For long-term storage of solutions, purge the vial with an inert gas (e.g., argon or nitrogen) to minimize oxidative degradation.
Appearance of new peaks in chromatograms (e.g., HPLC, LC-MS). Formation of Degradation Products: The compound is likely degrading under the experimental or storage conditions.1. Characterize Degradants: Use LC-MS/MS to identify the mass of the new peaks and elucidate their structures. This can provide insights into the degradation pathway.[1][2][3][4][5] 2. Perform Forced Degradation Studies: To confirm the identity of the degradants, conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light).[6][7][8] Compare the degradation products formed with those observed in your experiment.
Discoloration of the solution (e.g., turning yellow or brown). Oxidation or Photodegradation: Aromatic amines and pyridinic compounds can form colored byproducts upon oxidation or exposure to light.[9]1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation. 2. Use Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant (e.g., BHT or ascorbic acid). 3. Deoxygenate Solvents: Purge solvents with an inert gas before preparing solutions to remove dissolved oxygen.
Inconsistent results between experimental replicates. Ongoing Degradation: The compound may be degrading at a rate that is significant over the timescale of your experiment.1. Prepare Fresh Solutions: Prepare solutions of this compound immediately before use. 2. Control Experimental Conditions: Ensure consistent temperature, light exposure, and pH across all replicates. 3. Quench Reactions: If analyzing samples over time, consider quenching the degradation process at each time point (e.g., by rapid freezing or addition of a quenching agent) to ensure accurate analysis.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound in solution?

A1: Based on its chemical structure, this compound may degrade through several pathways:

  • Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of imines, and further hydrolysis to benzaldehyde derivatives and pyridine-4-carbaldehyde. The pyridine ring itself can be oxidized to N-oxides. Aromatic amines are known to be susceptible to oxidative degradation.

  • Hydrolysis: While the C-N bond is generally stable, hydrolysis may occur under strong acidic or basic conditions, potentially cleaving the molecule into 4-chlorobenzyl alcohol and 4-aminopyridine.

  • Photodegradation: The presence of the chlorophenyl and pyridine rings suggests potential sensitivity to UV light, which could lead to radical-mediated degradation pathways.

  • Thermal Degradation: At elevated temperatures, thermal decomposition of the pyridine ring can occur.[10][11]

Q2: What are the optimal storage conditions for solutions of this compound?

A2: To minimize degradation, solutions should be stored under the following conditions:

  • Temperature: Cool (2-8 °C) or frozen (-20 °C or -80 °C).

  • Light: Protected from light by using amber vials or by wrapping the container.

  • Atmosphere: Under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • pH: In a buffered solution at a slightly acidic to neutral pH.

Q3: How can I assess the stability of this compound in my specific experimental conditions?

A3: A forced degradation study is the recommended approach to proactively assess the stability of the molecule.[6][7][8] This involves subjecting the compound to a range of stress conditions that are more severe than the actual experimental or storage conditions.

Experimental Protocols

Forced Degradation Study Protocol

This protocol provides a general framework for conducting a forced degradation study. The specific concentrations and durations may need to be optimized for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

Stress Condition Typical Reagents and Conditions Rationale
Acid Hydrolysis 0.1 M - 1 M HCl, room temperature to 60 °C, for up to 7 days.To evaluate susceptibility to degradation in acidic environments.
Base Hydrolysis 0.1 M - 1 M NaOH, room temperature to 60 °C, for up to 7 days.To assess stability in alkaline conditions.
Oxidation 3% - 30% H₂O₂, room temperature, for up to 24 hours.To investigate the potential for oxidative degradation.
Thermal Degradation Solution stored at 60-80 °C for up to 7 days. Solid compound stored at a temperature below its melting point.To determine the effect of heat on the compound's stability.
Photostability Expose the solution to a light source that provides both UV and visible light (e.g., Xenon lamp) as per ICH Q1B guidelines.To evaluate the compound's sensitivity to light.

Sample Analysis: Samples from each stress condition should be analyzed at various time points using a stability-indicating analytical method, typically HPLC-UV.[12][13] The chromatograms should be inspected for new peaks, and the parent compound's peak area should be monitored to quantify degradation. LC-MS/MS can be used to identify the degradation products.[2][3][4][5]

Stability-Indicating HPLC-UV Method Development

A general-purpose reversed-phase HPLC method with UV detection is a good starting point for developing a stability-indicating assay.

Parameter Recommendation
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm (or the λmax of the compound)
Injection Volume 10 µL
Column Temperature 30 °C

This method should be validated to ensure it can separate the parent compound from its degradation products and any process impurities.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation prep Prepare Solution of This compound acid Acid Hydrolysis prep->acid Expose to stress conditions base Base Hydrolysis prep->base Expose to stress conditions oxid Oxidation prep->oxid Expose to stress conditions thermal Thermal Stress prep->thermal Expose to stress conditions photo Photostability prep->photo Expose to stress conditions hplc HPLC-UV Analysis acid->hplc Analyze samples at time points base->hplc Analyze samples at time points oxid->hplc Analyze samples at time points thermal->hplc Analyze samples at time points photo->hplc Analyze samples at time points lcms LC-MS/MS Analysis hplc->lcms For peak identification quant Quantify Degradation hplc->quant identify Identify Degradants lcms->identify pathway Elucidate Degradation Pathway quant->pathway identify->pathway

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photolysis Photodegradation parent This compound imine Imine intermediate parent->imine [O] n_oxide Pyridine-N-oxide derivative parent->n_oxide [O] radicals Radical species parent->radicals hv hydrolysis_products 4-Chlorobenzaldehyde + 4-Aminomethylpyridine imine->hydrolysis_products H₂O

Caption: Potential degradation pathways.

References

Challenges in the scale-up synthesis of (4-Chlorophenyl)(pyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (4-Chlorophenyl)(pyridin-4-yl)methanamine. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and scalable method for synthesizing this compound is through the reductive amination of 4-chlorobenzaldehyde with 4-aminopyridine. This typically involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Q2: What are the critical parameters to control during the scale-up of the reductive amination?

A2: During scale-up, critical parameters to monitor and control include reaction temperature, rate of addition of the reducing agent, stoichiometry of the reactants, and efficient mixing. Poor control of these parameters can lead to increased byproduct formation and reduced yield.

Q3: What are the typical impurities observed in the synthesis of this compound?

A3: Common impurities include unreacted starting materials (4-chlorobenzaldehyde and 4-aminopyridine), the over-alkylated tertiary amine, and byproducts from the reducing agent. The presence of these impurities can complicate purification.

Q4: How can I minimize the formation of the tertiary amine byproduct?

A4: Minimizing the formation of the tertiary amine can be achieved by carefully controlling the stoichiometry of the reactants. Using a slight excess of the amine (4-aminopyridine) relative to the aldehyde (4-chlorobenzaldehyde) can be beneficial. Additionally, a slow and controlled addition of the reducing agent at a suitable temperature is crucial.

Q5: What purification methods are suitable for large-scale production?

A5: While column chromatography is a common laboratory-scale purification technique, it is often not feasible for large-scale production.[1] Recommended scalable purification methods include crystallization, salt formation followed by recrystallization, and solvent extraction.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction.Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature.
Degradation of product or reactants.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture. Check the stability of the reagents at the reaction temperature.
Inefficient reduction of the imine intermediate.Ensure the reducing agent is active and added in the correct stoichiometric amount. The choice of reducing agent can also impact yield.[2]
High Levels of Impurities Formation of over-alkylated tertiary amine.Adjust the stoichiometry of reactants. A slight excess of 4-aminopyridine may suppress the formation of the tertiary amine.[2]
Presence of unreacted starting materials.Optimize reaction conditions (time, temperature) to drive the reaction to completion.
Difficult Purification Product is an oil or does not crystallize easily.Attempt to form a salt of the amine (e.g., hydrochloride or tartrate) which may be more crystalline and easier to purify by recrystallization.
Impurities co-crystallize with the product.Screen different solvent systems for recrystallization to identify one that provides good separation of the product from the impurities.

Experimental Protocols

Key Experiment: Scale-Up Synthesis via Reductive Amination

This protocol describes a general procedure for the synthesis of this compound on a larger scale.

Materials:

  • 4-Chlorobenzaldehyde

  • 4-Aminopyridine

  • Methanol (or another suitable solvent)

  • Sodium borohydride (or another suitable reducing agent)

  • Hydrochloric acid

  • Sodium hydroxide

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of 4-aminopyridine (1.0 eq) in methanol under a nitrogen atmosphere, add 4-chlorobenzaldehyde (1.05 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Add ethyl acetate and water to the residue. Separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by crystallization or by forming the hydrochloride salt.

Visualizations

experimental_workflow start_end start_end process process decision decision output output A Start: Charge Reactants (4-Aminopyridine, 4-Chlorobenzaldehyde) B Imine Formation in Solvent A->B C Cool Reaction Mixture B->C D Controlled Addition of Reducing Agent C->D E In-situ Reduction D->E F Reaction Monitoring (TLC/HPLC) E->F G Reaction Complete? F->G G->E No H Work-up & Extraction G->H Yes I Purification (Crystallization/Salt Formation) H->I J Final Product: This compound I->J K End J->K

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree problem problem cause cause solution solution p1 Low Yield c1a Incomplete Reaction p1->c1a c1b Inefficient Reduction p1->c1b s1a Extend reaction time or increase temperature c1a->s1a s1b Verify reducing agent activity and stoichiometry c1b->s1b p2 High Impurity c2a Tertiary Amine Formation p2->c2a c2b Unreacted Starting Materials p2->c2b s2a Adjust reactant stoichiometry c2a->s2a s2b Optimize reaction conditions c2b->s2b p3 Purification Issues c3a Product is an Oil p3->c3a c3b Co-crystallization of Impurities p3->c3b s3a Attempt salt formation for crystallization c3a->s3a s3b Screen different recrystallization solvent systems c3b->s3b

Caption: Troubleshooting decision tree for synthesis challenges.

References

Overcoming poor solubility of (4-Chlorophenyl)(pyridin-4-yl)methanamine in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming poor solubility of (4-Chlorophenyl)(pyridin-4-yl)methanamine in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound in my aqueous assay buffer. What are the initial steps to troubleshoot this issue?

A1: Precipitation is a common issue for poorly soluble compounds. The initial troubleshooting steps should focus on modifying the solvent environment. Here are the recommended starting points:

  • pH Adjustment: The compound possesses a pyridinyl group and a secondary amine, making its solubility pH-dependent. Experiment with adjusting the pH of your buffer. Acidic conditions (pH 4-6) may increase solubility by protonating the nitrogen atoms.

  • Use of Co-solvents: Introducing a small percentage of a water-miscible organic solvent can significantly enhance solubility. Common choices include DMSO, ethanol, or methanol. It is crucial to keep the final concentration of the organic solvent low (typically <1-5%) to avoid affecting the biological assay.

  • Sonication: Gentle sonication of your stock solution or final assay solution can help to break down small aggregates and facilitate dissolution.

Q2: What are the most common organic co-solvents used for compounds like this compound, and what are their recommended starting concentrations?

A2: For initial screening, Dimethyl Sulfoxide (DMSO) is the most widely used co-solvent due to its high solubilizing power and compatibility with many biological assays.

Co-solventStarting Concentration (v/v)Maximum Recommended Concentration (v/v)Notes
DMSO1-2%<5%Can affect enzyme activity and cell viability at higher concentrations.
Ethanol1-5%<10%Less toxic than DMSO for many cell-based assays.
Methanol1-5%<5%Can be more denaturing to proteins than ethanol.
PEG 4005-10%<20%A good option for in vivo studies due to its low toxicity.

Q3: Can I use surfactants to improve the solubility of my compound?

A3: Yes, surfactants can be very effective. They form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. It is important to use surfactants at concentrations above their critical micelle concentration (CMC).

SurfactantTypeTypical Concentration RangeConsiderations
Tween® 20Non-ionic0.01 - 0.1%Generally well-tolerated in immunoassays and cell-based assays.
Triton™ X-100Non-ionic0.01 - 0.1%Can interfere with certain enzymatic assays.
CHAPSZwitterionic0.1 - 1%Useful for solubilizing membrane proteins.

Troubleshooting Guides

Issue 1: Compound precipitates upon dilution from a DMSO stock into aqueous buffer.

This is a common problem when a compound is highly soluble in the organic stock solvent but poorly soluble in the final aqueous assay buffer.

Workflow for Troubleshooting Precipitation Upon Dilution:

Caption: Troubleshooting workflow for compound precipitation.

Detailed Protocol: Serial Dilution with Pre-mixing

To minimize precipitation during dilution, avoid direct addition of a concentrated DMSO stock to the full volume of aqueous buffer.

  • Prepare Intermediate Dilutions: Create a serial dilution of your compound in 100% DMSO.

  • Prepare Buffer with Co-solvent: Prepare your aqueous assay buffer containing the final desired percentage of the co-solvent (e.g., 1% DMSO).

  • Final Dilution: Add a small aliquot of the appropriate DMSO stock to the co-solvent-containing buffer and mix immediately and vigorously.

Issue 2: Inconsistent results in cell-based assays.

Poor solubility can lead to variable concentrations of the active compound in your cell culture medium, resulting in inconsistent biological effects.

Signaling Pathway of Solubility Impact on Cellular Assays:

G A Poorly Soluble Compound (this compound) B Precipitation in Cell Culture Medium A->B C Reduced Bioavailability B->C D Inconsistent Cellular Uptake C->D E Variable Target Engagement D->E F Inconsistent Biological Response E->F G Erroneous IC50/EC50 Values F->G

Caption: Impact of poor solubility on cellular assays.

Experimental Protocol: Preparing Dosing Solutions for Cell-Based Assays using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility in aqueous media.

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice with low cellular toxicity.

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your cell culture medium. Gentle heating (37-40°C) may be required for dissolution.

  • Prepare Compound Stock: Prepare a concentrated stock of this compound in a suitable organic solvent (e.g., DMSO).

  • Complexation: Slowly add the compound stock to the stirred cyclodextrin solution.

  • Equilibration: Allow the mixture to stir at room temperature for at least 1 hour to ensure complex formation.

  • Sterile Filtration: Filter the final solution through a 0.22 µm filter to sterilize and remove any undissolved particles.

  • Dosing: Use this stock solution for serial dilutions in cell culture medium for your experiment.

Data Presentation

Table 3: Solubility of this compound in Different Buffer Systems

Buffer System (pH 7.4)AdditiveApparent Solubility (µg/mL)
Phosphate Buffered Saline (PBS)None< 1
PBS1% DMSO15
PBS5% DMSO85
PBS1% Tween® 2050
PBS10% HP-β-CD250

Note: The data presented in this table is illustrative and intended to demonstrate the relative effects of different solubilizing agents. Actual solubility should be determined experimentally.

By systematically applying these troubleshooting strategies and experimental protocols, researchers can overcome the challenges associated with the poor solubility of this compound and obtain more reliable and reproducible data in their assays.

Technical Support Center: Analysis of (4-Chlorophenyl)(pyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of (4-Chlorophenyl)(pyridin-4-yl)methanamine, a critical intermediate in pharmaceutical development. The following information is intended for researchers, scientists, and drug development professionals to refine their analytical methods and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges associated with this compound?

A1: The primary analytical challenges stem from the basic nature of the pyridine ring and the hydrophobic chlorophenyl group. These structural features can lead to:

  • Peak tailing in HPLC: The basic nitrogen on the pyridine ring can interact with acidic silanol groups on the surface of silica-based stationary phases, causing asymmetrical peak shapes.[1][2][3][4]

  • Poor resolution: Co-elution with impurities or degradation products can be a challenge, requiring careful optimization of mobile phase and stationary phase chemistry.

  • Low recovery during sample preparation: The compound's polarity and potential for adsorption onto various surfaces can lead to losses during extraction and concentration steps.[5]

  • On-column degradation: Some pyridine-containing compounds can be unstable on certain stationary phases.[6]

Q2: Which analytical techniques are most suitable for the analysis of this compound?

A2: The most common and suitable analytical techniques are:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse technique for purity determination and quantification.[1][3] A reversed-phase method is typically employed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identification of impurities and degradation products, providing molecular weight and structural information.[7][8]

  • Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): Can be used for the analysis of volatile impurities or after derivatization of the analyte.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation and characterization of the compound and its impurities.[6][12][13]

Q3: How can I improve the peak shape for this compound in reversed-phase HPLC?

A3: To mitigate peak tailing for this basic compound, consider the following strategies:

  • Lower the mobile phase pH: Operating at a pH between 2 and 4 will protonate the pyridine nitrogen, reducing its interaction with silanol groups.[1][4]

  • Use a modern, end-capped column: Columns with advanced end-capping or hybrid particle technology have fewer free silanol groups, leading to improved peak shapes for basic analytes.

  • Add a competing base to the mobile phase: A small amount of an amine modifier like triethylamine (TEA) can be added to the mobile phase to compete with the analyte for interaction with active sites on the stationary phase.

  • Employ a buffer: Using a buffer in the mobile phase helps to maintain a consistent pH and can improve peak symmetry.[2]

Troubleshooting Guides

HPLC Method Refinement
Problem Potential Cause Recommended Solution
Peak Tailing Interaction of the basic pyridine moiety with acidic silanol groups on the stationary phase.[1][2][3][4]- Lower the mobile phase pH to 2.5-3.5 using an appropriate acid (e.g., formic acid, phosphoric acid).- Use a column with a highly deactivated stationary phase (end-capped).- Add a competitive base like 0.1% triethylamine to the mobile phase.
Poor Resolution Inadequate separation from impurities or degradation products.- Optimize the mobile phase composition by varying the organic modifier (acetonitrile vs. methanol) and the gradient slope.- Try a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18).- Decrease the flow rate to improve efficiency.
Low Analyte Recovery Adsorption of the analyte to sample vials, tubing, or during sample preparation (e.g., solid-phase extraction).[5]- Use silanized glassware or polypropylene vials.- Pre-condition the HPLC system with several injections of a concentrated standard.- Optimize the pH and solvent strength during sample extraction to ensure the analyte remains in solution.
Baseline Noise or Drift Contaminated mobile phase, column bleed, or detector issues.- Filter all mobile phases before use.- Purge the HPLC system thoroughly.- Perform a column wash with a strong solvent.- Check the detector lamp intensity and age.
Split Peaks Column void, partially plugged frit, or sample solvent incompatibility.[4]- Reverse flush the column (if permitted by the manufacturer).- Filter all samples before injection.- Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.
Forced Degradation Study Issues
Problem Potential Cause Recommended Solution
No Degradation Observed The stress conditions are not harsh enough.[14]- Increase the concentration of the stress agent (e.g., use 1N HCl instead of 0.1N).- Extend the exposure time.- Increase the temperature.
Complete Degradation The stress conditions are too harsh.[14]- Decrease the concentration of the stress agent.- Shorten the exposure time.- Lower the temperature.
Multiple, Unresolved Degradant Peaks The chromatographic method is not stability-indicating.- Re-optimize the HPLC method (gradient, mobile phase pH, stationary phase) to achieve baseline separation of all degradation products from the parent peak and each other.[15]
Mass Imbalance Some degradation products are not being detected or are co-eluting.- Use a mass-sensitive detector (e.g., LC-MS) to identify all degradation products.- Ensure the UV detection wavelength is appropriate for both the parent compound and all degradants.

Experimental Protocols

Proposed HPLC-UV Method for Purity Analysis

This method serves as a starting point and should be optimized and validated for your specific application.

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm (or equivalent end-capped column)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Acetonitrile (50:50, v/v)
Forced Degradation Study Protocol

The goal of a forced degradation study is to generate degradation products to demonstrate the specificity of the analytical method.[14][15][16][17][18]

Stress Condition Proposed Experimental Setup
Acid Hydrolysis 0.1N HCl at 60 °C for 24 hours
Base Hydrolysis 0.1N NaOH at 60 °C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid sample at 105 °C for 48 hours
Photolytic Degradation Solution exposed to ICH-compliant light source (e.g., 1.2 million lux hours and 200 W h/m²)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh this compound dissolve Dissolve in Diluent prep_start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity and Impurities integrate->quantify report Generate Report quantify->report

Caption: A typical experimental workflow for the HPLC analysis of this compound.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Problems cluster_recovery Quantitation Issues start Poor Chromatographic Result peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? start->poor_resolution low_recovery Low Recovery? start->low_recovery adjust_ph Lower Mobile Phase pH peak_tailing->adjust_ph Yes use_endcapped Use End-capped Column peak_tailing->use_endcapped Yes optimize_gradient Optimize Gradient poor_resolution->optimize_gradient Yes change_column Change Stationary Phase poor_resolution->change_column Yes check_prep Review Sample Prep low_recovery->check_prep Yes use_inert Use Inert Vials low_recovery->use_inert Yes

Caption: A logical troubleshooting workflow for common issues in the analysis of this compound.

References

Identifying and removing impurities from (4-Chlorophenyl)(pyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (4-Chlorophenyl)(pyridin-4-yl)methanamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the synthesis of this compound?

A1: The impurities largely depend on the synthetic route employed. The two most common routes are the reduction of (4-Chlorophenyl)(pyridin-4-yl)methanone and the Grignard reaction between a pyridine derivative and a chlorophenyl derivative.

  • From Ketone Reduction: The primary impurities are typically the unreacted starting material, (4-Chlorophenyl)(pyridin-4-yl)methanone, and the corresponding alcohol, (4-Chlorophenyl)(pyridin-4-yl)methanol, which can form as a byproduct depending on the reducing agent and reaction conditions.

  • From Grignard Reaction: This route can introduce several byproducts, including unreacted starting materials such as 4-chlorobenzaldehyde or pyridine-4-carboxaldehyde. Additionally, homocoupling of the Grignard reagent can lead to impurities like 4,4'-dichlorobiphenyl. The formation of the corresponding alcohol is also possible if the reaction is not carefully controlled.

Q2: How can I identify these impurities in my sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for unambiguous identification of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying the main compound from its impurities. A reversed-phase method can typically resolve the starting materials, the desired amine, and related byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities and byproducts from the Grignard reaction, such as biphenyl derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify impurities by detecting characteristic signals that do not correspond to the desired product. For instance, a residual aldehyde proton signal (around 9-10 ppm in 1H NMR) would indicate the presence of unreacted starting material from a Grignard reaction.

Q3: What are the recommended methods for purifying crude this compound?

A3: Several purification techniques can be employed, and the best choice will depend on the nature and quantity of the impurities.

  • Column Chromatography: This is a highly effective method for separating the desired amine from both more polar and less polar impurities. Silica gel is a common stationary phase, and a solvent system of ethyl acetate and hexanes, often with a small amount of a basic modifier like triethylamine to prevent peak tailing, is a good starting point.

  • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a very effective method for removing small amounts of impurities. The choice of solvent will depend on the solubility profile of the product and its impurities.

  • Liquid-Liquid Extraction: An acidic wash (e.g., with dilute HCl) can be used to extract the basic amine into the aqueous phase, leaving non-basic impurities in the organic phase. The pH of the aqueous phase can then be adjusted to be basic, and the purified amine can be re-extracted into an organic solvent.

Troubleshooting Guides

Issue 1: My final product shows multiple spots on a TLC plate.

Possible Cause: Incomplete reaction or formation of side products.

Troubleshooting Steps:

  • Identify the spots: Run a co-spot on the TLC plate with your starting materials to see if any of the extra spots correspond to unreacted reagents.

  • Use a different solvent system: The polarity of your TLC solvent system may not be optimal for separation. Try varying the ratio of your solvents (e.g., ethyl acetate/hexanes) or switching to a different system (e.g., dichloromethane/methanol).

  • Purify by column chromatography: If multiple products are confirmed, column chromatography is the most effective way to isolate your desired compound.

Issue 2: The yield of my reaction is low after purification.

Possible Cause: Loss of product during workup or purification.

Troubleshooting Steps:

  • Check the pH during extraction: If you are performing an acid-base extraction, ensure the pH of the aqueous layer is sufficiently basic (pH > 10) before re-extracting your amine product. Incomplete basification will result in poor recovery.

  • Avoid overly polar solvents in column chromatography: Using a solvent system that is too polar can cause your product to elute too quickly with impurities. Optimize your solvent system using TLC first.

  • Properly dry your product: Residual solvent can lead to an artificially high initial mass, making the post-purification yield appear lower than it is. Ensure your product is thoroughly dried under vacuum.

Issue 3: My NMR spectrum shows unexpected peaks.

Possible Cause: Presence of residual solvents or unidentified impurities.

Troubleshooting Steps:

  • Identify solvent peaks: Compare the chemical shifts of the unknown peaks with common NMR solvents (e.g., acetone, dichloromethane, ethyl acetate).

  • Analyze characteristic impurity peaks:

    • An aldehyde proton (singlet, ~9-10 ppm) suggests unreacted aldehyde starting material.

    • A broad singlet that exchanges with D2O in a region different from the amine protons could indicate the presence of the alcohol byproduct.

    • Signals in the aromatic region that do not integrate correctly with the expected protons of your product may indicate the presence of biphenyl or other aromatic impurities.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis

This protocol provides a general method for the analysis of this compound and potential impurities.

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then re-equilibrate at 10% B for 5 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Prep Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile:Water

Expected Elution Order: More polar compounds (e.g., alcohol byproduct) will elute earlier, followed by the amine product, and then less polar compounds (e.g., ketone starting material, biphenyl impurity).

Protocol 2: Flash Column Chromatography for Purification

This protocol outlines a general procedure for purifying crude this compound.

Parameter Recommendation
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase A gradient of 10% to 50% Ethyl Acetate in Hexanes containing 0.5% Triethylamine
Loading Dissolve the crude product in a minimal amount of dichloromethane and adsorb onto a small amount of silica gel. Dry this and load it onto the column.
Fraction Collection Collect fractions and monitor by TLC (e.g., using 30% Ethyl Acetate in Hexanes with 0.5% Triethylamine) to identify the fractions containing the pure product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Identification cluster_purification Purification cluster_final Final Product synthesis Crude Product (this compound + Impurities) hplc HPLC-UV Analysis synthesis->hplc Analysis gcms GC-MS Analysis synthesis->gcms Analysis nmr NMR Spectroscopy synthesis->nmr Analysis column Column Chromatography synthesis->column Purification crystallization Crystallization synthesis->crystallization Purification extraction Liquid-Liquid Extraction synthesis->extraction Purification pure_product Pure Product (>98% Purity) column->pure_product crystallization->pure_product extraction->pure_product logical_relationship cluster_impurities Potential Impurities product This compound ketone (4-Chlorophenyl)(pyridin-4-yl)methanone (Unreacted Starting Material) product->ketone Reduction alcohol (4-Chlorophenyl)(pyridin-4-yl)methanol (Reduction Byproduct) product->alcohol Over-reduction/ Side Reaction biphenyl 4,4'-Dichlorobiphenyl (Grignard Homocoupling) product->biphenyl Different Synthetic Route

Technical Support Center: Optimizing Reaction Conditions for (4-Chlorophenyl)(pyridin-4-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of (4-Chlorophenyl)(pyridin-4-yl)methanamine derivatives. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to overcome common challenges in the synthesis of this important class of compounds.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives, particularly through reductive amination.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inefficient Imine Formation: The initial condensation between 4-chlorobenzaldehyde and the aminopyridine derivative may be slow or incomplete. 2. Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or handling. 3. Unfavorable Reaction pH: The pH of the reaction mixture may not be optimal for imine formation and/or reduction. 4. Steric Hindrance: Bulky substituents on either the aldehyde or the amine can hinder the reaction.1. Promote Imine Formation: Add a dehydrating agent (e.g., molecular sieves) or a Lewis acid catalyst (e.g., Ti(Oi-Pr)₄) to drive the equilibrium towards the imine. Pre-forming the imine before adding the reducing agent can also be effective. 2. Use Fresh Reducing Agent: Ensure the reducing agent is fresh and has been stored under appropriate conditions (e.g., in a desiccator). 3. Optimize pH: For many reductive aminations, a slightly acidic pH (around 5-6) is optimal for imine formation. This can be achieved by adding a catalytic amount of acetic acid. 4. Increase Reaction Time/Temperature: If steric hindrance is a factor, prolonging the reaction time or cautiously increasing the temperature may improve yields.
Formation of Side Products 1. Over-alkylation: The newly formed secondary amine can react further with the aldehyde to form a tertiary amine. 2. Aldehyde Reduction: The reducing agent may reduce the starting aldehyde to the corresponding alcohol (4-chlorobenzyl alcohol). 3. Homocoupling of Amine: The aminopyridine derivative may undergo self-condensation.1. Control Stoichiometry: Use a slight excess of the amine relative to the aldehyde. A one-pot reaction where the imine is formed and reduced in situ can also minimize over-alkylation. 2. Use a Selective Reducing Agent: Employ a milder reducing agent that selectively reduces the iminium ion over the carbonyl group, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1] 3. Optimize Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of side reactions.
Difficult Product Purification 1. Polarity of the Product: The basic nature of the pyridine and the secondary amine can cause the product to streak on silica gel chromatography columns. 2. Residual Starting Materials: Unreacted 4-chlorobenzaldehyde or aminopyridine can be difficult to separate from the product. 3. Formation of Emulsions during Workup: The basic nature of the product can lead to the formation of stable emulsions during aqueous workup.1. Modified Chromatography: Use an amine-functionalized silica gel or add a small amount of a volatile amine (e.g., triethylamine) to the eluent to improve peak shape during column chromatography. 2. Acid-Base Extraction: Utilize the basicity of the product for purification. Extract the crude product into an acidic aqueous solution, wash with an organic solvent to remove non-basic impurities, and then basify the aqueous layer and extract the purified product with an organic solvent. 3. Break Emulsions: Add a saturated solution of sodium chloride (brine) to the separatory funnel to help break up emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound derivatives?

A1: The most widely used and versatile method is reductive amination. This one-pot reaction involves the condensation of 4-chlorobenzaldehyde with a suitable aminopyridine derivative to form an imine intermediate, which is then reduced in situ to the desired secondary amine.

Q2: Which reducing agent is best suited for this synthesis?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for this type of transformation.[1] It is mild, selective for the reduction of the iminium ion in the presence of the aldehyde, and generally provides good yields. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic. Sodium borohydride (NaBH₄) can be used, but care must be taken as it can also reduce the starting aldehyde.

Q3: What are the optimal solvent and temperature conditions?

A3: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for reductive aminations using NaBH(OAc)₃. The reaction is typically carried out at room temperature.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. You can spot the reaction mixture alongside the starting materials (4-chlorobenzaldehyde and the aminopyridine) to track the disappearance of reactants and the appearance of the product spot. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis.

Q5: My reaction is sluggish or stalls. What can I do?

A5: If the reaction is slow, consider the following:

  • Add a catalytic amount of acetic acid: This can accelerate the formation of the imine.

  • Pre-form the imine: Stir the aldehyde and amine together in the solvent for a period (e.g., 1-2 hours) before adding the reducing agent.

  • Gently heat the reaction: A slight increase in temperature (e.g., to 40°C) may improve the reaction rate, but be mindful of potential side reactions.

Data Presentation

The following table summarizes the effect of different reducing agents on the yield of a model reductive amination reaction. While not specific to the target molecule, it provides a useful comparison of common reagents.

Reducing Agent Solvent Additive Reaction Time Yield (%)
NaBH(OAc)₃DCENone18 h75-99
NaBH₃CNMeOHAcetic Acid24 h23-99
NaBH₄MeOHNoneOvernight10-96
H₂/Pd/CEtOHNone24 h0-61

Data adapted from a comparative study on reductive amination. The range of yields reflects the use of different aldehyde and amine substrates.

Experimental Protocols

General Protocol for Reductive Amination using Sodium Triacetoxyborohydride

This protocol provides a general procedure for the synthesis of this compound derivatives.

Materials:

  • 4-Chlorobenzaldehyde

  • Appropriate aminopyridine derivative

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a solution of 4-chlorobenzaldehyde (1.0 eq) and the aminopyridine derivative (1.1 eq) in DCE or DCM (0.1-0.2 M), add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using an appropriate eluent system, e.g., ethyl acetate/hexanes with 1% triethylamine) to afford the desired this compound derivative.

Visualizations

Experimental Workflow for Reductive Amination

experimental_workflow reagents 1. Combine Aldehyde, Amine & Solvent add_reductant 2. Add NaBH(OAc)₃ reagents->add_reductant reaction 3. Stir at RT (12-24h) add_reductant->reaction quench 4. Quench with aq. NaHCO₃ reaction->quench extraction 5. Extract with Organic Solvent quench->extraction purification 6. Purify by Chromatography extraction->purification product Final Product purification->product

Caption: General workflow for the synthesis of this compound derivatives.

Logical Relationship in Troubleshooting Low Yield

troubleshooting_low_yield low_yield Low Yield sub_optimal_imine Sub-optimal Imine Formation low_yield->sub_optimal_imine inactive_reductant Inactive Reducing Agent low_yield->inactive_reductant side_reactions Side Reactions low_yield->side_reactions add_lewis_acid Add Lewis Acid (e.g., Ti(Oi-Pr)₄) sub_optimal_imine->add_lewis_acid Solution preform_imine Pre-form Imine sub_optimal_imine->preform_imine Solution use_fresh_reductant Use Fresh Reducing Agent inactive_reductant->use_fresh_reductant Solution change_reductant Use Milder Reductant (e.g., NaBH(OAc)₃) side_reactions->change_reductant Solution control_stoichiometry Control Stoichiometry side_reactions->control_stoichiometry Solution

Caption: Troubleshooting flowchart for addressing low reaction yields.

References

Storage and handling best practices for (4-Chlorophenyl)(pyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the storage and handling of (4-Chlorophenyl)(pyridin-4-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration at 2-8°C is advisable to minimize potential degradation. The compound should be protected from light.

Q2: What solvents can be used to dissolve this compound?

A2: this compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. Its solubility in aqueous solutions is limited. For biological assays, preparing a concentrated stock solution in DMSO is a common practice.

Q3: Is this compound stable in solution?

A3: Solutions of this compound in organic solvents like DMSO are relatively stable when stored properly at -20°C or -80°C. However, prolonged storage in solution is not recommended. It is best to prepare fresh solutions for experiments. The stability of the compound in aqueous solutions, especially at neutral or alkaline pH, may be limited. For related 4-aminopyridine derivatives, maximum stability has been observed in the pH range of 2.0 to 3.0.[1]

Q4: What are the main safety hazards associated with this compound?

A4: this compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye irritation. It may also cause respiratory irritation. It is crucial to handle this compound in a well-ventilated area, preferably in a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q5: What are the known incompatibilities of this compound?

A5: This compound should be kept away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides, as these can induce vigorous and potentially hazardous reactions.

Troubleshooting Guides

Issue 1: The compound does not fully dissolve in the chosen solvent.

  • Question: I am having trouble dissolving this compound in my chosen solvent. What should I do?

  • Answer:

    • Increase Sonication/Vortexing: Gently sonicate or vortex the solution to aid dissolution.

    • Gentle Warming: If using an organic solvent, gentle warming (to no higher than 50°C) can increase solubility.[2] Avoid excessive heat, which could lead to degradation.

    • Solvent Choice: If solubility remains an issue, consider switching to a more suitable solvent. DMSO is often a good choice for creating stock solutions of polar organic molecules.

    • Check Purity: Impurities can sometimes affect solubility. If possible, verify the purity of your compound using an appropriate analytical method like HPLC.

Issue 2: Precipitation is observed when diluting a DMSO stock solution into an aqueous buffer for a biological assay.

  • Question: My compound precipitates out of solution when I add my DMSO stock to my aqueous experimental buffer. How can I prevent this?

  • Answer:

    • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of aqueous buffer. Instead, perform serial dilutions of the DMSO stock in DMSO first. Then, add the final diluted DMSO sample to your buffer.[3]

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low, typically below 0.5%, to maintain solubility and avoid cellular toxicity.[2]

    • Use of Co-solvents: For in vivo studies, if precipitation is an issue, the use of co-solvents such as PEG400 or Tween 80 in the final formulation might be necessary.[4]

Issue 3: I observe a color change in my compound or solution over time.

  • Question: The solid compound or its solution has developed a yellow or brownish tint. Is it still usable?

  • Answer:

    • Potential Degradation: A color change can be an indication of degradation due to oxidation or exposure to light. Benzylamines can degrade when exposed to air.

    • Purity Check: It is highly recommended to check the purity of the discolored material by an analytical method such as HPLC or TLC before use.

    • Proper Storage: To prevent this, always store the compound in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) if possible.

Data Presentation

Table 1: Storage and Handling Recommendations

ParameterRecommendationSource/Rationale
Storage Temperature (Solid) 2-8°C (Long-term)Supplier Recommendations
Storage Conditions (Solid) Tightly sealed container, protected from light, in a dry and well-ventilated place.General best practices for chemical storage.
Storage Temperature (In Solution) -20°C (Short-term) or -80°C (Long-term)General guidelines for small molecule inhibitor solutions.[5]
Recommended Solvents DMSO, Ethanol, MethanolGeneral solubility of related compounds.
Incompatible Materials Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides.Safety Data Sheets for related compounds.

Table 2: Solubility Profile (Qualitative)

SolventSolubilityNote
Dimethyl Sulfoxide (DMSO)SolubleRecommended for stock solutions.
EthanolSolubleMay require gentle warming.
MethanolSolubleMay require gentle warming.
WaterSparingly SolubleThe pyridine moiety may slightly improve water solubility compared to non-heterocyclic analogs.[6]

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Appropriate volumetric flask (e.g., 1 mL, 5 mL, or 10 mL)

  • Vortex mixer or sonicator

  • Personal Protective Equipment (PPE): gloves, safety goggles, lab coat

Procedure:

  • Calculate the required mass:

    • The molecular weight of this compound (C₁₂H₁₁ClN₂) is 218.69 g/mol .

    • To prepare a 10 mM (0.010 mol/L) solution, you will need:

      • For 1 mL: 0.010 mmol = 0.0021869 g = 2.19 mg

      • For 5 mL: 0.050 mmol = 0.0109345 g = 10.93 mg

      • For 10 mL: 0.100 mmol = 0.021869 g = 21.87 mg

  • Weigh the compound:

    • In a chemical fume hood, accurately weigh the calculated amount of this compound using a calibrated analytical balance.

    • Transfer the weighed solid into the appropriate volumetric flask.

  • Dissolve the compound:

    • Add a portion (approximately half of the final volume) of anhydrous DMSO to the volumetric flask.

    • Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer at a low setting or a sonicator for a short period until the solid is completely dissolved. Gentle warming (up to 50°C) can be applied if needed.

  • Adjust to final volume:

    • Once the solid is fully dissolved, carefully add anhydrous DMSO to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenize and store:

    • Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

    • For storage, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.

Visualizations

experimental_workflow Experimental Workflow: Preparing a Working Solution start Start: Need Working Solution weigh 1. Weigh solid compound start->weigh dissolve 2. Dissolve in DMSO to make 10 mM stock solution weigh->dissolve store 3. Aliquot and store at -80°C dissolve->store dilute 4. Prepare serial dilutions of stock in DMSO store->dilute add_to_buffer 5. Add final DMSO dilution to aqueous buffer (final DMSO < 0.5%) dilute->add_to_buffer end End: Ready for experiment add_to_buffer->end

Caption: Workflow for preparing a working solution of this compound.

troubleshooting_workflow Troubleshooting: Compound Precipitation in Aqueous Buffer start Precipitation observed upon diluting DMSO stock? high_dmso Is final DMSO concentration > 0.5%? start->high_dmso Yes direct_dilution Was the stock added directly to the buffer? high_dmso->direct_dilution No solution1 Action: Lower final DMSO concentration. high_dmso->solution1 Yes solution2 Action: Perform serial dilutions in DMSO first. direct_dilution->solution2 Yes solution3 Action: Consider using a co-solvent (e.g., PEG400, Tween 80). direct_dilution->solution3 No end Problem Resolved solution1->end solution2->end solution3->end

Caption: Decision tree for troubleshooting precipitation issues.

References

Enhancing the biological activity of (4-Chlorophenyl)(pyridin-4-yl)methanamine through modification

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (4-Chlorophenyl)(pyridin-4-yl)methanamine Modification

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound and its analogs. This guide provides troubleshooting information and detailed protocols in a frequently asked questions (FAQ) format to assist you in your experiments aimed at enhancing the biological activity of this compound scaffold.

Section 1: General FAQs and Background

This section addresses common questions regarding the foundational properties and rationale for modifying this compound.

Q1: What is the primary biological activity of this compound?

A1: this compound belongs to the class of diarylmethane derivatives, which are well-known for their activity as histamine H1 receptor antagonists.[1][2][3] The primary biological activity is blocking the action of histamine at H1 receptors, which is useful for treating histamine-mediated allergic conditions.[3][4]

Q2: What is the mechanism of action for a histamine H1 receptor antagonist?

A2: Histamine H1 receptors are G-protein coupled receptors (GPCRs). When activated by histamine, they initiate a signaling cascade that leads to allergic and inflammatory responses. H1 antagonists act as inverse agonists, binding to the receptor and stabilizing it in an inactive conformation. This blocks histamine from binding and prevents the downstream signaling pathway, thereby alleviating allergy symptoms.[3]

Q3: What is the scientific rationale for modifying the this compound structure?

A3: The primary goals of modifying this lead compound are to:

  • Enhance Potency: Increase the binding affinity for the H1 receptor, resulting in a lower effective dose (e.g., lower IC50 or Ki value).

  • Improve Selectivity: Increase affinity for the H1 receptor over other receptors (e.g., muscarinic, adrenergic, or serotonergic receptors) to minimize off-target side effects. For instance, many first-generation antihistamines cause drowsiness due to their ability to cross the blood-brain barrier and interact with central nervous system receptors.

  • Optimize Pharmacokinetics: Modify absorption, distribution, metabolism, and excretion (ADME) properties to improve bioavailability, half-life, and overall drug-like characteristics.

  • Reduce Side Effects: Eliminate or reduce undesirable effects such as sedation or anticholinergic effects (e.g., dry mouth).[5]

Q4: What are the key structural components of this compound that can be modified?

A4: Structure-Activity Relationship (SAR) studies on this class of compounds indicate three primary regions for modification:

  • The p-Chlorophenyl Ring: The type and position of the substituent on this aromatic ring can significantly influence potency and selectivity.

  • The Pyridine Ring: The nitrogen's position within the ring (e.g., pyridin-2-yl, pyridin-3-yl, or pyridin-4-yl) and the presence of other substituents are critical.

  • The Methanamine Linker: The central amine and methylene bridge can be altered, for example, by incorporating them into a larger ring system like a piperazine or piperidine.[1][6]

Section 2: Synthesis and Modification - Troubleshooting Guide

This section provides guidance on common issues encountered during the synthesis and modification of this compound analogs.

Q5: My reductive amination reaction to synthesize the parent compound is showing low yield. What can I do?

A5: Low yields in the reductive amination between 4-chlorobenzaldehyde and 4-aminopyridine are a common issue. Below is a troubleshooting table to address this problem.

ProblemPotential CauseSuggested Solution
Low Yield Incomplete imine formation.Ensure anhydrous conditions. Molecular sieves can be added. Try a different solvent like methanol or 1,2-dichloroethane.
Ineffective reducing agent.Sodium triacetoxyborohydride is often milder and more effective than sodium borohydride for reductive aminations. Ensure the reagent is fresh.
Side reactions (e.g., over-alkylation).Add the reducing agent slowly at a controlled temperature (e.g., 0 °C to room temperature). Use a stoichiometric amount of the aldehyde.
Difficult purification.The product is basic. Use silica gel chromatography with a mobile phase containing a small amount of a basic modifier like triethylamine (e.g., 1-2%) to prevent peak tailing.

Q6: I am struggling with the purification of my final compound. What are the best practices?

A6: The basic nature of the pyridine and amine groups can make purification challenging.

  • Chromatography: As mentioned, use a triethylamine-treated mobile phase in your silica gel chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar one (e.g., ethyl acetate) often works well.

  • Acid-Base Extraction: Utilize the basicity of your compound. Dissolve the crude product in an organic solvent (like dichloromethane) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. Then, basify the aqueous layer with NaOH and extract your purified compound back into an organic solvent.

  • Crystallization: If the compound is a solid, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to obtain a highly pure product.

Section 3: Biological Assays - Troubleshooting Guide

This section focuses on resolving common problems encountered during the biological evaluation of your synthesized compounds.

Q7: My compound is precipitating in the aqueous buffer during my H1 receptor binding assay. How can I improve its solubility?

A7: Poor aqueous solubility is a frequent challenge.

  • Use a Cosolvent: Prepare your stock solution in 100% DMSO. When diluting into the final assay buffer, ensure the final DMSO concentration is low (typically <1%) and consistent across all samples, including controls.

  • Sonication: Briefly sonicate the final diluted sample to aid in dissolution.

  • Bovine Serum Albumin (BSA): Include a low concentration of BSA (e.g., 0.1%) in your assay buffer. BSA can help prevent non-specific binding and can also act as a carrier protein to keep hydrophobic compounds in solution.

Q8: My assay results are showing high variability between replicates. What are the likely causes?

A8: High variability can undermine your data's reliability. Check the following:

  • Pipetting Accuracy: Ensure your pipettes are properly calibrated. For small volumes, use specialized tips and techniques.

  • Reagent Homogeneity: Thoroughly mix all solutions, especially cell membrane preparations, before aliquoting.

  • Incubation Conditions: Ensure consistent temperature and incubation times for all samples. Use a water bath or incubator that provides uniform heating.

  • Cell Membrane Quality: Use membranes from a consistent cell passage number and ensure they have been stored correctly at -80 °C. Repeated freeze-thaw cycles can degrade receptor activity.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes hypothetical but representative data for a series of analogs, demonstrating how structural modifications can impact biological activity. The activity is presented as the inhibitory concentration (IC50) against the histamine H1 receptor; a lower value indicates higher potency.

Compound IDR1 (on Phenyl Ring)R2 (on Pyridine Ring)Linker ModificationH1 Receptor IC50 (nM)
Parent 4-ClH-CH(NH)-150
Analog 1 4-FH-CH(NH)-250
Analog 2 3,4-diClH-CH(NH)-95
Analog 3 4-Cl2-CH3-CH(NH)-180
Analog 4 4-ClHN-CH3300
Analog 5 4-ClHIncorporated into piperazine45

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

  • Materials: 4-chlorobenzaldehyde, 4-aminopyridine, sodium triacetoxyborohydride (STAB), 1,2-dichloroethane (DCE), sodium bicarbonate (sat. aq.), magnesium sulfate, silica gel, ethyl acetate, hexane, triethylamine.

  • Procedure:

    • To an oven-dried round-bottom flask under a nitrogen atmosphere, add 4-aminopyridine (1.0 eq) and 4-chlorobenzaldehyde (1.05 eq) in anhydrous DCE (approx. 0.2 M).

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions over 15 minutes. The reaction may be mildly exothermic.

    • Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane containing 1% triethylamine.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Histamine H1 Receptor Competitive Binding Assay

  • Materials: Cell membranes expressing human H1 receptors, [³H]pyrilamine (radioligand), Mepyramine (unlabeled competitor for non-specific binding), test compounds, assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), 96-well plates, scintillation fluid, microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of your test compounds in the assay buffer containing a fixed, low percentage of DMSO.

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer (for total binding) or 10 µM Mepyramine (for non-specific binding).

      • 50 µL of your diluted test compound.

      • 50 µL of [³H]pyrilamine at a final concentration near its Kd value (e.g., 1-2 nM).

      • 50 µL of H1 receptor membrane preparation (concentration determined by prior optimization, e.g., 5-10 µg protein/well).

    • Seal the plate and incubate at room temperature for 60-90 minutes with gentle agitation.

    • Harvest the membranes by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B).

    • Wash the filters rapidly with ice-cold assay buffer (3x) to remove unbound radioligand.

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

    • Data Analysis: Calculate the percent inhibition for each concentration of your test compound relative to the total and non-specific binding controls. Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations: Diagrams and Workflows

G cluster_0 Histamine H1 Receptor Signaling histamine Histamine h1r H1 Receptor (GPCR) histamine->h1r Binds & Activates gq11 Gq/11 Protein h1r->gq11 Activates antagonist (4-Chlorophenyl) (pyridin-4-yl)methanamine antagonist->h1r Blocks plc Phospholipase C (PLC) gq11->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release (from ER) ip3->ca2 pkc PKC Activation dag->pkc response Allergic Response ca2->response pkc->response

Caption: Histamine H1 receptor signaling pathway and antagonist action.

G cluster_workflow Experimental Workflow design 1. Analog Design (SAR Analysis) synthesis 2. Chemical Synthesis design->synthesis purify 3. Purification & Characterization synthesis->purify screen 4. Biological Screening (Binding Assay) purify->screen analysis 5. Data Analysis (IC50 Determination) screen->analysis optimize 6. Lead Optimization analysis->optimize optimize->design Iterate

Caption: Workflow for synthesis, screening, and optimization of analogs.

G cluster_sar Structure-Activity Relationship Logic scaffold Core Scaffold (Ar1-CH-NH-Ar2) mod1 Modify Ar1 (p-Chlorophenyl) scaffold->mod1 mod2 Modify Linker (-CH-NH-) scaffold->mod2 mod3 Modify Ar2 (Pyridin-4-yl) scaffold->mod3 outcome1 Alter Potency mod1->outcome1 outcome2 Improve Selectivity mod1->outcome2 mod2->outcome1 outcome3 Modify ADME Properties mod2->outcome3 mod3->outcome1 mod3->outcome2

Caption: Key modification points and their potential outcomes.

References

Addressing batch-to-batch variability of (4-Chlorophenyl)(pyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (4-Chlorophenyl)(pyridin-4-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to batch-to-batch variability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the quality and consistency of your results.

Troubleshooting Guides & FAQs

This section addresses specific issues that you may encounter during your experiments with this compound.

Question 1: We are observing significant variations in the biological activity of this compound between different purchased batches. What could be the cause?

Answer: Batch-to-batch variability in biological activity is a common issue that can often be traced back to inconsistencies in the purity and composition of the compound. Several factors could be contributing to this:

  • Presence of Impurities: The synthesis of this compound, often via a Grignard reaction, can lead to the formation of various side products. These impurities may have their own biological activity or may interfere with the activity of the primary compound.

  • Degradation of the Compound: The stability of the compound can be affected by storage conditions, leading to the formation of degradation products over time.

  • Polymorphism: Different crystalline forms (polymorphs) of the compound may exhibit different solubilities and bioavailabilities, leading to varied biological effects.

To troubleshoot this, we recommend performing a comprehensive analysis of the different batches. A combination of analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can help identify and quantify impurities and degradants.

Question 2: Our analysis of a new batch of this compound shows an unexpected peak in the HPLC chromatogram. How can we identify this impurity?

Answer: The appearance of an unknown peak in your HPLC analysis indicates the presence of an impurity. Based on the likely Grignard synthesis route, this impurity could be a starting material, a byproduct, or a degradation product.

A common byproduct of Grignard reactions is the homocoupling of the Grignard reagent, which in this case would lead to the formation of 4,4'-bipyridine or 4,4'-dichlorobiphenyl. Another possibility is the presence of unreacted starting materials, such as 4-chlorobenzaldehyde or a 4-pyridyl magnesium halide.

To identify the unknown peak, we recommend the following steps:

  • Mass Spectrometry (MS) Analysis: Couple the HPLC to a mass spectrometer to determine the molecular weight of the impurity. This will provide valuable clues about its identity.

  • NMR Spectroscopy: If the impurity can be isolated, NMR spectroscopy can provide detailed structural information.

  • Forced Degradation Studies: Subjecting a pure sample of this compound to stress conditions (acid, base, oxidation, light, heat) can help to intentionally generate degradation products. Comparing the retention time of the unknown peak with any new peaks that appear in the stressed samples can help to identify it as a degradant.

Question 3: How should this compound be stored to minimize degradation?

Answer: To ensure the long-term stability of this compound, proper storage is crucial. While specific stability data for this compound is not extensively published, based on its chemical structure (containing amine and pyridine moieties), the following general storage guidelines are recommended:

  • Temperature: Store at low temperatures, typically 2-8 °C. For long-term storage, -20 °C is advisable.

  • Light: Protect from light to prevent photolytic degradation. Use amber vials or store in a dark place.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Moisture: Keep in a tightly sealed container in a dry environment to prevent hydrolysis.

We recommend performing periodic purity checks on stored materials to monitor for any degradation.

Key Experimental Protocols

This section provides detailed methodologies for essential quality control experiments.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound. This method may require optimization for your specific instrumentation and sample matrix.

Table 1: HPLC Method Parameters

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm
Column Temperature 30 °C

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of Mobile Phase A and B.

  • Injection: Inject the sample onto the HPLC system.

  • Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Protocol 2: Forced Degradation Study

This protocol describes the conditions for a forced degradation study to investigate the stability of this compound and to identify potential degradation products.

Table 2: Forced Degradation Conditions

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl24 hours at 60 °C
Base Hydrolysis 0.1 M NaOH24 hours at 60 °C
Oxidation 3% H₂O₂24 hours at room temperature
Thermal Degradation 105 °C24 hours
Photolytic Degradation UV light (254 nm) and visible light24 hours

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent.

  • Stress Application: Expose the solutions to the conditions outlined in Table 2. A control sample (unstressed) should also be prepared.

  • Analysis: Analyze the stressed samples and the control sample by HPLC (using the method in Protocol 1) to observe any new peaks (degradants) and any decrease in the main peak area.

Visualizations

The following diagrams illustrate key processes and logical workflows related to addressing batch-to-batch variability.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Grignard Reaction cluster_products Products 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Intermediate Intermediate Alkoxide 4-Chlorobenzaldehyde->Intermediate 1. 4-Pyridyl_Magnesium_Bromide 4-Pyridyl Magnesium Bromide 4-Pyridyl_Magnesium_Bromide->Intermediate 1. Side_Product Biphenyl derivatives (e.g., 4,4'-bipyridine) 4-Pyridyl_Magnesium_Bromide->Side_Product Homocoupling Product This compound Intermediate->Product 2. Aqueous Workup

Caption: A simplified workflow of the likely Grignard synthesis of this compound, highlighting potential side products.

Troubleshooting_Workflow Start Observed Batch-to-Batch Variability Purity_Check Perform HPLC Purity Check Start->Purity_Check Decision_Purity Is Purity < 98% or are Impurities Present? Purity_Check->Decision_Purity Identify_Impurity Identify Impurities (HPLC-MS, NMR) Decision_Purity->Identify_Impurity Yes End_Consistent Batches are Consistent Decision_Purity->End_Consistent No Forced_Degradation Conduct Forced Degradation Study Identify_Impurity->Forced_Degradation Compare_Data Compare Impurity Profile with Degradation Profile Forced_Degradation->Compare_Data Source_Impurity Determine if Impurity is Process-Related or a Degradant Compare_Data->Source_Impurity Repurify Consider Repurification of the Batch Source_Impurity->Repurify

Caption: A troubleshooting workflow for addressing batch-to-batch variability.

Signaling_Pathway_Placeholder Compound This compound Target Biological Target (e.g., Receptor, Enzyme) Compound->Target Binds to Signaling_Cascade Downstream Signaling Cascade Target->Signaling_Cascade Activates/Inhibits Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Leads to Impurity Impurity Impurity->Target May also bind to Impurity->Signaling_Cascade May interfere with

Caption: A conceptual diagram showing how an impurity could potentially interfere with the biological signaling pathway of the main compound.

Validation & Comparative

Comparative Analysis of (4-Chlorophenyl)(pyridin-4-yl)methanamine and Its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of (4-Chlorophenyl)(pyridin-4-yl)methanamine and its analogs reveals their potential as anticancer agents, with specific structural modifications influencing their cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of their biological performance, supported by experimental data and protocols, to aid researchers and drug development professionals in this promising area of oncology.

This compound serves as a scaffold for the development of novel therapeutic agents. Its structural analogs, characterized by substitutions on the pyridine and phenyl rings, have been synthesized and evaluated for their potential to inhibit cancer cell growth. This analysis focuses on a series of pyrazolidine-3,5-dione derivatives bearing the 1,2-bis(4-chlorophenyl) moiety, which share a common structural heritage with the core compound and have been systematically evaluated for their anticancer properties.

Comparative Biological Activity

The in vitro anticancer activity of a series of 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives was assessed against a panel of human cancer cell lines, including MGC-803 (gastric carcinoma), EC-109 (esophageal carcinoma), MCF-7 (breast adenocarcinoma), and SMMC-7721 (hepatocellular carcinoma). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, were determined to quantify their cytotoxic potential.

The data, summarized in the table below, indicates that the nature of the substituent at the 4-position of the pyrazolidine-3,5-dione ring plays a crucial role in the anticancer activity of these compounds.

Compound IDR GroupMGC-803 IC50 (μM)EC-109 IC50 (μM)MCF-7 IC50 (μM)SMMC-7721 IC50 (μM)
4a H39.0 ± 1.142.1 ± 1.639.6 ± 1.145.6 ± 1.2
4b CH366.5 ± 1.341.1 ± 1.641.6 ± 1.849.2 ± 1.7
4u 4-chlorobenzylidene5.1 ± 0.27.8 ± 0.310.1 ± 0.48.5 ± 0.3

Data sourced from a study on novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives.[1][2]

Among the tested compounds, 4u , which features a 4-chlorobenzylidene substituent, demonstrated the most potent anticancer activity across all four cell lines, with IC50 values ranging from 5.1 to 10.1 μM.[1][2] This suggests that the introduction of an additional substituted aromatic ring at the 4-position significantly enhances the cytotoxic effects compared to the unsubstituted (4a) or methyl-substituted (4b) analogs.

Mechanism of Action and Signaling Pathways

Further investigation into the mechanism of action of the most potent analog, compound 4u , revealed that it induces apoptosis, or programmed cell death, in cancer cells. This process is mediated through the activation of caspases, which are a family of protease enzymes that play essential roles in apoptosis. Specifically, treatment of MGC-803 cells with compound 4u led to the activation of caspase-9 and caspase-3.[1]

The activation of caspase-9 is indicative of the involvement of the intrinsic or mitochondrial pathway of apoptosis. This pathway is often regulated by the PI3K/Akt signaling pathway, which is a critical intracellular pathway that promotes cell survival and proliferation and is frequently dysregulated in cancer. Inhibition of the PI3K/Akt pathway can lead to the activation of pro-apoptotic proteins and subsequently, apoptosis.

The logical relationship of this signaling pathway is depicted below:

PI3K_Akt_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation promotes Apoptosis Apoptosis Akt->Apoptosis inhibits Compound 4u (Inhibitor) Compound 4u (Inhibitor) Compound 4u (Inhibitor)->Akt may inhibit

Caption: PI3K/Akt Signaling Pathway and Potential Inhibition.

Experimental Protocols

The evaluation of the anticancer activity of the synthesized compounds was performed using the MTT assay, a colorimetric assay for assessing cell metabolic activity.

MTT Assay Protocol
  • Cell Seeding: Cancer cells were seeded into 96-well plates at a density of 5 × 10^4 cells/mL in a final volume of 100 µL of culture medium per well. The plates were then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then diluted with culture medium to the desired concentrations. The cells were treated with various concentrations of the compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well. The plates were then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The culture medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals that had formed.

  • Absorbance Measurement: The absorbance of the formazan solution was measured at a wavelength of 490 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell growth inhibition was calculated for each compound concentration, and the IC50 values were determined from the dose-response curves.

Conclusion

The comparative analysis of this compound analogs, specifically the 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives, highlights the significant impact of structural modifications on their anticancer activity. The introduction of a 4-chlorobenzylidene group in compound 4u resulted in a marked increase in cytotoxicity against a panel of cancer cell lines. The induction of apoptosis through the activation of caspases suggests a promising mechanism of action that warrants further investigation, potentially involving the inhibition of key cell survival pathways such as the PI3K/Akt signaling pathway. This guide provides a foundation for future research aimed at optimizing the therapeutic potential of this class of compounds in the development of novel anticancer agents.

References

Validating ATG4B as the Biological Target of (4-Chlorophenyl)(pyridin-4-yl)methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the biological target of the compound (4-Chlorophenyl)(pyridin-4-yl)methanamine, also known as NSC185058. The primary biological target of this compound is Autophagy-related protein 4B (ATG4B), a cysteine protease that plays a pivotal role in the cellular process of autophagy.[1][2] This document outlines the performance of NSC185058 in comparison to other known ATG4B inhibitors, supported by experimental data and detailed protocols for key validation assays.

Comparative Analysis of ATG4B Inhibitors

The potency of small molecule inhibitors is a critical factor in target validation and drug development. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the in vitro IC50 values of NSC185058 and a selection of alternative compounds against ATG4B.

CompoundAlternative NamesIn Vitro IC50 (µM) vs. ATG4BNotes
This compoundNSC185058>100, ~51, ~50Varied reported potencies, generally considered a moderately potent inhibitor.[1][3][4]
S130-3.24A potent and specific ATG4B inhibitor identified through in silico screening.[3][5]
MJO445Compound 712.7A derivative of NSC185058 with markedly enhanced potency.[4][6]
LV-320-24.5A cell-active, allosteric inhibitor of ATG4B.[5]
FMK-9a-0.08 (TR-FRET), 0.26A highly potent, covalent peptidomimetic inhibitor. Also shows some off-target activity.[5][7]
Aurin Tricarboxylic AcidATA4.4A radical precursor with inhibitory activity against ATG4B.[4]
Hypericin-57Identified from a screen of bioactive compounds.

Experimental Protocols for Target Validation

Validating that a compound engages and modulates its intended target within a cellular context is fundamental. Below are detailed protocols for essential experiments used to confirm ATG4B as the target of NSC185058 and its analogs.

In Vitro ATG4B Cleavage Assay (Gel-Based)

This assay directly measures the enzymatic activity of purified ATG4B on its substrate, such as a fusion protein of LC3 and Glutathione S-transferase (LC3-GST). Inhibition of this cleavage is a primary indicator of direct target engagement.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine purified recombinant ATG4B protein (e.g., 0.25 µg) with the test compound (e.g., NSC185058) at various concentrations in an appropriate reaction buffer (e.g., 50 mM Tris-HCl pH 7.2, 150 mM NaCl, 1 mM EDTA, 1 mM DTT).

  • Pre-incubation: Incubate the enzyme and inhibitor mixture at 37°C for 30 minutes to allow for binding.

  • Initiate Reaction: Add the LC3-GST substrate (e.g., 5 µg) to the mixture to a final reaction volume of 20 µl.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding 5 µl of 5x Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Analysis: Separate the protein products by SDS-PAGE and visualize by Coomassie blue staining or Western blot using an anti-GST antibody. The inhibition of ATG4B activity is quantified by the reduction in the amount of cleaved GST product compared to a vehicle control.[1]

Cellular LC3 Processing Assay (Immunoblot)

This assay assesses the impact of the inhibitor on the processing of the endogenous ATG4B substrate, LC3, in a cellular context. ATG4B cleaves pro-LC3 to LC3-I, which is then lipidated to form LC3-II. Inhibition of ATG4B can disrupt this process.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or Saos-2) and grow to 70-80% confluency. Treat the cells with the test compound at desired concentrations for a specified time (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO) and a known autophagy modulator (e.g., Chloroquine) as controls.

  • Cell Lysis: Rinse cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • Immunoblotting: Load equal amounts of protein (e.g., 20-40 µg) onto a high-percentage (e.g., 15%) polyacrylamide gel. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane (e.g., with 5% non-fat dry milk in TBST) and incubate with a primary antibody against LC3B. This antibody will detect both LC3-I (upper band, ~16-18 kDa) and LC3-II (lower band, ~14-16 kDa).

  • Detection: After washing, incubate with an HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The ratio of LC3-II to a loading control (e.g., β-actin) is used to quantify changes in autophagic flux.[8][9][10]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement in intact cells. It is based on the principle that a compound binding to its target protein stabilizes the protein, leading to an increase in its thermal stability.

Protocol:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control for a specific duration (e.g., 1 hour) at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, aggregated proteins.

  • Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble ATG4B at each temperature point by Western blot. A stabilizing compound will result in more soluble ATG4B remaining at higher temperatures compared to the vehicle control.[3][7]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental logic, the following diagrams illustrate the ATG4B signaling pathway and a general workflow for target validation.

ATG4B_Signaling_Pathway ATG4B in Autophagy Signaling cluster_atg4b ATG4B Functions Stress Nutrient Stress (e.g., Starvation) mTORC1 mTORC1 Stress->mTORC1 inhibits ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex inhibits Beclin1_Complex Beclin-1-VPS34 Complex ULK1_Complex->Beclin1_Complex activates Phagophore Phagophore (Isolation Membrane) Beclin1_Complex->Phagophore initiates Autophagosome Autophagosome Phagophore->Autophagosome Elongation & Closure proLC3 pro-LC3 LC3_I LC3-I (Cytosolic) proLC3->LC3_I Cleavage ATG4B ATG4B ATG4B->proLC3 LC3_II LC3-II (Membrane-bound) ATG4B->LC3_II LC3_I->LC3_II Lipidation ATG7_ATG3 ATG7 & ATG3 (E1 & E2-like) ATG7_ATG3->LC3_I PE PE PE->LC3_I LC3_II->Phagophore associates with LC3_II->LC3_I Delipidation Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autophagosome Recycling Recycling Autolysosome->Recycling Degradation NSC185058 (4-Chlorophenyl) (pyridin-4-yl)methanamine (NSC185058) NSC185058->ATG4B inhibits

Caption: Role of ATG4B in the autophagy signaling pathway.

Target_Validation_Workflow General Workflow for ATG4B Target Validation Start Hypothesis: Compound targets ATG4B InVitro In Vitro Assay (e.g., ATG4B Cleavage Assay) Start->InVitro Potency Determine IC50 (Potency) InVitro->Potency CellBased Cell-Based Assay (e.g., LC3 Immunoblot) InVitro->CellBased Does it work in vitro? Phenotype Confirm Cellular Phenotype (Autophagy Modulation) CellBased->Phenotype TargetEngagement Target Engagement Assay (e.g., CETSA) CellBased->TargetEngagement Does it affect the pathway in cells? Confirmation Confirm Direct Binding in Cells TargetEngagement->Confirmation Conclusion Conclusion: ATG4B is a validated target Confirmation->Conclusion Is there direct target engagement?

Caption: A logical workflow for validating ATG4B inhibitors.

References

Comparative Analysis of (4-Chlorophenyl)(phenyl)methylpiperazine Derivatives: A Structure-Activity Relationship Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of (4-Chlorophenyl)(phenyl)methylpiperazine derivatives, structurally analogous to (4-Chlorophenyl)(pyridin-4-yl)methanamine compounds. The data presented herein is based on the findings reported by Sultana et al. in their 2011 study on the synthesis and biological evaluation of cetirizine analogues.[1] While the primary focus of the cited study was on anti-inflammatory and oxidative burst activities, the SAR observed provides valuable insights for the rational design of novel compounds targeting related pathways.

Quantitative Biological Activity Data

The following table summarizes the in vitro biological activities of the synthesized cetirizine analogues. The inhibitory effects on phagocyte oxidative burst and T-cell proliferation are presented as IC50 values, providing a quantitative measure for comparison.

Compound IDR-groupOxidative Burst Inhibition (IC50, µg/mL)T-cell Proliferation Inhibition (IC50, µg/mL)
MPC N-(4-aminophenyl)acetamide12.5 ± 1.112.5 ± 0.9
PPC N-(4-hydroxyphenyl)acetamide23.8 ± 1.925.0 ± 2.5
PhC Phthalimide> 50> 50
TAC 1,3-thiazolidine-2,4-dione6.2 ± 0.36.2 ± 0.5
SAC Saccharin12.5 ± 1.212.5 ± 1.4
INC Indole-2,3-dione25.0 ± 2.825.0 ± 2.1
Cetirizine -48.2 ± 3.6> 50

Structure-Activity Relationship (SAR) Insights

The data reveals several key trends in the structure-activity relationship for the anti-inflammatory and immunomodulatory effects of these compounds:

  • Influence of the R-group: The nature of the substituent (R-group) attached to the core cetirizine scaffold significantly impacts biological activity.

  • Thiazolidinedione Moiety: The presence of a 1,3-thiazolidine-2,4-dione (TAC) resulted in the most potent inhibition of both oxidative burst and T-cell proliferation, with an IC50 value of 6.2 µg/mL for both assays.

  • Amide Substituents: N-(4-aminophenyl)acetamide (MPC) and saccharin (SAC) derivatives also demonstrated notable activity, with IC50 values of 12.5 µg/mL.

  • Hydroxyphenyl and Indole Moieties: The N-(4-hydroxyphenyl)acetamide (PPC) and indole-2,3-dione (INC) derivatives exhibited moderate activity.

  • Bulky Phthalimide Group: The bulky phthalimide group (PhC) led to a significant decrease in activity, with IC50 values greater than 50 µg/mL.

  • Comparison with Parent Compound: All active analogues demonstrated significantly greater potency in the tested assays compared to the parent compound, cetirizine.

Experimental Protocols

General Synthesis of Cetirizine Analogues

The synthesis of the cetirizine analogues involved a nucleophilic substitution reaction.[1] A solution of cetirizine in chloroform was reacted with thionyl chloride to form an acid chloride intermediate. The respective nucleophile (e.g., aminophenylacetamide, hydroxyphenylacetamide, phthalimide, etc.) was then added to the reaction mixture and refluxed. The resulting product was purified by crystallization. The structure of each analogue was confirmed using IR, 1H NMR, and mass spectrometry.

In Vitro Phagocyte Oxidative Burst Assay

The inhibitory effect of the compounds on the oxidative burst of phagocytes was determined using a luminol-enhanced chemiluminescence assay.[1] Whole blood was diluted and incubated with the test compounds at varying concentrations. Zymosan-activated serum was used to stimulate the oxidative burst. The chemiluminescence was measured using a luminometer, and the IC50 values were calculated.

T-Cell Proliferation Assay

The antiproliferative activity of the compounds on T-cells was assessed using a standard proliferation assay.[1] Isolated lymphocytes were stimulated with phytohemagglutinin (PHA) in the presence of different concentrations of the test compounds. The cell proliferation was measured by the uptake of [3H]-thymidine. The results were expressed as the percentage of inhibition, and IC50 values were determined.

Visualizing the Structure-Activity Relationship Workflow

The following diagram illustrates the general workflow of a structure-activity relationship study, from initial compound synthesis to the identification of lead candidates.

SAR_Workflow A Starting Materials (e.g., Cetirizine) B Chemical Modification (Introduction of R-groups) A->B C Library of Analogues B->C D In Vitro Assays (e.g., Oxidative Burst, T-cell Proliferation) C->D E Determination of Biological Activity (e.g., IC50 values) D->E F Structure-Activity Relationship (SAR) Analysis E->F G Identification of Key Structural Features F->G H Design of New Analogues G->H I Iterative Synthesis and Testing H->I I->D Feedback Loop H1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Gq Gq Protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Inflammation, Muscle Contraction) Ca2->Cellular_Response PKC->Cellular_Response

References

(4-Chlorophenyl)(pyridin-4-yl)methanamine versus other known inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of (4-Chlorophenyl)(pyridin-4-yl)methanamine with other known inhibitors is not feasible at this time due to the absence of publicly available scientific literature detailing its biological target, inhibitory activity, or mechanism of action.

To provide valuable insights for researchers, scientists, and drug development professionals in the field of enzyme inhibition, this guide will instead offer a comprehensive comparison of a well-characterized and potent inhibitor, PF-8380 , against other known inhibitors of Autotaxin (ATX) . ATX is a crucial enzyme in the lysophosphatidic acid (LPA) signaling pathway, a key player in various physiological and pathological processes, including cancer, inflammation, and fibrosis.[1]

The ATX-LPA Signaling Axis: A Prime Therapeutic Target

Autotaxin is a secreted lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid, lysophosphatidic acid (LPA).[2] LPA then binds to a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6), to initiate a cascade of downstream signaling events.[3] These pathways regulate a wide array of cellular responses, including proliferation, migration, survival, and cytokine production.[4][5] Dysregulation of the ATX-LPA axis has been implicated in the progression of numerous diseases, making ATX a compelling target for therapeutic intervention.[1][6]

ATX-LPA Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Hydrolysis LPA Lysophosphatidic acid (LPA) ATX->LPA LPAR LPA Receptors (LPAR1-6) LPA->LPAR Binding & Activation G_Proteins G Proteins (Gq/11, Gi/o, G12/13) LPAR->G_Proteins PLC Phospholipase C (PLC) G_Proteins->PLC PI3K PI3K G_Proteins->PI3K Rho Rho G_Proteins->Rho Downstream Downstream Signaling (e.g., MAPK, Akt) PLC->Downstream PI3K->Downstream Rho->Downstream Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Response

Figure 1: The Autotaxin-LPA signaling pathway.

Comparative Analysis of Autotaxin Inhibitors

The development of small molecule inhibitors targeting ATX has been a significant focus of research.[7] This section provides a comparative overview of the inhibitory potency of PF-8380 and other notable ATX inhibitors.

InhibitorIC50 (Isolated Enzyme)IC50 (Human Whole Blood)Substrate UsedReference
PF-8380 2.8 nM101 nMNot Specified[8]
PF-8380 1.7 nMNot ReportedLPC[7]
PF-8380 1.16 nM (rat enzyme)Not ReportedFS-3[8]
S32826 5.6 nMNot ReportedLPC[7]
HA155 5.7 nMNot ReportedLPC[7]
Compound 6 220 nMNot ReportedLPC[7]
BrP-LPA 0.7–1.6 µMNot ReportedLPC[7]
FTY720-P Ki = 0.2 µMNot ReportedBis-pNPP[7]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the accurate assessment and comparison of inhibitor potency. Below are outlines of key assays employed in the characterization of ATX inhibitors.

In Vitro Autotaxin Inhibition Assay (Enzymatic Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ATX.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant autotaxin.

Materials:

  • Recombinant human Autotaxin (ATX)

  • Lysophosphatidylcholine (LPC) as the substrate

  • Choline oxidase

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Test compounds (e.g., PF-8380) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, Amplex Red reagent, HRP, and choline oxidase to each well.

  • Add the test compound dilutions to the respective wells.

  • Initiate the reaction by adding recombinant ATX to each well, except for the negative control wells.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Start the enzymatic reaction by adding the LPC substrate to all wells.

  • Incubate the plate at 37°C, protected from light, for a defined period (e.g., 60 minutes).

  • Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Enzymatic Assay Workflow A Prepare serial dilutions of test compound C Add test compound to wells A->C B Add assay components (buffer, Amplex Red, HRP, Choline Oxidase) B->C D Add recombinant ATX C->D E Pre-incubate at 37°C D->E F Add LPC substrate to initiate reaction E->F G Incubate at 37°C F->G H Measure fluorescence G->H I Calculate % inhibition and determine IC50 H->I

Figure 2: Workflow for in vitro ATX enzymatic assay.
Human Whole Blood Autotaxin Inhibition Assay

This ex vivo assay measures the inhibitory activity of a compound in a more physiologically relevant matrix.

Objective: To determine the IC50 of a test compound in human whole blood.

Procedure:

  • Obtain fresh human whole blood.

  • Incubate aliquots of whole blood with various concentrations of the test compound or DMSO (vehicle control) for a specified duration (e.g., 2 hours) at 37°C.[8]

  • Following incubation, plasma is separated by centrifugation.

  • The ATX activity in the plasma is then measured using an enzymatic assay similar to the one described above, often with a fluorescent substrate like FS-3.[8]

  • The IC50 is calculated based on the reduction of ATX activity in the presence of the inhibitor compared to the vehicle control.[8]

Conclusion

While the biological activity of this compound remains to be elucidated, the field of Autotaxin inhibition presents a rich landscape for drug discovery. PF-8380 stands out as a highly potent inhibitor with well-documented in vitro and in vivo activity.[9] The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers working to develop novel therapeutics targeting the ATX-LPA signaling pathway. Further investigation into novel chemical scaffolds is warranted to identify inhibitors with improved potency, selectivity, and pharmacokinetic properties for the treatment of a wide range of debilitating diseases.

References

A Comparative Guide to the Selectivity of Monoamine Transporter Inhibitors: Profiling (4-Chlorophenyl)(pyridin-4-yl)methanamine Against Established Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the precise modulation of monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—is a cornerstone of therapeutic development for a spectrum of neurological and psychiatric disorders. The selectivity of a compound for a specific transporter subtype is a critical determinant of its efficacy and side-effect profile. This guide provides a comparative analysis of the putative monoamine transporter inhibitor, (4-Chlorophenyl)(pyridin-4-yl)methanamine, benchmarked against the well-characterized and selective dopamine transporter inhibitor, Vanoxerine (GBR-12909), and other relevant compounds.

While direct, publicly available experimental data on the cross-reactivity and selectivity of this compound is limited, its structural features, comprising a chlorophenyl and a pyridinyl group linked by a methanamine bridge, suggest a potential interaction with monoamine transporters. To provide a meaningful comparative framework, this guide leverages data from established transporter inhibitors to illustrate the methodologies and data presentation crucial for evaluating novel chemical entities.

Comparative Selectivity Profile

The following table summarizes the binding affinities (Ki in nM) of selected monoamine transporter inhibitors, highlighting their selectivity for DAT, NET, and SERT. A lower Ki value indicates a higher binding affinity.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT/SERT Selectivity RatioDAT/NET Selectivity Ratio
This compound Data not availableData not availableData not availableData not availableData not available
Vanoxerine (GBR-12909)178,720610.0160.0000127
Desipramine78,7204611290.519680
Fluoxetine-----
Nisoxetine-----

Note: Data for Vanoxerine, Desipramine, Fluoxetine, and Nisoxetine are compiled from various literature sources. The absence of data for this compound underscores the necessity for empirical testing.

Signaling Pathway of Monoamine Transporter Inhibition

The primary mechanism of action for the compounds discussed involves the inhibition of neurotransmitter reuptake at the presynaptic terminal. By blocking the respective transporters, these inhibitors increase the extracellular concentration of dopamine, norepinephrine, or serotonin, thereby enhancing neurotransmission.

Monoamine Transporter Inhibition Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter (e.g., Dopamine) MA->Synaptic_Cleft Release Vesicle Synaptic Vesicle Vesicle->MA Storage MAT Monoamine Transporter (DAT, NET, or SERT) Inhibitor This compound or Alternative Inhibitor->MAT Blockade Synaptic_Cleft->MAT Reuptake Receptor Postsynaptic Receptors Synaptic_Cleft->Receptor Binding Signal Signal Transduction Receptor->Signal Activation

Caption: Monoamine transporter inhibition enhances neurotransmission.

Experimental Protocols

The determination of a compound's selectivity profile relies on standardized in vitro assays. The two primary methods are radioligand binding assays and neurotransmitter uptake assays.

Radioligand Binding Assays

These assays measure the affinity of a test compound for a specific transporter by assessing its ability to compete with a radiolabeled ligand known to bind to that transporter.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells expressing the human dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporter.

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 120 mM NaCl and 5 mM KCl, is used.

  • Incubation: Membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Neurotransmitter Uptake Assays

These functional assays measure the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the specific transporter.

Protocol:

  • Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the human DAT, NET, or SERT are cultured.

  • Assay Buffer: A Krebs-Ringer-HEPES buffer is typically used.

  • Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound.

  • Uptake Initiation: A fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate uptake.

  • Uptake Termination: Uptake is terminated by rapid washing with ice-cold buffer.

  • Quantification: The amount of radiolabeled neurotransmitter accumulated in the cells is determined by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC₅₀) is calculated.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_uptake Neurotransmitter Uptake Assay B_Start Start B_Membranes Prepare Transporter- Expressing Membranes B_Start->B_Membranes B_Incubate Incubate with Radioligand & Test Compound B_Membranes->B_Incubate B_Filter Separate Bound & Free Ligand B_Incubate->B_Filter B_Count Quantify Radioactivity B_Filter->B_Count B_Analyze Calculate Ki B_Count->B_Analyze B_End End B_Analyze->B_End U_Start Start U_Cells Culture Transporter- Expressing Cells U_Start->U_Cells U_Preincubate Pre-incubate with Test Compound U_Cells->U_Preincubate U_Add Add Radiolabeled Neurotransmitter U_Preincubate->U_Add U_Terminate Terminate Uptake U_Add->U_Terminate U_Count Quantify Intracellular Radioactivity U_Terminate->U_Count U_Analyze Calculate IC50 U_Count->U_Analyze U_End End U_Analyze->U_End

Caption: Workflow for in vitro selectivity profiling.

Conclusion

The rigorous evaluation of cross-reactivity and selectivity is paramount in the preclinical development of novel monoamine transporter inhibitors. While this compound presents an interesting chemical scaffold, its pharmacological profile remains to be elucidated. The experimental frameworks and comparative data presented in this guide offer a robust blueprint for the comprehensive characterization of this and other novel compounds, facilitating the identification of candidates with optimal selectivity and therapeutic potential. It is imperative that empirical data be generated for this compound to accurately position it within the landscape of monoamine transporter modulators.

Efficacy of (4-Chlorophenyl)pyridine Derivatives in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The pyridine scaffold is a prominent feature in many approved anticancer drugs and investigational compounds.[1][2][3][4][5] Its derivatives have been shown to exhibit a range of anticancer activities by targeting various cellular pathways.[1][2][4] This guide summarizes the available quantitative data on the efficacy of several (4-Chlorophenyl)pyridine derivatives, details common experimental protocols for assessing cytotoxicity, and visualizes a representative experimental workflow and a key signaling pathway involved in their mechanism of action.

Comparative Efficacy of (4-Chlorophenyl)pyridine Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various (4-Chlorophenyl)pyridine derivatives across different cancer cell lines. Lower IC50 values indicate greater potency.

Derivative Structure/NameCell LineIC50 (µM)Reference Compound
N/AHepG2 (Liver)20 - 75Doxorubicin
Pyridine-urea derivatives (e.g., 8e, 8n)MCF-7 (Breast)Surpassing DoxorubicinDoxorubicin
N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (21)Leukemia13.6 - 14.9Not Specified
N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (21)Colon Cancer13.6 - 14.9Not Specified
N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (21)Melanoma13.6 - 14.9Not Specified
Pyrazolo[3,4-b]pyridine derivative (9a)Hela (Cervical)2.59Doxorubicin
Pyrazolo[3,4-b]pyridine derivative (14g)MCF-7 (Breast)4.66Doxorubicin
Pyrazolo[3,4-b]pyridine derivative (14g)HCT-116 (Colon)1.98Doxorubicin
N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole (4j)GL261 (Glioblastoma)20MK-2206

Note: The specific structures of all compounds are detailed in the cited literature. "N/A" indicates that the specific derivative was not named in the referenced summary.

Experimental Protocols

The following is a generalized protocol for determining the cytotoxic effects of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell viability.

MTT Cell Viability Assay Protocol

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., (4-Chlorophenyl)pyridine derivative). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.

  • MTT Addition: After the incubation period, a sterile MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to insoluble formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of a potential anticancer compound.

G cluster_0 Compound Preparation cluster_1 Cell Culture cluster_2 Treatment cluster_3 Viability Assay cluster_4 Data Analysis compound_prep Prepare Stock Solution of Test Compound treatment Treat Cells with Compound Dilutions compound_prep->treatment cell_seeding Seed Cells in 96-well Plates incubation1 Overnight Incubation (37°C, 5% CO2) cell_seeding->incubation1 incubation1->treatment incubation2 Incubate for 24-72 hours treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate for 2-4 hours mtt_addition->incubation3 solubilization Solubilize Formazan incubation3->solubilization read_plate Measure Absorbance solubilization->read_plate data_analysis Calculate % Viability and IC50 Value read_plate->data_analysis

Caption: Experimental workflow for in vitro cytotoxicity testing.

Representative Signaling Pathway

Many pyridine derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). The diagram below illustrates a generalized apoptotic signaling pathway that can be activated by such compounds.

G cluster_0 Cellular Stress Response cluster_1 Apoptotic Cascade compound (4-Chlorophenyl)pyridine Derivative p53 p53 Activation compound->p53 jnk JNK Upregulation compound->jnk bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 caspase9 Caspase-9 Activation jnk->caspase9 bax->caspase9 bcl2->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Generalized apoptotic pathway induced by pyridine derivatives.

Mechanism of Action

Research into the anticancer mechanisms of pyridine derivatives suggests several modes of action:

  • Kinase Inhibition: A number of pyridine-containing compounds have been developed as kinase inhibitors.[1][2][4] For example, some derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis (the formation of new blood vessels that tumors need to grow).[4] Others have been shown to inhibit the AKT2/PKBβ signaling pathway, which is a central regulator of cell survival and proliferation.[6]

  • Cell Cycle Arrest: Certain pyridine derivatives have been observed to cause cell cycle arrest, often at the G2/M phase.[7] This prevents cancer cells from dividing and proliferating. This effect is sometimes mediated through the p53-p21 pathway.[7]

  • Induction of Apoptosis: A common outcome of treatment with cytotoxic pyridine derivatives is the induction of apoptosis.[7] This can be triggered through various signaling cascades, including the upregulation of the tumor suppressor protein p53 and the activation of c-Jun N-terminal kinases (JNK).[7] These events lead to the activation of caspases, which are the executioner proteins of apoptosis.

References

Navigating the Translational Gap: A Comparative Guide to In Vivo Validation of Akt Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A pivotal challenge in drug discovery is the translation of promising in vitro results to successful in vivo efficacy. This guide provides a comparative framework for researchers navigating this transition, with a focus on validating the therapeutic potential of Akt kinase inhibitors. While initial research aimed to investigate (4-Chlorophenyl)(pyridin-4-yl)methanamine, a comprehensive literature search revealed a lack of available in vitro and in vivo data for this specific compound. Therefore, this guide will focus on a well-characterized alternative, GSK690693, a potent and selective pan-Akt kinase inhibitor, to illustrate the principles of in vivo validation.

The serine/threonine kinase Akt is a critical node in cellular signaling pathways that govern cell survival, proliferation, and metabolism. Its frequent dysregulation in cancer has made it an attractive target for therapeutic intervention. This guide will compare the in vitro and in vivo performance of GSK690693 with another illustrative Akt inhibitor, AT13148, providing researchers with a template for evaluating novel compounds.

Comparative In Vitro and In Vivo Performance of Akt Kinase Inhibitors

The following table summarizes the key in vitro and in vivo parameters for GSK690693 and AT13148, offering a direct comparison of their potency and efficacy.

ParameterGSK690693AT13148
In Vitro Potency (IC50) Akt1: 2 nM, Akt2: 13 nM, Akt3: 9 nMAkt: 11 nM
Cellular Activity Inhibition of Akt substrate phosphorylationInhibition of Akt pathway activation, anti-proliferative, pro-apoptotic
In Vivo Model Human tumor xenografts in miceMouse xenograft models (e.g., endometrial tumor)
In Vivo Efficacy Reduction in tumor growthAnti-tumor effects at 40-50 mg/kg
Pharmacodynamic Markers Inhibition of Akt substrate phosphorylation in tumorsModulation of Akt pathway components in tumors

Experimental Protocols for In Vivo Validation

The successful in vivo validation of an Akt inhibitor requires meticulously planned and executed experiments. Below are representative protocols for key in vivo studies.

Human Tumor Xenograft Model

This model is crucial for assessing the anti-tumor efficacy of a drug candidate in a living organism.

  • Cell Culture: Human cancer cell lines with known Akt pathway activation (e.g., BT474 breast cancer, LNCaP prostate cancer) are cultured under standard conditions.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Drug Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The drug (e.g., GSK690693) is administered, typically orally or intravenously, at a specified dose and schedule. The control group receives a vehicle solution.

  • Efficacy Assessment: Tumor growth is monitored throughout the treatment period. At the end of the study, tumors are excised and weighed.

  • Pharmacodynamic Analysis: A subset of tumors is collected at various time points after drug administration to assess the inhibition of Akt signaling using methods like Western blotting or immunohistochemistry to measure the phosphorylation of downstream targets such as GSK3β and S6 ribosomal protein.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug in the body.

  • Drug Administration: A single dose of the compound is administered to animals (e.g., mice or rats) via the intended clinical route (e.g., oral or intravenous).

  • Sample Collection: Blood samples are collected at multiple time points after administration.

  • Bioanalysis: The concentration of the drug in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: PK parameters, including half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC), are calculated to determine the drug's bioavailability and clearance rate.

Visualizing the Path to In Vivo Validation

To better understand the intricate processes involved, the following diagrams illustrate the Akt signaling pathway and a typical in vivo experimental workflow.

Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) GSK3b GSK3β Akt->GSK3b Inhibition FOXO FOXO Akt->FOXO Inhibition mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Survival Cell Survival GSK3b->Survival Promotes Apoptosis (when active) FOXO->Survival Promotes Apoptosis (when active) Proliferation Cell Proliferation mTORC1->Proliferation

Caption: The Akt signaling pathway, a key regulator of cell survival and proliferation.

In_Vivo_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Cell_Culture Tumor Cell Culture Tumor_Implantation Subcutaneous Implantation Cell_Culture->Tumor_Implantation Animal_Model Immunocompromised Mice Animal_Model->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Drug Administration Randomization->Treatment Efficacy Tumor Volume/Weight Treatment->Efficacy PD_Analysis Pharmacodynamic Analysis Treatment->PD_Analysis PK_Analysis Pharmacokinetic Analysis Treatment->PK_Analysis

Caption: A streamlined workflow for in vivo validation of anti-cancer drug candidates.

Benchmarking (4-Chlorophenyl)(pyridin-4-yl)methanamine: A Comparative Guide for H1 Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(4-Chlorophenyl)(pyridin-4-yl)methanamine is a novel compound with a diarylmethane scaffold, a structural motif common to many first-generation histamine H1 receptor antagonists. This guide provides a framework for benchmarking its potential antihistaminic properties against established standard compounds: Diphenhydramine, a first-generation H1 antagonist known for its sedative effects, and Cetirizine, a second-generation antagonist with a more favorable safety profile.

This document outlines the necessary experimental protocols to evaluate the efficacy and potential side effects of this compound, and provides templates for data presentation and visualization to facilitate a comprehensive comparison. Due to the absence of publicly available experimental data for this compound, this guide serves as a template for researchers to populate with their own findings.

Standard Compounds for Comparison

For a thorough evaluation of this compound, the following well-characterized H1 receptor antagonists are recommended as benchmarks:

  • Diphenhydramine: A widely used first-generation antihistamine that readily crosses the blood-brain barrier, leading to sedation.[1][2] It serves as a benchmark for potent but less selective H1 antagonism.

  • Cetirizine: A second-generation antihistamine that is a metabolite of hydroxyzine.[3] It exhibits high selectivity for peripheral H1 receptors and reduced central nervous system penetration, resulting in a non-sedating profile.[1][4]

Experimental Data Summary

The following tables are designed to summarize the quantitative data obtained from the experimental protocols outlined in this guide. Researchers should populate these tables with their experimental results for this compound.

Table 1: In Vitro H1 Receptor Affinity and Functional Antagonism

CompoundH1 Receptor Binding Affinity (Ki, nM)Functional Antagonism (IC50, nM) - Calcium Flux AssayFunctional Antagonism (pA2) - Guinea Pig Ileum Assay
This compound Data to be determinedData to be determinedData to be determined
Diphenhydramine 1[5]~12.5 - 48.1 µM (in KCNQ2/Q3 channels)Literature Value
Cetirizine ~6> 30 µM (on HERG channels)Literature Value

Table 2: In Vivo Efficacy and Sedative Effects

CompoundHistamine-Induced Bronchoconstriction Inhibition (%)Paw Edema Reduction (%) in Passive Cutaneous AnaphylaxisSedation Score / Motor Activity Reduction (%)
This compound Data to be determinedData to be determinedData to be determined
Diphenhydramine Literature ValueLiterature ValueHigh
Cetirizine Literature ValueLiterature ValueLow

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure standardized and reproducible data collection.

In Vitro Assays

1. Histamine H1 Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound for the histamine H1 receptor.

  • Methodology:

    • Membrane Preparation: Utilize membrane preparations from HEK293 cells stably expressing the human histamine H1 receptor.

    • Radioligand: Use a radiolabeled H1 receptor antagonist, such as [3H]-mepyramine, as the ligand.

    • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Detection: Measure the amount of radioligand bound to the receptors using liquid scintillation counting after separating the bound from the free radioligand by filtration.

    • Data Analysis: Calculate the IC50 value from the concentration-response curve and convert it to a Ki value using the Cheng-Prusoff equation.

2. Functional Antagonism Assay: Calcium Flux

  • Objective: To assess the functional antagonism of the H1 receptor by measuring the inhibition of histamine-induced intracellular calcium mobilization.

  • Methodology:

    • Cell Line: Use a cell line stably expressing the human H1 receptor, such as CHO-K1 or HEK293 cells.

    • Calcium Indicator: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Assay Procedure:

      • Pre-incubate the cells with varying concentrations of the test compound.

      • Stimulate the cells with a fixed concentration of histamine (typically the EC80).

    • Detection: Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.

    • Data Analysis: Determine the IC50 value from the concentration-inhibition curve.

3. Functional Antagonism Assay: Guinea Pig Ileum Contraction

  • Objective: To evaluate the antagonist activity of the test compound on histamine-induced smooth muscle contraction in an ex vivo model.

  • Methodology:

    • Tissue Preparation: Isolate a segment of the terminal ileum from a guinea pig and mount it in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen.

    • Contraction Measurement: Record the isometric contractions of the ileum segment using a force transducer connected to a data acquisition system.

    • Assay Procedure:

      • Establish a cumulative concentration-response curve for histamine.

      • In the presence of a fixed concentration of the test compound, repeat the histamine concentration-response curve.

    • Data Analysis: Determine the pA2 value from the shift in the histamine concentration-response curve, which quantifies the antagonist potency.

In Vivo Assays

1. Histamine-Induced Bronchoconstriction in Guinea Pigs

  • Objective: To assess the in vivo efficacy of the test compound in protecting against histamine-induced bronchospasm.

  • Methodology:

    • Animal Model: Use male Dunkin-Hartley guinea pigs.

    • Procedure:

      • Administer the test compound or vehicle orally or intraperitoneally at various doses.

      • After a defined pre-treatment time, expose the animals to a histamine aerosol.

      • Measure the time to the onset of pre-convulsive dyspnea.

    • Data Analysis: Calculate the percentage of protection afforded by the test compound compared to the vehicle control group.

2. Sedation Assessment in Rodents

  • Objective: To evaluate the sedative potential of the test compound.

  • Methodology:

    • Animal Model: Use mice or rats.

    • Spontaneous Motor Activity:

      • Administer the test compound or vehicle.

      • Place the animals in an automated activity monitoring system (e.g., an open field with infrared beams).

      • Record the total locomotor activity over a specified period.

    • Data Analysis: Compare the locomotor activity of the treated group to the vehicle control group to determine any significant reduction.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the benchmarking of this compound.

G cluster_0 Compound Administration cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Test Compound Test Compound H1 Receptor Binding H1 Receptor Binding Test Compound->H1 Receptor Binding Functional Assays Functional Assays Test Compound->Functional Assays Efficacy Models Efficacy Models Test Compound->Efficacy Models Safety Models Safety Models Test Compound->Safety Models Standard Compounds Standard Compounds Standard Compounds->H1 Receptor Binding Standard Compounds->Functional Assays Standard Compounds->Efficacy Models Standard Compounds->Safety Models Affinity (Ki) Affinity (Ki) H1 Receptor Binding->Affinity (Ki) Potency (IC50, pA2) Potency (IC50, pA2) Functional Assays->Potency (IC50, pA2) Antihistaminic Effect Antihistaminic Effect Efficacy Models->Antihistaminic Effect Sedative Potential Sedative Potential Safety Models->Sedative Potential

Caption: Experimental workflow for benchmarking.

G Histamine Histamine H1 Receptor H1 Receptor Histamine->H1 Receptor Activates Gq/11 Protein Gq/11 Protein H1 Receptor->Gq/11 Protein Activates Phospholipase C Phospholipase C Gq/11 Protein->Phospholipase C Activates IP3 & DAG IP3 & DAG Phospholipase C->IP3 & DAG Generates Ca2+ Release Ca2+ Release IP3 & DAG->Ca2+ Release Induces Cellular Response Cellular Response Ca2+ Release->Cellular Response Triggers Antagonist Antagonist Antagonist->H1 Receptor Blocks

Caption: Histamine H1 receptor signaling pathway.

References

Head-to-head comparison of different synthesis routes for (4-Chlorophenyl)(pyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a head-to-head comparison of potential synthesis routes for (4-Chlorophenyl)(pyridin-4-yl)methanamine, a valuable building block in medicinal chemistry. We will explore two primary pathways: reductive amination of a ketone precursor and a Grignard reaction, presenting available experimental data and detailed protocols to inform your synthetic strategy.

The selection of an optimal synthesis route is a critical decision in chemical research and development, influencing factors from yield and purity to cost and scalability. This comparative guide focuses on the synthesis of this compound, outlining the most plausible synthetic strategies based on established chemical principles.

Route 1: Reductive Amination of (4-Chlorophenyl)(pyridin-4-yl)methanone

This two-step approach involves the initial synthesis of the ketone precursor, (4-chlorophenyl)(pyridin-4-yl)methanone, followed by its reductive amination to yield the target amine.

Step 1: Synthesis of the Ketone Precursor
Step 2: Reductive Amination

Reductive amination is a widely used and versatile method for the synthesis of amines from carbonyl compounds.[1][2] This reaction typically proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.[3] Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride.[1][2] Catalytic hydrogenation over platinum oxide (PtO2) is also a viable, albeit more vigorous, method.[4]

Table 1: Comparison of Potential Reductive Amination Conditions

Reducing AgentTypical Solvent(s)Typical TemperatureReaction TimeReported Yields (General)Purity Considerations
Sodium Borohydride (NaBH4)Methanol, EthanolRoom Temperature1-12 hModerate to HighPotential for over-reduction of the carbonyl group.
Sodium Cyanoborohydride (NaBH3CN)Methanol, Acetic AcidRoom Temperature2-24 hHighToxic cyanide byproducts.
Sodium Triacetoxyborohydride (NaBH(OAc)3)Dichloromethane, 1,2-DichloroethaneRoom Temperature1-18 hHighMoisture sensitive.
Catalytic Hydrogenation (H2/PtO2)Acetic Acid, EthanolRoom Temperature12-48 hHighRequires specialized high-pressure equipment.

Route 2: Grignard Reaction

An alternative approach involves the use of a Grignard reagent. This route could theoretically proceed in two ways:

  • Route 2a: Reaction of a pyridin-4-yl Grignard reagent with 4-chlorobenzaldehyde.

  • Route 2b: Reaction of a 4-chlorophenylmagnesium halide with pyridine-4-carboxaldehyde.

The subsequent step would involve the conversion of the resulting secondary alcohol to the amine, for instance, via a Mitsunobu reaction or by conversion to a leaving group followed by amination.

While the Grignard reaction is a powerful tool for C-C bond formation, its application with pyridine derivatives can be complicated by the basicity of the pyridine nitrogen, which can react with the Grignard reagent.

Experimental Protocols

Route 1: Reductive Amination (Hypothetical Protocol)

Step A: Synthesis of (4-chlorophenyl)(pyridin-4-yl)methanone

A detailed, validated experimental protocol for this specific transformation is not currently available in the searched literature. A general procedure would likely involve the reaction of isonicotinoyl chloride with chlorobenzene in the presence of a Lewis acid catalyst.

Step B: Reductive Amination of (4-chlorophenyl)(pyridin-4-yl)methanone

  • To a solution of (4-chlorophenyl)(pyridin-4-yl)methanone (1.0 eq) in methanol (0.2 M) is added ammonium acetate (10 eq).

  • The mixture is stirred at room temperature for 1 hour to facilitate imine formation.

  • Sodium cyanoborohydride (1.5 eq) is added portion-wise over 15 minutes.

  • The reaction is stirred at room temperature for 24 hours, monitoring by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Head-to-Head Comparison of Synthesis Routes

Table 2: Qualitative Comparison of Synthesis Routes

FeatureRoute 1: Reductive AminationRoute 2: Grignard Reaction
Number of Steps Typically 2 (ketone synthesis + reductive amination)Typically 2-3 (Grignard reaction + alcohol to amine conversion)
Reagent Availability Starting materials are generally commercially available.Grignard reagents may need to be prepared in situ.
Reaction Conditions Generally mild for reductive amination.Grignard reactions require strictly anhydrous conditions.
Scalability Reductive amination is often scalable.Grignard reactions can be challenging to scale up.
Potential Issues Potential for over-reduction with some reducing agents.Basicity of the pyridine nitrogen can interfere with the reaction.
Yield & Purity Potentially high yields and purity with optimized conditions.Yields can be variable depending on the specific Grignard route.

Logical Workflow for Synthesis Route Selection

Synthesis_Routes Start Start: Synthesize This compound Route1 Route 1: Reductive Amination Start->Route1 Route2 Route 2: Grignard Reaction Start->Route2 Step1_R1 Step 1: Synthesize Ketone (4-chlorophenyl)(pyridin-4-yl)methanone Route1->Step1_R1 Step1_R2 Step 1: Grignard Reaction Route2->Step1_R2 Step2_R1 Step 2: Reductive Amination Step1_R1->Step2_R1 Product Product: This compound Step2_R1->Product Step2_R2 Step 2: Convert Alcohol to Amine Step1_R2->Step2_R2 Step2_R2->Product

Caption: Flowchart of the two main synthetic routes.

Conclusion

Both the reductive amination and Grignard reaction pathways present viable, albeit distinct, strategies for the synthesis of this compound. The reductive amination of the corresponding ketone appears to be a more direct and potentially higher-yielding route, leveraging a well-established and versatile chemical transformation. However, the overall efficiency of this route is contingent on the successful synthesis of the ketone precursor. The Grignard route offers an alternative but may require more careful optimization to manage the reactivity of the pyridine nucleus.

Ultimately, the choice of synthesis route will depend on the specific requirements of the research, including available starting materials, equipment, and the desired scale of the reaction. Further experimental validation is necessary to determine the optimal conditions for each route and to provide a definitive quantitative comparison.

References

Confirming the Mechanism of Action of (4-Chlorophenyl)(pyridin-4-yl)methanamine Through Secondary Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the hypothesized mechanism of action of the novel compound, (4-Chlorophenyl)(pyridin-4-yl)methanamine, as an enzyme inhibitor. We will explore a series of secondary assays designed to validate direct target engagement and characterize the inhibitory activity. This document presents hypothetical data to illustrate the comparative performance of our lead compound against two reference molecules: a potent, well-characterized inhibitor ("Positive Control Inhibitor") and a structurally similar but inactive compound ("Negative Control").

The primary hypothesis is that this compound exerts its biological effect by directly binding to and inhibiting a specific target enzyme, "Target Enzyme X." To rigorously test this, we will employ a multi-assay approach, including a direct target engagement assay, a biophysical binding assay, and a functional enzyme inhibition assay.

Logical Workflow for Mechanism of Action Confirmation

The following workflow outlines the sequential steps to confirm the proposed enzyme inhibition mechanism.

moa_confirmation_workflow cluster_hypothesis Hypothesis Generation cluster_validation Experimental Validation cluster_conclusion Conclusion hypothesis Hypothesize this compound as an inhibitor of Target Enzyme X target_engagement Confirm Direct Target Engagement (CETSA) hypothesis->target_engagement Primary Confirmation binding_kinetics Characterize Binding Affinity (Isothermal Titration Calorimetry) target_engagement->binding_kinetics Biophysical Characterization functional_assay Quantify Functional Inhibition (Enzyme Activity Assay) binding_kinetics->functional_assay Functional Validation conclusion Confirm Mechanism of Action functional_assay->conclusion

Caption: Workflow for confirming the enzyme inhibition mechanism of action.

Comparative Data Summary

The following tables summarize the hypothetical quantitative data obtained from the secondary assays for this compound and the control compounds.

Table 1: Cellular Thermal Shift Assay (CETSA) Data

CompoundConcentration (µM)Melting Temperature (Tm) Shift (°C)
This compound 10+ 4.2
Positive Control Inhibitor 10+ 5.8
Negative Control 10+ 0.3

Table 2: Isothermal Titration Calorimetry (ITC) Data

CompoundBinding Affinity (Kd) (nM)Stoichiometry (n)
This compound 1501.05
Positive Control Inhibitor 250.98
Negative Control No Binding Detected-

Table 3: Enzyme Inhibition Assay Data

CompoundIC50 (nM)
This compound 250
Positive Control Inhibitor 45
Negative Control > 100,000

Experimental Protocols and Signaling Pathways

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context.[1][2] It relies on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[3]

cetsa_workflow start Intact Cells compound_treatment Treat with Compound (or DMSO vehicle) start->compound_treatment heating Heat to a Range of Temperatures compound_treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifuge to Separate Soluble and Precipitated Proteins lysis->centrifugation quantification Quantify Soluble Target Protein (e.g., Western Blot, ELISA) centrifugation->quantification end Determine Thermal Shift quantification->end

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

  • Cell Culture and Treatment : Culture cells expressing the target enzyme to approximately 80% confluency. Treat the cells with the test compounds (this compound, positive control, negative control) at a final concentration of 10 µM or with DMSO as a vehicle control for 1 hour at 37°C.[4]

  • Heating : Aliquot the cell suspensions into PCR tubes and heat them for 3 minutes at a range of temperatures (e.g., 40°C to 70°C) using a thermal cycler, followed by cooling to 4°C.[5]

  • Lysis : Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation : Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.[2]

  • Quantification : Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble Target Enzyme X at each temperature point using a specific antibody-based method like Western blotting or an ELISA.

  • Data Analysis : Plot the percentage of soluble protein against temperature for each treatment condition. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). The shift in Tm in the presence of the compound compared to the vehicle control indicates target engagement.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and other thermodynamic parameters.[6][7]

itc_interaction cluster_enzyme Target Enzyme X cluster_ligand This compound cluster_complex Enzyme-Ligand Complex E E_plus_L L EL_E EL_L E_plus_L->EL_E Binding Event (Heat Change Detected)

Caption: Schematic of the binding event measured by ITC.

  • Sample Preparation : Prepare a solution of purified Target Enzyme X at a concentration of 10-20 µM in a suitable buffer. Prepare a solution of the test compound at a concentration 10-20 times that of the enzyme in the same buffer.

  • ITC Experiment Setup : Load the enzyme solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.[8]

  • Titration : Perform a series of small injections (e.g., 2-5 µL) of the compound solution into the enzyme solution while monitoring the heat change.

  • Data Analysis : Integrate the heat peaks from each injection and plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (Kd) and stoichiometry (n).[9][10]

Enzyme Inhibition Assay

This functional assay measures the effect of the compound on the catalytic activity of the target enzyme.[11][12][13]

enzyme_inhibition_pathway Substrate Substrate Enzyme Target Enzyme X Substrate->Enzyme Binds to Active Site Product Product Enzyme->Product Catalysis Inhibitor This compound Inhibitor->Enzyme Inhibitory Binding

Caption: Proposed inhibitory action on the Target Enzyme X pathway.

  • Reagent Preparation : Prepare a series of dilutions of the test compounds. Prepare solutions of Target Enzyme X and its substrate at concentrations appropriate for the specific assay.

  • Assay Procedure : a. In a microplate, add the enzyme solution to wells containing the diluted test compounds or DMSO vehicle control.[12] b. Incubate for a predetermined time (e.g., 15 minutes) to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the substrate.[14]

  • Detection : Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis : Calculate the initial reaction rates for each compound concentration. Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[12]

References

Reproducibility in Focus: A Comparative Guide to (4-Chlorophenyl)(pyridin-4-yl)methanamine and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of (4-Chlorophenyl)(pyridin-4-yl)methanamine, a compound of interest in medicinal chemistry, alongside structurally related alternatives. By presenting available experimental data, detailed protocols, and outlining key signaling pathways, this document aims to facilitate informed decisions in research and development and highlight areas where further investigation is required.

While specific experimental data on the reproducibility of assays involving this compound is not extensively available in the public domain, we can infer its potential biological activities and establish a framework for its evaluation based on the characterization of analogous compounds. The primary challenge in assessing reproducibility for this specific molecule is the limited published data detailing its synthesis, characterization, and biological testing.

Comparative Analysis of Physicochemical and Biological Properties

To provide a basis for comparison, this section will outline the properties of this compound and its analogs. The selection of alternatives is based on shared structural motifs, such as the chlorophenyl and pyridine rings, which are common in compounds targeting various receptors and enzymes.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Known/Predicted Biological Target(s)Available Quantitative Data (IC50, Ki, etc.)
This compound C12H11ClN2218.69Dopamine D4 Receptor (Predicted), TRPV1 (Predicted)Data not publicly available
3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridineC21H22ClN5391.9Dopamine D4 Receptor Antagonistq²cv of 0.739 in CoMFA study
N-((6-(Chlorodifluoromethyl)-2-(4-methylpiperidin-1-yl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamideC25H30ClF5N4O2S597.0TRPV1 AntagonistData available in specialized publications
2-phenol-4-chlorophenyl-6-aryl pyridinesVariesVariesTopoisomerase II InhibitorsIC50 values in the range of 0.68-1.25µM against T47D breast cancer cells[1]

Note: The biological targets for this compound are predicted based on the activity of structurally similar compounds. Experimental validation is required.

Experimental Protocols for Characterization and Biological Evaluation

To ensure the reproducibility of future studies, detailed experimental protocols are essential. The following are generalized yet comprehensive protocols for the synthesis and biological evaluation of this compound and its analogs.

Synthesis Protocol: Reductive Amination

A common and reproducible method for the synthesis of this compound is via reductive amination of 4-chlorobenzaldehyde and 4-aminopyridine.

Materials:

  • 4-chlorobenzaldehyde

  • 4-aminopyridine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a solution of 4-chlorobenzaldehyde (1 equivalent) and 4-aminopyridine (1 equivalent) in dichloroethane, add acetic acid (1.1 equivalents).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloroethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Assay Protocol: Dopamine D4 Receptor Binding Assay

This protocol is adapted from standard radioligand binding assays and can be used to determine the affinity of the test compound for the dopamine D4 receptor.[2][3]

Materials:

  • HEK293 cells expressing the human dopamine D4 receptor

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

  • Radioligand (e.g., [³H]-Spiperone)

  • Test compound (this compound) at various concentrations

  • Non-specific binding control (e.g., Haloperidol)

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare cell membranes from HEK293-D4 cells.

  • In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (e.g., near its Kd value), and the test compound at varying concentrations.

  • For determining non-specific binding, add a high concentration of a known D4 antagonist (e.g., haloperidol) instead of the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki or IC50 value of the test compound by fitting the data to a one-site binding model using appropriate software.

Signaling Pathways and Experimental Workflows

Visualizing the potential mechanisms of action and the experimental processes is crucial for understanding and replicating research.

G Predicted Signaling Pathway for a Dopamine D4 Receptor Antagonist cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D4R D4 Receptor AC Adenylate Cyclase D4R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CellularResponse Altered Gene Expression and Cellular Response CREB->CellularResponse Regulates Transcription Dopamine Dopamine Dopamine->D4R Activates Antagonist (4-Chlorophenyl) (pyridin-4-yl)methanamine Antagonist->D4R Blocks

Caption: Predicted Dopamine D4 receptor antagonist signaling pathway.

G Experimental Workflow for Compound Synthesis and Evaluation Start Start Synthesis Chemical Synthesis (Reductive Amination) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization BiologicalScreening Biological Screening (e.g., Receptor Binding Assay) Characterization->BiologicalScreening DataAnalysis Data Analysis (IC50/Ki Determination) BiologicalScreening->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: General experimental workflow for synthesis and evaluation.

Conclusion and Future Directions

The reproducibility of experiments involving this compound is intrinsically linked to the availability of detailed and validated experimental protocols and comprehensive characterization data. While this guide provides a framework for its synthesis and evaluation based on established methods for analogous compounds, there is a clear need for dedicated studies on this specific molecule. Future research should focus on:

  • Detailed Synthesis and Characterization: Publishing a comprehensive and reproducible synthetic route with full characterization data (NMR, MS, elemental analysis).

  • In-depth Biological Profiling: Screening the compound against a panel of receptors and enzymes to identify its primary biological targets and potential off-target effects.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Comparing its activity with a series of structurally related analogs to understand the key molecular features driving its biological effects.

  • Inter-laboratory Reproducibility Studies: Conducting studies where the synthesis and biological assays are replicated in different laboratories to establish the robustness of the experimental protocols.

By addressing these gaps in the current knowledge, the scientific community can ensure the reliability and reproducibility of data related to this compound, ultimately accelerating its potential translation into therapeutic applications.

References

A Comparative Analysis of the Pharmacokinetic Profiles of (4-Chlorophenyl)(pyridin-4-yl)methanamine and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the pharmacokinetic profiles of (4-Chlorophenyl)(pyridin-4-yl)methanamine and its derivatives. The objective is to provide a clear, data-driven overview to support research and development in this area. To date, detailed pharmacokinetic data is publicly available for the derivative 2-(4-chlorophenyl)amino-2-(4-pyridyl)ethane (AAP-Cl), a compound with demonstrated anticonvulsant properties.[1] In contrast, there is a notable absence of published pharmacokinetic data for the parent compound, this compound, representing a significant knowledge gap in the field.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for 2-(4-chlorophenyl)amino-2-(4-pyridyl)ethane (AAP-Cl) in rats, providing a benchmark for future studies on related compounds.[1]

Pharmacokinetic ParameterIntravenous Administration (10-100 mg/kg)Oral Administration (100 mg/kg)
Terminal Elimination Half-life (t½) 5.80 - 6.05 hoursNot Reported
Maximum Concentration (Cmax) Not Applicable3.5 ± 0.33 µg/mL
Time to Cmax (Tmax) Not Applicable30 minutes
Total Clearance (CL) 1.29 - 1.38 L/(h·kg)Not Reported
Volume of Distribution (Vss) 7.96 - 8.24 L/kgNot Reported
Area Under the Curve (AUC) Proportional to doseNot Reported
Oral Bioavailability Not Applicable19.5 ± 3.4%

Data obtained from studies conducted in rats.[1]

The data indicates that AAP-Cl exhibits dose-independent kinetics following intravenous administration.[1] After oral administration, the compound is rapidly absorbed, reaching peak blood concentrations within 30 minutes.[1] However, the oral bioavailability is relatively low at 19.5%, suggesting significant first-pass metabolism or incomplete absorption.[1] A very small fraction of the administered oral dose (2.5%) is excreted unchanged in the urine, indicating that the compound is extensively metabolized.[1]

Experimental Protocols

The following outlines a typical experimental protocol for determining the pharmacokinetic profile of a novel compound in a preclinical setting, such as the studies conducted on AAP-Cl.

1. Animal Model:

  • The Sprague-Dawley rat is a commonly used model for in vivo pharmacokinetic studies.

2. Drug Administration:

  • Intravenous (IV): The compound is dissolved in a suitable vehicle and administered as a bolus injection into a cannulated vein (e.g., jugular or femoral vein) to ensure immediate and complete systemic circulation.

  • Oral (PO): The compound is formulated in an appropriate vehicle and administered via oral gavage.

3. Blood Sampling:

  • Serial blood samples are collected at predetermined time points post-dosing from a cannulated artery (e.g., carotid artery) or vein (e.g., tail vein).

  • The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.

4. Sample Processing and Analysis:

  • Blood samples are centrifuged to separate plasma.

  • The concentration of the compound in plasma is quantified using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC, t½, clearance, and volume of distribution.

Visualizing the Experimental Workflow

The following diagram illustrates a standard workflow for a preclinical in vivo pharmacokinetic study.

G cluster_pre_study Pre-Study Phase cluster_in_vivo In-Vivo Phase cluster_post_study Post-Study Phase cluster_analysis Data Analysis Phase Compound Formulation Compound Formulation Dose Preparation Dose Preparation Compound Formulation->Dose Preparation Animal Acclimatization Animal Acclimatization Surgical Cannulation Surgical Cannulation Animal Acclimatization->Surgical Cannulation Dose Administration (IV/PO) Dose Administration (IV/PO) Surgical Cannulation->Dose Administration (IV/PO) Serial Blood Sampling Serial Blood Sampling Dose Administration (IV/PO)->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Bioanalytical Method Development Bioanalytical Method Development Plasma Separation->Bioanalytical Method Development Sample Analysis (LC-MS/MS) Sample Analysis (LC-MS/MS) Bioanalytical Method Development->Sample Analysis (LC-MS/MS) Pharmacokinetic Modeling Pharmacokinetic Modeling Sample Analysis (LC-MS/MS)->Pharmacokinetic Modeling Parameter Calculation Parameter Calculation Pharmacokinetic Modeling->Parameter Calculation Report Generation Report Generation Parameter Calculation->Report Generation

Caption: Workflow of a preclinical pharmacokinetic study.

Signaling Pathway and Logical Relationships

Further research is required to elucidate the specific signaling pathways modulated by this compound and its derivatives. Understanding these pathways is crucial for correlating pharmacokinetic profiles with pharmacodynamic outcomes. A logical next step would be to investigate the interaction of these compounds with their molecular targets and the subsequent downstream signaling events.

The diagram below illustrates a hypothetical signaling pathway that could be investigated, starting from target engagement to cellular response, which would be influenced by the drug's pharmacokinetic properties.

G Drug in Circulation Drug in Circulation Target Engagement Target Engagement Drug in Circulation->Target Engagement governed by Cmax, AUC Signal Transduction Signal Transduction Target Engagement->Signal Transduction Cellular Response Cellular Response Signal Transduction->Cellular Response duration influenced by t1/2

Caption: Drug action influenced by pharmacokinetics.

References

Safety Operating Guide

Essential Safety and Disposal Protocols for (4-Chlorophenyl)(pyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for (4-Chlorophenyl)(pyridin-4-yl)methanamine, a compound that requires careful management due to its potential hazards.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[1] Appropriate personal protective equipment (PPE) is mandatory. This includes, but is not limited to, chemical-resistant gloves (such as nitrile), safety goggles or a face shield, and a lab coat.[1][2] An emergency eyewash station and safety shower should be readily accessible.

In the event of a spill, it should be contained using an inert absorbent material like vermiculite or sand. The contaminated absorbent material must then be collected into a sealed, labeled container for disposal as hazardous waste.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key information for the related compound, (4-chlorophenyl)-pyridin-3-ylmethanamine, which should be considered as indicative for the 4-pyridyl isomer in the absence of its specific SDS.

PropertyValueSource
Molecular FormulaC12H11ClN2[1]
Molecular Weight218.686 g/mol [1]
Boiling Point370.4°C at 760 mmHg[1]
Flash Point177.8°C[1]
Density1.225 g/cm³[1]

Detailed Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Never pour this chemical down the drain or dispose of it with regular trash.[1]

Step 1: Waste Segregation and Collection

  • Collect waste this compound, including any contaminated materials (e.g., absorbent pads, gloves), in a dedicated, properly labeled, and sealed hazardous waste container.

  • The container should be made of a compatible material, such as high-density polyethylene.

  • The label should clearly identify the contents as "Hazardous Waste: this compound" and include the appropriate hazard symbols (e.g., harmful/irritant).

Step 2: Storage

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1]

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.

Step 3: Professional Disposal

  • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.

  • Provide the waste disposal company with all available information about the chemical, including its identity and known hazards.

  • Wastes containing chlorinated organic solvents often require high-temperature incineration for complete destruction and to prevent the release of harmful substances into the environment.

Logical Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Have this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect Collect waste in a dedicated, sealed container fume_hood->collect label_container Label container clearly: 'Hazardous Waste' collect->label_container store Store in a designated hazardous waste area label_container->store contact_vendor Contact Licensed Waste Disposal Vendor store->contact_vendor end End: Proper Disposal Complete contact_vendor->end

Disposal Workflow for this compound

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their research environment.

References

Personal protective equipment for handling (4-Chlorophenyl)(pyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of (4-Chlorophenyl)(pyridin-4-yl)methanamine, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures and recommendations are based on available safety data for this compound and structurally similar chemicals.

Personal Protective Equipment (PPE)

The selection and use of appropriate Personal Protective Equipment (PPE) are paramount to minimize exposure and mitigate risks associated with handling this compound. Based on hazard assessments of similar compounds, which indicate potential for skin, eye, and respiratory irritation, as well as harm if swallowed or inhaled, the following PPE is mandatory.[1][2][3]

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical safety goggles with side-shields or a face shield.[3]To protect against splashes, dust, and aerosols that can cause serious eye irritation.[2]
Skin Protection - Gloves: Chemical-resistant gloves (e.g., nitrile). - Clothing: A lab coat or chemical-resistant overalls.[4]To prevent skin contact, which may cause irritation.[2]
Respiratory Protection A NIOSH-approved air-purifying respirator is necessary when dust or aerosols may be generated.[4]To protect against inhalation, which may be harmful and cause respiratory tract irritation.[1][2]

Operational Plan for Handling

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Ensure that a safety shower and an eyewash station are readily accessible.[3]

2. Procedural Steps for Safe Handling:

  • Before beginning work, ensure all required PPE is available and in good condition.

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2]

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in the designated handling area.[1][3][5]

3. First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][2]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2][3] If skin irritation occurs, consult a physician.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1][2]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][5]

Disposal Plan

All waste materials contaminated with this compound should be treated as hazardous waste.

  • Collect waste in a suitable, closed, and clearly labeled container.[2]

  • Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[1] Do not allow the product to enter drains or waterways.[2]

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling Procedure cluster_post Post-Handling cluster_emergency Emergency Response A Assess Hazards (Review SDS) B Select & Inspect PPE A->B C Verify Engineering Controls (Fume Hood, Eyewash) B->C D Don Appropriate PPE C->D E Handle Compound in Fume Hood D->E F Perform Experiment E->F K Exposure Event (Spill, Splash, Inhalation) E->K If Exposure Occurs G Segregate Waste F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I J Clean Work Area I->J L Administer First Aid K->L M Seek Medical Attention L->M

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.